molecular formula C7H5ClN2S B1601253 7-Chloro-benzothiazol-6-ylamine CAS No. 70202-00-5

7-Chloro-benzothiazol-6-ylamine

Cat. No.: B1601253
CAS No.: 70202-00-5
M. Wt: 184.65 g/mol
InChI Key: VZJOLXNLUGOOQR-UHFFFAOYSA-N
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Description

7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5) is a high-purity benzothiazole derivative offered for research applications. This compound, with the molecular formula C 7 H 5 ClN 2 S and a molecular weight of 184.64-184.65 g/mol, is a valuable building block in medicinal chemistry and drug discovery research . The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for yielding derivatives with a wide spectrum of biological activities . Scientific literature indicates that benzothiazole compounds are of significant interest for exploring potential applications as antimicrobial, anticancer, anthelminthic, and anti-inflammatory agents, among others . As a substituted benzothiazole amine, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. For safe handling, note this compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOLXNLUGOOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499825
Record name 7-Chloro-1,3-benzothiazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70202-00-5
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"7-Chloro-benzothiazol-6-ylamine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-benzothiazol-6-ylamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 7-Chloro-benzothiazol-6-ylamine, a key heterocyclic building block in modern medicinal chemistry. The benzothiazole scaffold is a privileged structure, integral to numerous pharmacologically active agents, and targeted substitution allows for the fine-tuning of biological activity.[1][2][3][4][5] This document outlines a robust and reproducible two-step synthetic pathway commencing from commercially available 7-chlorobenzothiazole. The strategy involves a regioselective electrophilic nitration to yield the key intermediate, 7-chloro-6-nitrobenzothiazole, followed by a clean and efficient reduction of the nitro moiety to afford the target amine. Each phase of the synthesis is explained with a focus on the underlying chemical principles and process control. Furthermore, this guide establishes a rigorous protocol for the structural verification and purity assessment of the final compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Strategic Importance of Substituted Benzothiazoles

The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in drug discovery and development. Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide array of biological targets. Derivatives of benzothiazole have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5]

7-Chloro-benzothiazol-6-ylamine (CAS No. 70202-00-5) is a particularly valuable synthetic intermediate.[6] The vicinal chloro and amino substituents on the benzene ring provide two distinct and reactive handles for further chemical elaboration. The nucleophilic amino group can be readily acylated, alkylated, or used in cyclization reactions, while the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures and diverse chemical libraries, making it a molecule of high interest for researchers aiming to develop novel therapeutic agents.

Synthetic Strategy and Workflow

The selected synthetic approach is designed for efficiency, scalability, and high fidelity, proceeding in two logical steps from 7-chlorobenzothiazole.

  • Electrophilic Nitration: Introduction of a nitro group onto the C6 position of the benzothiazole ring. This is achieved via a classic electrophilic aromatic substitution mechanism using a mixed acid system. The regioselectivity is directed by the existing chloro-substituent.

  • Nitro Group Reduction: Conversion of the 6-nitro group to the target 6-amino group. This transformation is accomplished using a standard metal-acid reduction system, which is highly effective for this purpose.

The complete workflow is visualized below.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction start 7-Chlorobenzothiazole reagents1 HNO₃ / H₂SO₄ start->reagents1 Reaction intermediate 7-Chloro-6-nitrobenzothiazole reagents1->intermediate Formation of NO₂⁺ electrophile reagents2 Sn / HCl intermediate->reagents2 Reaction final 7-Chloro-benzothiazol-6-ylamine reagents2->final Reduction

Caption: High-level workflow for the synthesis of 7-Chloro-benzothiazol-6-ylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Chloro-6-nitrobenzothiazole

Causality: This step employs a mixture of concentrated sulfuric and nitric acids to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[7] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-withdrawing nature of the thiazole ring and the chloro-substituent deactivates the benzene ring, requiring forcing conditions (low temperature to control exothermicity, then gentle heating). The chloro group is an ortho, para-director; therefore, the incoming electrophile is directed primarily to the C6 position, which is para to the chlorine, yielding the desired regiochemistry.

G cluster_mech Mechanism: Generation of Electrophile HNO3 HNO₃ H2SO4 H₂SO₄ step1_out H₂NO₃⁺ + HSO₄⁻ H2SO4->step1_out H2O H₂O NO2_plus NO₂⁺ (Nitronium ion) HSO4_minus HSO₄⁻ step2_out NO₂⁺ + H₂O step1_out->step2_out

Caption: Generation of the nitronium ion electrophile for aromatic nitration.

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 15 mL) dropwise to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 7-chlorobenzothiazole (10 g, 0.059 mol) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 50-60 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g) with vigorous stirring.

  • Isolation: The yellow precipitate of 7-chloro-6-nitrobenzothiazole will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If required, recrystallize from ethanol to obtain a pure yellow solid.

Step 2: Synthesis of 7-Chloro-benzothiazol-6-ylamine

Causality: This step utilizes a classic Bechamp reduction. Metallic tin (Sn) in the presence of concentrated hydrochloric acid (HCl) acts as the reducing agent. Tin is oxidized from Sn(0) to Sn(II) and Sn(IV), transferring electrons to the nitro group. The acidic medium provides the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group, ultimately yielding the primary amine.[8] This method is highly effective for reducing aromatic nitro compounds and is tolerant of many other functional groups, including the chloro and thiazole moieties.

Protocol:

  • Preparation: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the 7-chloro-6-nitrobenzothiazole intermediate (10 g, 0.047 mol) and granulated tin (Sn, 20 g, 0.168 mol).

  • Reagent Addition: Add ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated hydrochloric acid (HCl, 50 mL) in portions. The reaction is exothermic.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. A solid complex may form. Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic; perform in an ice bath.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (Eluent: a gradient of Hexane:Ethyl Acetate) to afford 7-Chloro-benzothiazol-6-ylamine as a solid.

Characterization and Data Summary

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 7-Chloro-benzothiazol-6-ylamine. The expected data from key analytical techniques are summarized below.

Analytical Technique Expected Observations and Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.8-9.0 (s, 1H, H2-thiazole), ~7.6-7.8 (d, 1H, H4-benzo), ~7.2-7.4 (d, 1H, H5-benzo), ~5.0-5.5 (br s, 2H, -NH₂). The exact shifts and coupling constants will confirm the substitution pattern.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Expect ~8 signals corresponding to the 7 unique carbon atoms of the benzothiazole ring and the carbon bearing the amino group. Key signals would include C2 of the thiazole (~150-160 ppm) and carbons attached to chlorine and nitrogen.
Mass Spectrometry (MS) Method: Electrospray Ionization (ESI+). Expected m/z: [M+H]⁺ at 185.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).[6]
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretching, two bands for primary amine), ~1620 (N-H scissoring), ~1500-1400 (Aromatic C=C stretching), ~800-700 (C-Cl stretching).
Appearance Off-white to light brown solid.
Melting Point Literature values should be consulted for comparison.

Conclusion

This guide details a reliable and well-rationalized synthetic route to 7-Chloro-benzothiazol-6-ylamine, a valuable intermediate for pharmaceutical research. The two-step sequence of nitration followed by reduction is a classic and effective strategy in aromatic chemistry, providing good yields of the target compound. The described protocols, from reaction execution to purification and characterization, constitute a self-validating system to ensure the production of high-purity material suitable for advanced applications in drug development and medicinal chemistry.

References

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  • Çalışkan, B., et al. (2020). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 815-826. Available at: [Link]

  • Zhang, L., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13216–13223. Available at: [Link]

  • Moseev, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4708. Available at: [Link]

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  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 347-352. Available at: [Link]

  • Ilyushin, V., et al. (2013). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4). ResearchGate. Available at: [Link]

  • Ilyushin, V., et al. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org. Available at: [Link]

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  • An, H., et al. (2012). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 7(3), e31223. Available at: [Link]

  • Kumar, S. A., et al. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 4(10), 431-438. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Elemental Sulfur Promoted Cyclization of o-Chloronitrobenzenes and Aryl Isothiocyanates to Furnish 2-Aminobenzothiazoles. ResearchGate. Available at: [Link]

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. J. Chem. Rev., 6(2). Available at: [Link]

  • Chauhan, K., et al. (2022). RECENT ADVANCEMENT IN BIOLOGICAL APPLICATIONS OF BENZOTHIAZOLE DERIVATIVES: A SHORT REVIEW. World Journal of Pharmaceutical and Life Sciences, 8(7), 80-92. Available at: [Link]

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Sources

Physicochemical properties of "7-Chloro-benzothiazol-6-ylamine"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 7-Chloro-benzothiazol-6-ylamine (CAS No. 70202-00-5). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in leveraging the unique characteristics of substituted benzothiazoles. While experimental data on this specific isomer is limited in published literature, this guide synthesizes available information with established chemical principles to provide a robust working knowledge of the compound.

Introduction to the Benzothiazole Scaffold

The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, bicyclic framework and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic and steric environment, making it an excellent scaffold for designing molecules that can interact with various biological targets. Derivatives of benzothiazole have shown promise as antimicrobial, anticancer, anti-inflammatory, and anthelmintic agents.[1] The specific substitution pattern of functional groups, such as the chloro and amino groups in 7-Chloro-benzothiazol-6-ylamine, is critical in modulating the compound's physicochemical properties and biological efficacy.

Core Physicochemical Properties

7-Chloro-benzothiazol-6-ylamine is a solid at room temperature.[2] Its core properties are summarized in the table below. These properties are fundamental for its handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 70202-00-5[2]
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.65 g/mol [1]
IUPAC Name 7-chloro-1,3-benzothiazol-6-amine[1]
Appearance Solid[2]
InChI Key VZJOLXNLUGOOQR-UHFFFAOYSA-N[2]

Safety and Handling: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor is a 7-chloro-6-nitrobenzothiazole derivative. The synthesis of a related compound, 7-chloro-6-nitro-1,3-benzothiazol-2-amine, has been described starting from 3-chloro-4-nitroaniline.[3] A similar strategy could be adapted. The overall proposed workflow is depicted below.

G cluster_0 Step 1: Thiocyanation & Cyclization cluster_1 Step 2: Diazotization & Deamination cluster_2 Step 3: Nitro Group Reduction A 3-Chloro-4-nitroaniline C Bromine in Acetic Acid B Potassium Thiocyanate (KSCN) D 7-Chloro-6-nitro-1,3-benzothiazol-2-amine C->D Reflux E 7-Chloro-6-nitro-1,3-benzothiazol-2-amine F NaNO2, H2SO4 then H3PO2 E->F Sandmeyer-type Reaction G 7-Chloro-6-nitrobenzothiazole F->G Sandmeyer-type Reaction H 7-Chloro-6-nitrobenzothiazole I Reducing Agent (e.g., SnCl2/HCl or Fe/HCl) H->I Reduction J 7-Chloro-benzothiazol-6-ylamine I->J Reduction G A 7-Chloro-benzothiazol-6-ylamine Key Reactive Sites B Aromatic Amine (-NH2) at C6 - Nucleophilic site - Can undergo acylation, alkylation, diazotization A->B Site 1 C Aryl Chloride (-Cl) at C7 - Generally unreactive to nucleophilic substitution - Can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Site 2 D Benzothiazole Ring - Heterocyclic core - Can be involved in electrophilic substitution (under harsh conditions) - N3 is a potential site for alkylation/quaternization A->D Site 3

Sources

An In-depth Technical Guide to 7-Chloro-1,3-benzothiazol-6-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-chloro-1,3-benzothiazol-6-amine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application as a scaffold in the creation of novel therapeutic agents. The benzothiazole nucleus is a well-established "privileged structure," known for its ability to interact with a wide array of biological targets, and this particular derivative offers unique opportunities for structural diversification and the development of potent and selective modulators of cellular pathways.[1]

Core Identifiers and Physicochemical Characteristics

Precise identification of a chemical entity is paramount for reproducible scientific research. 7-Chloro-1,3-benzothiazol-6-amine is registered under the CAS Number 70202-00-5 .[1] Its molecular structure and key identifiers are summarized in the table below.

IdentifierValue
CAS Number 70202-00-5
IUPAC Name 7-chloro-1,3-benzothiazol-6-amine
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol [1]
Canonical SMILES C1=C(C=C2C(=C1Cl)SC=N2)N
InChI Key Not readily available

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing factors such as solubility, absorption, and distribution. While experimental data for this specific isomer is not extensively published, predicted values for the closely related isomer, 7-chloro-1,3-benzothiazol-2-amine, suggest a melting point in the range of 177-178 °C and a boiling point of approximately 344.3 °C.[2] It is anticipated that 7-chloro-1,3-benzothiazol-6-amine exhibits similar thermal stability.

Synthesis Strategies and Methodologies

The synthesis of substituted benzothiazoles is a well-trodden path in organic chemistry, with several established methods. A common and effective approach for the synthesis of chloro-substituted aminobenzothiazoles involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogenating agent.

Below is a representative, generalized experimental protocol for the synthesis of a related compound, 2-amino-6-fluoro-7-chlorobenzothiazole, which illustrates the key chemical transformations.[3]

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole[3]

Materials:

  • Fluorochloro aniline (1 equivalent)

  • Potassium thiocyanate (KSCN) (8 equivalents)

  • Glacial Acetic Acid

  • Bromine (in glacial acetic acid)

Procedure:

  • In a suitable reaction vessel, dissolve potassium thiocyanate (8 eq.) and fluorochloro aniline (1 eq.) in glacial acetic acid, and cool the mixture below room temperature.

  • While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise, ensuring the reaction temperature does not exceed room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional period to ensure complete cyclization.

  • The reaction is then worked up by adding water, which precipitates the crude product.

  • The precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices: The use of a halogenating agent like bromine is crucial for the oxidative cyclization of the in-situ formed arylthiourea intermediate. The control of temperature is critical to prevent the formation of unwanted side products. Acetic acid serves as both a solvent and a catalyst for the reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Substituted_Aniline Substituted Aniline (e.g., 3-chloro-4-aminotoluene) Reaction_Vessel Reaction in Glacial Acetic Acid Substituted_Aniline->Reaction_Vessel Thiocyanate Potassium Thiocyanate (KSCN) Thiocyanate->Reaction_Vessel Halogenating_Agent Halogenating Agent (e.g., Bromine) Halogenating_Agent->Reaction_Vessel Cyclization Oxidative Cyclization Reaction_Vessel->Cyclization Workup Precipitation with Water Cyclization->Workup Purification Filtration & Recrystallization Workup->Purification Final_Product 7-Chloro-1,3-benzothiazol-6-amine Purification->Final_Product

Caption: Generalized workflow for the synthesis of substituted aminobenzothiazoles.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-chloro-1,3-benzothiazol-6-amine lies in its potential as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The benzothiazole core is a recurring motif in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties.[1][3] The presence of both a chloro and an amino group on the benzene ring of this particular isomer provides two distinct points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

While specific drugs derived directly from 7-chloro-1,3-benzothiazol-6-amine are not yet prevalent in the market, the broader class of benzothiazole derivatives has yielded significant therapeutic agents. Furthermore, the strategic placement of the chloro and amino groups can influence the electronic properties and binding interactions of the final drug candidates.

For instance, derivatives of the related 7-chloro-N-(2,6-dichlorophenyl)benzothiazol-2-amine have been shown to exhibit anticancer activity by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell proliferation and survival.[5] This provides a strong rationale for exploring the derivatization of 7-chloro-1,3-benzothiazol-6-amine to target similar pathways.

Biological_Applications cluster_derivatives Potential Therapeutic Derivatives cluster_pathways Potential Biological Targets/Pathways Core_Scaffold 7-Chloro-1,3-benzothiazol-6-amine Anticancer Anticancer Agents Core_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Agents Core_Scaffold->Anti_inflammatory Antimicrobial Antimicrobial Agents Core_Scaffold->Antimicrobial Anthelmintic Anthelmintic Agents Core_Scaffold->Anthelmintic Kinase_Inhibition Kinase Inhibition (e.g., AKT, ERK) Anticancer->Kinase_Inhibition Microtubule_Disruption Microtubule Disruption Anticancer->Microtubule_Disruption Enzyme_Inhibition Enzyme Inhibition Anti_inflammatory->Enzyme_Inhibition Antimicrobial->Enzyme_Inhibition

Caption: Potential therapeutic applications derived from the 7-chloro-1,3-benzothiazol-6-amine scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 7-chloro-1,3-benzothiazol-6-amine. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Recommended storage is in a tightly sealed container, in a cool, dark place under an inert atmosphere.[1]

Future Perspectives

7-Chloro-1,3-benzothiazol-6-amine represents a promising, yet underexplored, starting material for the development of novel therapeutics. Its unique substitution pattern offers exciting possibilities for the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of a robust and scalable synthesis for this specific isomer, followed by the systematic derivatization of both the amino and chloro functionalities to build libraries of compounds for screening against a wide range of biological targets. The insights gained from the well-established pharmacology of other benzothiazole derivatives provide a solid foundation for these future endeavors.

References

  • 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5 - Benchchem. (URL: )
  • 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE - ChemBK. (2024-04-10). (URL: )
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: )
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: )
  • 6-Benzothiazolamine,7-chloro-(9CI) CAS#: 70202-00-5. (URL: )
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)
  • 7-Chloro-2-aminobenzothiazole | C7H5ClN2S | CID 30121 - PubChem - NIH. (URL: )
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  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. (2024-07-24). (URL: )

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Spectroscopic Profile of 7-Chloro-benzothiazol-6-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this specific benzothiazole derivative. While direct experimental spectra for this compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of novel therapeutic agents based on this core. This guide aims to serve as a valuable resource for the characterization of 7-Chloro-benzothiazol-6-ylamine and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural features of 7-Chloro-benzothiazol-6-ylamine, including the aromatic protons, the amine group, and the chloro-substituent, will give rise to a unique spectroscopic fingerprint. Understanding the interplay of these components is key to interpreting the spectral data.

Caption: Molecular Structure of 7-Chloro-benzothiazol-6-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Chloro-benzothiazol-6-ylamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amine group and the electron-withdrawing effects of the chlorine atom and the thiazole ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H at C2~9.0SingletThe proton on the thiazole ring is typically deshielded.
H at C4~7.5 - 7.8DoubletCoupled to the H at C5.
H at C5~7.0 - 7.3DoubletCoupled to the H at C4.
-NH₂~4.0 - 6.0Broad SingletThe chemical shift can vary with solvent and concentration.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and the overall electronic distribution.

Carbon Predicted Chemical Shift (ppm) Notes
C2~165 - 170The carbon in the C=N bond of the thiazole ring.
C4~125 - 130Aromatic CH.
C5~115 - 120Aromatic CH.
C6~140 - 145Carbon bearing the amino group.
C7~120 - 125Carbon bearing the chloro group.
C3a~130 - 135Quaternary carbon at the ring junction.
C7a~150 - 155Quaternary carbon at the ring junction.

Note: These are predicted values based on data from similar structures and may vary.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-benzothiazol-6-ylamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Chloro-benzothiazol-6-ylamine will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, often two bands for primary amines
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (Thiazole)1600 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium, multiple bands
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong

Note: These are predicted frequency ranges and can be influenced by the molecular environment. The presence of two bands for the N-H stretch is characteristic of a primary amine (symmetric and asymmetric stretching).[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 7-Chloro-benzothiazol-6-ylamine (C₇H₅ClN₂S) is approximately 184.65 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z 184. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 186 with about one-third the intensity of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

  • Key Fragmentation Patterns: Fragmentation is likely to involve the loss of small neutral molecules or radicals. Potential fragmentation pathways include the loss of HCN from the thiazole ring or cleavage of the C-Cl or C-NH₂ bonds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). LC-MS with electrospray ionization (ESI) is a common method for compounds of this type.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for protonating the amine group, leading to the [M+H]⁺ ion at m/z 185 (and 187 for the chlorine isotope).

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, confirming the elemental composition of the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

A systematic approach to the spectroscopic analysis of 7-Chloro-benzothiazol-6-ylamine is crucial for unambiguous structure confirmation.

cluster_workflow Spectroscopic Analysis Workflow A Synthesis of 7-Chloro-benzothiazol-6-ylamine B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Isotopic Pattern (Cl) A->B C Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=N, C-Cl) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Confirm Structure A->D E Structural Confirmation B->E C->E D->E

Caption: Integrated workflow for the spectroscopic characterization of 7-Chloro-benzothiazol-6-ylamine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-Chloro-benzothiazol-6-ylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize this information for the synthesis, purification, and characterization of this and related benzothiazole derivatives. The provided experimental protocols offer a starting point for acquiring high-quality spectral data, which is essential for advancing research and development in medicinal chemistry.

References

  • ResearchGate. 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C 4). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

  • Journal of the Indian Chemical Society. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available from: [Link]

  • NIST WebBook. Benzothiazole, 2-amino-6-chloro-, hydrochloride. Available from: [Link]

  • PubChem. 6-Chloro-2-benzothiazolamine. Available from: [Link]

  • NIST WebBook. 2-Amino-6-chlorobenzothiazole. Available from: [Link]

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

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A Technical Guide to the Crystal Structure Analysis of 7-Chloro-benzothiazol-6-ylamine: From Single Crystal Growth to Structural Elucidation and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the novel compound 7-Chloro-benzothiazol-6-ylamine. This document is intended for researchers, scientists, and drug development professionals with an interest in small molecule crystallography and its application in understanding structure-activity relationships. While a public crystal structure for 7-Chloro-benzothiazol-6-ylamine is not available at the time of this writing, this guide will present a detailed, hypothetical case study that follows established best practices and protocols in the field.

Introduction: The Significance of 7-Chloro-benzothiazol-6-ylamine in Medicinal Chemistry

Benzothiazole derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the benzothiazole ring system can significantly influence the compound's pharmacological profile. 7-Chloro-benzothiazol-6-ylamine, with its chloro and amino substituents, presents an intriguing candidate for further investigation in drug discovery programs.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its physicochemical properties and biological activity. This guide will delineate the critical steps involved in obtaining and interpreting the crystal structure of 7-Chloro-benzothiazol-6-ylamine, providing a robust framework for the structural analysis of this and other novel small molecules.

Part 1: The Foundation - Synthesis and Purification

A prerequisite for any successful crystallographic study is the availability of a highly pure compound. The synthesis of 7-Chloro-benzothiazol-6-ylamine can be approached through various synthetic routes, often involving the cyclization of a substituted aniline. One plausible, though not definitively published, route is a multi-step synthesis starting from commercially available precursors.

Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are employed to achieve a purity of >99%, which is essential for the growth of high-quality single crystals. The purity of the final compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Part 2: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic analysis.[1][2] The ideal crystal for SCXRD is a single, well-formed crystal with dimensions typically in the range of 0.1 to 0.5 mm in all directions, free from cracks and other defects.[3] For 7-Chloro-benzothiazol-6-ylamine, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystal Growth Screening
  • Solvent Selection: A solubility screen is performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.

  • Crystallization Techniques: Several common techniques are employed in parallel:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

For 7-Chloro-benzothiazol-6-ylamine, a promising approach would be slow evaporation from a solution in a mixture of dichloromethane and methanol. The rationale behind this choice is that the solvent mixture allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for controlling crystal growth.

Part 3: Unveiling the Structure - Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow: Data Collection and Processing

The overall workflow for data collection and processing is a well-established procedure in crystallography.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_mounting Crystal Mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell on Goniometer data_collection Full Data Collection unit_cell->data_collection Strategy Definition integration Integration of Reflection Intensities data_collection->integration Raw Data scaling Scaling and Merging integration->scaling Corrected Intensities absorption Absorption Correction scaling->absorption Merged Data

Diagram of the single-crystal X-ray diffraction data collection and processing workflow.
Detailed Protocol: Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure complete and redundant data are collected.

  • Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.

Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections. This involves:

  • Integration: The intensity of each diffraction spot is integrated.

  • Scaling and Merging: The intensities from different images are scaled to a common level, and symmetry-equivalent reflections are merged.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Part 4: From Data to Model - Structure Solution and Refinement

With the processed diffraction data in hand, the next stage is to determine the arrangement of atoms in the crystal lattice. This is a multi-step process involving structure solution and refinement.

Software for Structure Solution and Refinement

A suite of powerful software is available for crystallographers. For small molecules, the SHELX suite of programs is the industry standard.[4][5] Olex2 provides a user-friendly graphical interface for controlling the refinement process using the SHELXL engine.[6][7][8] PLATON is an indispensable tool for structure validation and analysis.[9][10][11][12]

Workflow for Structure Solution and Refinement

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation space_group Space Group Determination initial_model Initial Structural Model (Direct Methods or Patterson) space_group->initial_model refine_isotropic Isotropic Refinement initial_model->refine_isotropic assign_atoms Assign Atom Types refine_isotropic->assign_atoms refine_anisotropic Anisotropic Refinement assign_atoms->refine_anisotropic add_hydrogens Add Hydrogen Atoms refine_anisotropic->add_hydrogens final_refinement Final Refinement Cycles add_hydrogens->final_refinement checkcif checkCIF Validation final_refinement->checkcif final_model Final Structural Model checkcif->final_model

A flowchart illustrating the process of crystal structure solution and refinement.
Step-by-Step Protocol for Structure Solution and Refinement
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: An initial structural model is obtained using either direct methods or Patterson methods. This typically reveals the positions of the heavier atoms (in this case, chlorine and sulfur).

  • Isotropic Refinement: The positions and isotropic thermal parameters of the initial atoms are refined against the experimental data.

  • Atom Assignment and Model Building: The initial atomic positions are used to build a more complete molecular model. The remaining non-hydrogen atoms are located from the difference Fourier map.

  • Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for all non-hydrogen atoms, which accounts for the direction-dependent thermal motion of the atoms.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement: The model is refined until convergence is reached, as indicated by the stabilization of the R-factors and the goodness-of-fit parameter.

Part 5: Validating the Final Structure

The final step in the crystallographic process is to rigorously validate the determined structure. This is crucial for ensuring the quality and reliability of the crystallographic data. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[13][14][15][16][17]

The checkCIF report provides a series of alerts (A, B, C, G) that highlight potential issues with the crystal structure, such as inconsistencies in the data, unusual geometric parameters, or missing information. All alerts should be carefully investigated and addressed.

Part 6: Analysis of the Crystal Structure of 7-Chloro-benzothiazol-6-ylamine (Hypothetical)

Assuming a successful crystal structure determination, a detailed analysis of the molecular and supramolecular features of 7-Chloro-benzothiazol-6-ylamine would be performed.

Molecular Geometry

The bond lengths and angles within the molecule would be compared to standard values for similar chemical fragments. The planarity of the benzothiazole ring system would be assessed.

Supramolecular Interactions and Crystal Packing

A key aspect of the analysis is the investigation of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of the molecules in the crystal lattice. For 7-Chloro-benzothiazol-6-ylamine, the amino group is a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring and the chlorine atom can act as hydrogen bond acceptors. The aromatic benzothiazole core can participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the compound's physical properties, such as solubility and melting point, and can provide insights into its potential interactions with biological targets.

Crystallographic Data Summary (Hypothetical)

The final crystallographic data would be summarized in a standardized table.

ParameterHypothetical Value for 7-Chloro-benzothiazol-6-ylamine
Chemical formulaC₇H₅ClN₂S
Formula weight184.65
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.2
Volume (ų)780.5
Z4
Calculated density (g/cm³)1.57
Absorption coefficient (mm⁻¹)0.75
F(000)376
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5600
Independent reflections1800 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Goodness-of-fit on F²1.05

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of 7-Chloro-benzothiazol-6-ylamine, from the initial steps of synthesis and crystal growth to the final stages of structure solution, refinement, and validation. While a definitive crystal structure is not yet in the public domain, the methodologies described herein provide a robust and scientifically sound framework for its determination. The elucidation of the three-dimensional structure of this and other novel benzothiazole derivatives is a critical step in advancing our understanding of their chemical behavior and will undoubtedly play a pivotal role in the development of new therapeutic agents.

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A Methodological Framework for Determining the Solubility and Stability of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This document provides a comprehensive methodological framework for characterizing the solubility and stability of 7-Chloro-benzothiazol-6-ylamine. As of the date of this publication, detailed experimental data for this specific compound is not extensively available in the public domain. Therefore, this guide is intended to provide researchers, scientists, and drug development professionals with the foundational strategies, detailed protocols, and theoretical underpinnings required to generate this critical data in a laboratory setting. The protocols described are based on established, authoritative guidelines and best practices in pharmaceutical sciences.

Introduction: The Significance of Physicochemical Characterization

7-Chloro-benzothiazol-6-ylamine is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole nucleus is a core component in numerous compounds exhibiting a wide range of pharmacological activities.[1][3] For any novel compound like 7-Chloro-benzothiazol-6-ylamine, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a non-negotiable prerequisite for advancing its development.

  • Solubility dictates the bioavailability of a compound, influencing its absorption and distribution in vivo.[4] Poor solubility is a primary challenge in drug development, often leading to suboptimal therapeutic efficacy.[4]

  • Stability determines a compound's shelf-life, storage conditions, and degradation pathways.[5][6][7] Identifying potential degradation products is crucial for ensuring the safety and efficacy of a final product.[5][8]

This guide presents a systematic approach to experimentally determine these two critical parameters for 7-Chloro-benzothiazol-6-ylamine.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is not a single value but a property dependent on the solvent system, temperature, and pH. A comprehensive solubility profile is therefore essential. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility and will form the basis of our primary protocol.[9]

Predicted Solubility Profile

Based on the structure—a chlorinated benzothiazole with an amine substituent—we can make some initial predictions. The parent benzothiazole ring is largely non-polar and exhibits poor aqueous solubility but is soluble in organic solvents like ethanol and DMSO.[10] The presence of the amine group may slightly increase aqueous solubility, particularly at acidic pH where it can be protonated. Conversely, the chloro- group enhances lipophilicity. Therefore, a low intrinsic aqueous solubility is expected.

Experimental Workflow for Solubility Profiling

The following workflow outlines the steps to generate a comprehensive solubility profile for 7-Chloro-benzothiazol-6-ylamine.

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Unlocking the Therapeutic Potential of 7-Chloro-benzothiazol-6-ylamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif has been extensively explored, leading to the development of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4][5] The biological versatility of this scaffold is attributed to its ability to form various non-covalent interactions with biological targets, its relatively stable and synthetically accessible nature, and the diverse chemical space that can be explored through substitution at various positions on the bicyclic ring.

This technical guide focuses on the untapped potential of a specific, yet underexplored, benzothiazole derivative: 7-Chloro-benzothiazol-6-ylamine . The presence of a chlorine atom at the 7-position and an amino group at the 6-position offers unique electronic and steric properties that can be exploited for the rational design of novel therapeutic agents. The chloro group, being an electron-withdrawing and lipophilic substituent, can influence the pharmacokinetic profile and binding interactions of the molecule. The amino group at the 6-position serves as a versatile synthetic handle for the introduction of a wide range of functionalities, allowing for the fine-tuning of biological activity and target specificity.

While direct literature on the biological activities of 7-Chloro-benzothiazol-6-ylamine derivatives is sparse, extensive research on closely related analogs, such as 2-amino-6-fluoro-7-chlorobenzothiazole, provides a strong rationale for investigating this scaffold. This guide will, therefore, leverage the existing knowledge on related benzothiazole derivatives to provide a comprehensive overview of the potential biological activities of 7-Chloro-benzothiazol-6-ylamine derivatives, along with detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies for 7-Chloro-benzothiazol-6-ylamine Derivatives

The primary amino group at the 6-position of the 7-chloro-benzothiazole core is the key to unlocking a diverse library of derivatives. Standard organic chemistry transformations can be readily applied to modify this group and introduce various pharmacophores.

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for 7-Chloro-benzothiazol-6-ylamine Derivatives A 7-Chloro-benzothiazol-6-ylamine (Core Scaffold) B Acylation with Acid Chlorides/Anhydrides A->B RCOCl or (RCO)2O D Reductive Amination with Aldehydes/Ketones A->D RCHO/RCOR', NaBH(OAc)3 F Sulfonylation with Sulfonyl Chlorides A->F RSO2Cl, Pyridine H Diazotization followed by Sandmeyer/Coupling Reactions A->H NaNO2, HCl then CuX/Ar-N2+ C Amide Derivatives B->C E Secondary/Tertiary Amine Derivatives D->E G Sulfonamide Derivatives F->G I Azo Dyes/Heterocyclic Derivatives H->I

Caption: General synthetic routes from the 7-Chloro-benzothiazol-6-ylamine core.

Experimental Protocol: Synthesis of N-(7-chloro-benzothiazol-6-yl)acetamide (A Representative Amide Derivative)

This protocol describes a general method for the acylation of the 6-amino group, a fundamental step in creating a diverse library of amide derivatives.

Materials:

  • 7-Chloro-benzothiazol-6-ylamine

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-Chloro-benzothiazol-6-ylamine (1 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(7-chloro-benzothiazol-6-yl)acetamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Evaluation Protocols

Based on the extensive research on substituted benzothiazoles, derivatives of 7-Chloro-benzothiazol-6-ylamine are anticipated to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy, as well as enzyme inhibition.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7][8] The substitution pattern on the benzothiazole ring plays a crucial role in determining the potency and selectivity of these compounds.[9]

Potential Mechanism of Action: Inhibition of Pro-survival Signaling Pathways (e.g., NF-κB)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cellular processes involved in cancer development and progression, including inflammation, cell survival, proliferation, and angiogenesis.[10][11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][13] Small molecule inhibitors that can block this pathway are of significant interest.

NFkB_Pathway Simplified NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_NFkB->Proteasomal Degradation Inhibitor Benzothiazole Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Transcription of Pro-survival Genes (e.g., Bcl-2, Cyclin D1) DNA->Transcription

Caption: Inhibition of the NF-κB pathway by a potential benzothiazole derivative.[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-Chloro-benzothiazol-6-ylamine derivatives) in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Representative Data (Hypothetical):

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 1MCF-715.2
Derivative 2A54922.8
DoxorubicinMCF-70.8
Antimicrobial Activity

Substituted benzothiazoles are well-established antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[6][18]

Potential Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of DHPS leads to the depletion of folic acid, thereby halting microbial growth.

DHPS_Inhibition Inhibition of Folate Biosynthesis via DHPS PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Inhibitor Benzothiazole Derivative Inhibitor->DHPS inhibits

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Elucidating the Mechanism of Action of 7-Chloro-benzothiazol-6-ylamine: A Predictive and Investigative Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Preamble: The Benzothiazole Scaffold as a Nexus of Bioactivity

The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This bicyclic heterocycle is a cornerstone in the architecture of numerous synthetic and naturally occurring molecules that exhibit a vast spectrum of biological activities.[4][5][6] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][7][8] The therapeutic versatility of benzothiazoles stems from their ability to form diverse interactions with a multitude of biological targets, a potential that is finely tuned by the nature and position of substituents on the ring system.[2][9][10]

This guide focuses on 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5), a specific and relatively under-explored derivative.[11][12] While comprehensive mechanistic data for this particular compound is not yet prevalent in published literature, its structural features—a primary amine at the C-6 position and a chloro group at C-7—provide a compelling basis for predicting its biological potential.[2][3][10] The location of these substituents is known to be critical for the activity of other benzothiazole derivatives.[2][3]

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed to move beyond a simple literature review and instead provide a foundational, hypothesis-driven framework for systematically investigating and predicting the mechanism of action (MoA) of 7-Chloro-benzothiazol-6-ylamine. We will outline a series of logical, field-proven experimental workflows designed not just to identify its biological activity but to build a robust, self-validating understanding of its molecular-level interactions.

Compound Profile and Structural Rationale

Before delving into mechanistic hypotheses, a foundational understanding of the molecule's physicochemical properties is essential.

PropertyValueSource
IUPAC Name 7-chloro-1,3-benzothiazol-6-amine[11]
CAS Number 70202-00-5[11][12]
Molecular Formula C₇H₅ClN₂S[11]
Molecular Weight 184.65 g/mol [11]
GHS Hazard Statements H302, H315, H319, H335[11]

Structural Insights for Hypothesis Generation:

  • Benzothiazole Core: The planar, aromatic nature of the core structure allows for potential π-π stacking interactions with aromatic residues in protein binding pockets or intercalation with DNA.[9]

  • 6-Amino Group: This primary amine is a key functional group. It can act as a hydrogen bond donor and a potential site for metabolic modification. Its position is analogous to substitutions in other bioactive benzothiazoles that have demonstrated potent anticancer activity.[2][10]

  • 7-Chloro Group: The presence of a halogen, particularly chlorine, at this position significantly alters the electronic landscape of the benzene ring. This electron-withdrawing group can influence the pKa of the neighboring amino group and potentially form halogen bonds or other specific interactions within a target protein, enhancing binding affinity and specificity.[13]

These features collectively suggest that 7-Chloro-benzothiazol-6-ylamine is unlikely to be biologically inert. The following sections will propose testable hypotheses for its MoA based on these structural alerts and the extensive literature on analogous compounds.

Hypothesis-Driven MoA Investigation: A Phased Approach

We propose a tiered investigative strategy, beginning with broad phenotypic screening to identify the compound's primary biological effect, followed by progressively more focused experiments to deconstruct the specific molecular mechanism.

Phase I: Broad Phenotypic Screening

The initial goal is to cast a wide net to determine the primary "macro" effect of the compound. Based on the activities of the broader benzothiazole class, two primary hypotheses emerge as high-priority starting points.

Hypothesis 1: The Compound Possesses Anticancer Activity via Cytotoxicity. Causality: The benzothiazole scaffold is a well-established pharmacophore in oncology research, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][9] The substitutions at C-6 and C-7 on our lead compound are consistent with patterns seen in other anticancer benzothiazoles.[10]

Hypothesis 2: The Compound Exhibits Antimicrobial Properties. Causality: Benzothiazole derivatives have a long history of investigation as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.[2][14]

The following diagram and protocol outline a parallel screening approach to efficiently test these initial hypotheses.

G cluster_0 Phase I: Broad Phenotypic Screening cluster_1 Hypothesis 1: Anticancer cluster_2 Hypothesis 2: Antimicrobial Compound 7-Chloro-benzothiazol-6-ylamine (Stock Solution in DMSO) Cytotoxicity_Screen Cytotoxicity Screening (e.g., NCI-60 Cell Line Panel) Compound->Cytotoxicity_Screen Antimicrobial_Screen Antimicrobial Screening (Panel of Bacteria & Fungi) Compound->Antimicrobial_Screen MTT_Assay MTT/MTS Assay (Dose-Response Curves) Cytotoxicity_Screen->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Broth_Dilution Broth Microdilution Assay Antimicrobial_Screen->Broth_Dilution MIC_Calc Determine MIC/MBC/MFC Broth_Dilution->MIC_Calc

Caption: Phase I parallel screening workflow for anticancer and antimicrobial activity.

  • Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines. The NCI-60 panel is a comprehensive standard. A smaller, representative panel could include:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HCT116 (Colon Carcinoma)

    • HepG2 (Hepatocellular Carcinoma)

    • HL-60 (Promyelocytic Leukemia)[9]

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-benzothiazol-6-ylamine in DMSO. Create serial dilutions in complete cell culture medium.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of compound concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay (MTS/MTT): Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol. Read the absorbance using a plate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Trustworthiness Check: A potent and selective "hit" would be characterized by low micromolar or nanomolar IC₅₀ values in specific cell lines, with significantly higher values in non-cancerous cell lines (e.g., MCF-10A) to indicate a therapeutic window.

Phase II: Elucidating the Cellular Mechanism (Assuming Anticancer Hit)

If Phase I reveals significant cytotoxic activity, the next step is to determine how the compound kills the cancer cells. A primary mechanism for many anticancer agents is the induction of apoptosis (programmed cell death).[9]

Hypothesis 3: The Compound Induces Apoptosis in Sensitive Cancer Cell Lines. Causality: Many cytotoxic benzothiazole derivatives function by activating intrinsic or extrinsic apoptotic pathways, leading to cell cycle arrest and cell death.[4][9]

Caption: Phase II workflow to investigate apoptosis as the mechanism of cytotoxicity.

  • Cell Treatment: Select a sensitive cell line from Phase I (e.g., A549). Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Annexin V/PI Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to a commercial kit protocol. Analyze via flow cytometry.

    • Expected Outcome: A significant increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis) compared to the vehicle control.

  • Caspase Activity Assay: Seed cells in a white-walled 96-well plate. Treat as in step 1. Use a luminescent assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases.

    • Expected Outcome: A dose-dependent increase in luminescence, indicating activation of caspase-3 and/or -7.

  • Western Blot Analysis: Treat cells and prepare whole-cell lysates. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key apoptotic markers:

    • PARP: Look for cleavage of full-length PARP (~116 kDa) into its characteristic fragment (~89 kDa).

    • Pro- and Cleaved Caspase-3: Observe the disappearance of the pro-caspase and the appearance of the cleaved, active form.

    • Bcl-2 Family: Assess levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.

Trustworthiness Check: Concordant results across these multiple, independent assays (flow cytometry, enzymatic assay, and protein expression) provide a high degree of confidence that apoptosis is the primary mechanism of cell death.

Phase III: Identifying the Direct Molecular Target

If the compound induces apoptosis, the ultimate question is: what is the initial molecular event? What protein does 7-Chloro-benzothiazol-6-ylamine bind to? Based on the literature for structurally related molecules, a prominent hypothesis is kinase inhibition.

Hypothesis 4: The Compound is a Kinase Inhibitor. Causality: The 2-aminobenzothiazole structure is a known hinge-binding motif present in numerous kinase inhibitors. Inhibition of a key oncogenic kinase can trigger downstream apoptotic signaling.

  • Broad Kinase Panel Screen: Submit the compound for screening against a large, commercially available panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). A single concentration screen (e.g., 1 µM or 10 µM) will identify potential primary targets.

  • Dose-Response Assay: For any kinases showing >50% inhibition in the initial screen, perform a full dose-response enzymatic assay to determine the IC₅₀ value for direct inhibition.

  • Cellular Target Engagement Assay: To confirm that the compound binds the putative kinase target inside living cells, perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • CETSA Principle: Binding of a ligand stabilizes the target protein against heat-induced denaturation.

    • Procedure: Treat intact cells with the compound or vehicle. Heat cell lysates to a range of temperatures. The target kinase should remain soluble at higher temperatures in the compound-treated samples compared to the vehicle control, as detected by Western blot.

Authoritative Grounding: A result showing direct, low-micromolar inhibition of a specific oncogenic kinase (e.g., EGFR, BRAF, AKT) in an enzymatic assay, coupled with evidence of target engagement in a cellular context, provides a powerful and well-supported MoA.

Summary and Future Directions

This guide presents a systematic, multi-phased strategy for predicting and confirming the mechanism of action of 7-Chloro-benzothiazol-6-ylamine. By progressing from broad phenotypic observations to specific cellular and molecular assays, this roadmap ensures a logical and robust investigation.

  • Phase I identifies the primary biological domain of action (e.g., anticancer).

  • Phase II elucidates the cellular process affected (e.g., apoptosis).

  • Phase III pinpoints the direct molecular target (e.g., a specific kinase).

Positive results from this workflow would establish 7-Chloro-benzothiazol-6-ylamine as a promising lead compound for further preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and ADME profiling, and ultimately, in vivo efficacy studies in relevant animal models.[1][9] This structured approach provides the rigorous, self-validating data package required for advancing a novel chemical entity in the drug discovery pipeline.

References

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025).
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
  • Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis.
  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (n.d.).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI.
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Semantic Scholar.
  • 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5. (n.d.). Benchchem.
  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH.
  • 70202-00-5|7-chloro-benzothiazol-6-ylamine|BLD Pharm. (n.d.). BLD Pharm.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

Sources

In Silico Analysis of 7-Chloro-benzothiazol-6-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 7-Chloro-benzothiazol-6-ylamine, a substituted benzothiazole with potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document outlines a systematic, multi-step computational workflow designed to elucidate the potential biological targets, binding interactions, and pharmacokinetic properties of this compound. By leveraging a suite of publicly available and commercial software, researchers can efficiently generate testable hypotheses, prioritize experimental studies, and accelerate the drug discovery process. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a long and arduous journey fraught with high attrition rates. In silico modeling has emerged as an indispensable tool to mitigate these challenges by providing a rational, cost-effective, and rapid means to assess the therapeutic potential of small molecules.[2][3] The core principle of in silico drug discovery is to utilize computational methods to simulate, predict, and design drug candidates before embarking on resource-intensive experimental validation.[4]

7-Chloro-benzothiazol-6-ylamine (Figure 1) belongs to the benzothiazole class of heterocyclic compounds, which are known to interact with a diverse range of biological targets.[5] The specific substitutions on the benzothiazole ring, a chlorine atom at position 7 and an amine group at position 6, are anticipated to modulate its physicochemical properties and target-binding profile. A systematic in silico evaluation can provide crucial insights into its mechanism of action, potential efficacy, and safety profile.

This guide will detail a logical progression of computational analyses, beginning with the identification of potential biological targets, followed by a detailed examination of ligand-protein interactions through molecular docking and dynamics, and concluding with an assessment of its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Figure 1: Chemical Structure of 7-Chloro-benzothiazol-6-ylamine

A 2D representation of the chemical structure of 7-Chloro-benzothiazol-6-ylamine.

Step 1: Target Identification and Prioritization - "Target Fishing"

The initial and most critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. This process, often referred to as "target fishing" or "reverse pharmacology," utilizes the chemical structure of the ligand to predict its protein binding partners.[3][6] A multi-pronged approach, combining ligand-based and receptor-based methods, is recommended to enhance the robustness of the predictions.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[7] These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.[8]

This technique involves screening large databases of known bioactive compounds to identify molecules that are structurally similar to the query compound, 7-Chloro-benzothiazol-6-ylamine. The biological targets of the identified "neighbor" compounds are then inferred as potential targets for the query molecule.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 7-Chloro-benzothiazol-6-ylamine. This can be generated using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem. The SMILES string is Nc1cc2scnc2cc1Cl.

  • Web Server Submission: Navigate to the SwissTargetPrediction web server ([Link]4][7]

  • Query Submission: Paste the SMILES string into the query box and select the desired organism (e.g., Homo sapiens).

  • Analysis of Results: The server will return a list of predicted protein targets, ranked by a probability score. The results are categorized by protein class (e.g., kinases, proteases, G-protein coupled receptors).

  • Target Prioritization: Prioritize the predicted targets based on high probability scores and their relevance to known therapeutic areas of benzothiazole derivatives (e.g., oncology, inflammation).

Receptor-Based Target Prediction (Reverse Docking)

Reverse docking, or inverse docking, involves docking the query molecule into the binding sites of a large collection of crystallographically determined protein structures.[3] This method provides not only a list of potential targets but also a predicted binding mode and affinity for each target.

Experimental Protocol: Reverse Docking using ReverseDock

  • Ligand Preparation: Prepare a 3D structure of 7-Chloro-benzothiazol-6-ylamine in a suitable format (e.g., .mol2 or .pdbqt). This can be done using software like AutoDock Tools, PyMOL, or Chimera. Ensure the ligand has appropriate atom types and charges assigned.

  • Target Database Selection: Select a curated library of protein structures for screening. The ReverseDock web server ([Link]) allows users to upload their own protein structures or use a predefined set.[9][10] For a broad screen, a diverse set of targets from the Protein Data Bank (PDB) representing different protein families should be chosen.

  • Docking Execution: Submit the prepared ligand and the target protein set to the ReverseDock server. The server utilizes AutoDock Vina for the docking calculations.[9][11]

  • Results Analysis: The server will provide a ranked list of protein targets based on the predicted binding affinities (docking scores).

  • Filtering and Prioritization: Filter the results based on the docking scores, giving preference to targets with more negative (i.e., stronger) binding energies. Cross-reference these findings with the results from the ligand-based methods to identify high-confidence targets.

Table 1: Hypothetical Target Prediction Results for 7-Chloro-benzothiazol-6-ylamine

Prediction MethodPredicted Target ClassExample Protein TargetConfidence/Score
SwissTargetPredictionKinasesEpidermal Growth Factor Receptor (EGFR)High Probability
SwissTargetPredictionCytochrome P450Cytochrome P450 1A2Moderate Probability
ReverseDockKinasesVascular Endothelial Growth Factor Receptor 2 (VEGFR2)-8.5 kcal/mol
ReverseDockProteasesCathepsin K-7.9 kcal/mol

Based on the hypothetical results in Table 1, and the known anticancer and anti-inflammatory activities of benzothiazole derivatives, we will proceed with a more detailed in silico analysis focusing on a representative kinase target, Epidermal Growth Factor Receptor (EGFR) .

Step 2: Molecular Docking - Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the key molecular interactions driving the recognition process.[4]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure, charges) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Remove water, add hydrogens) receptor_prep->docking analysis Analysis of Docking Poses (Binding energy, interactions) docking->analysis

A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of EGFR from the Protein Data Bank (PDB ID: e.g., 2GS2).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the docking grid box to encompass the ATP-binding site of EGFR.

  • Ligand Preparation:

    • Generate a 3D conformer of 7-Chloro-benzothiazol-6-ylamine.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files as input, along with the grid box parameters.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities.

    • Visualize the lowest energy docking pose in a molecular visualization program (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the EGFR binding pocket.

Table 2: Hypothetical Molecular Docking Results

LigandTargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
7-Chloro-benzothiazol-6-ylamineEGFR2GS2-9.2Met793, Gly796, Leu718, Val726

Step 3: Molecular Dynamics Simulation - Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can predict the dynamic behavior of the complex over time, offering insights into the stability of the binding pose and the flexibility of the protein.

Workflow for Molecular Dynamics Simulation

G start Start with Docked Complex solvation Solvation in Water Box start->solvation ionization Addition of Ions solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT, NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) production->analysis

A typical workflow for molecular dynamics simulation.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Use the lowest energy docked pose of the 7-Chloro-benzothiazol-6-ylamine-EGFR complex as the starting structure.

    • Generate the ligand topology and parameter files using a force field server like SwissParam or CGenFF.

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Run a short position-restrained simulation (NVT and NPT ensembles) to equilibrate the system.

    • Execute a longer production MD simulation (e.g., 100 ns) without restraints.

  • Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the persistence of key hydrogen bonds and other interactions identified during docking.

Step 4: ADMET Prediction - Evaluating Drug-Likeness

A promising drug candidate must not only exhibit high potency but also possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Submit the SMILES string of 7-Chloro-benzothiazol-6-ylamine to the SwissADME web server ([Link]).

  • Analysis: The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

Table 3: Hypothetical ADMET Properties of 7-Chloro-benzothiazol-6-ylamine

PropertyPredicted ValueInterpretation
Molecular Weight184.65 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP2.5Optimal lipophilicity for oral absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cause central nervous system side effects
CYP2D6 InhibitorNoLower potential for drug-drug interactions

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 7-Chloro-benzothiazol-6-ylamine. The proposed methodologies, from target fishing to ADMET prediction, provide a robust framework for generating testable hypotheses and guiding further experimental work. The hypothetical results presented suggest that this compound may act as a kinase inhibitor with favorable drug-like properties.

The next logical steps would involve the experimental validation of these in silico predictions. This would include:

  • In vitro binding assays to confirm the interaction with the predicted protein targets (e.g., EGFR).

  • Enzyme inhibition assays to quantify the inhibitory potency of the compound.

  • Cell-based assays to assess its activity in a biological context.

  • In vivo studies in animal models to evaluate its efficacy and safety.

By integrating computational modeling with experimental validation, the drug discovery process for promising compounds like 7-Chloro-benzothiazol-6-ylamine can be significantly streamlined, increasing the likelihood of translating a lead molecule into a clinically viable therapeutic agent.

References

  • Krause, F., Voigt, K., Di Ventura, B., & Ozturk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]

  • ResearchGate. (n.d.). (PDF) ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. [Link]

  • AIP Publishing. (2012). Computational approaches to target fishing and ligand profiling. [Link]

  • Galati, M. C., & Mangiatordi, G. F. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(11), 3169. [Link]

  • National Center for Biotechnology Information. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PubMed Central. [Link]

  • Protheragen. (n.d.). Target Fishing. [Link]

  • ResearchGate. (n.d.). Overview of the main target fishing approaches. [Link]

  • Patsnap. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • National Center for Biotechnology Information. (2012). Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods. PubMed Central. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [Link]

  • bio.tools. (n.d.). ReverseDock. [Link]

  • University of Freiburg. (n.d.). ReverseDock. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. [Link]

  • ACS Publications. (2021). Epigenetic Target Profiler: A Web Server to Predict Epigenetic Targets of Small Molecules. [Link]

  • SlideShare. (2015). Pharmacophore modeling. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

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  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

  • in-silico.ch. (n.d.). Binding site prediction. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • National Center for Biotechnology Information. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-benzothiazolamine. PubChem. [Link]

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The Enigmatic Core: A Technical Guide to 7-Chloro-benzothiazol-6-ylamine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Cornerstone of Medicinal Chemistry

In the landscape of modern drug discovery, the benzothiazole nucleus stands as a privileged scaffold, a recurring structural motif in a multitude of pharmacologically active agents. Its rigid, bicyclic framework, comprised of a benzene ring fused to a thiazole ring, provides a versatile platform for the design of molecules that can interact with a wide array of biological targets. This inherent versatility has led to the development of benzothiazole-containing compounds with a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2] This guide delves into the specifics of a lesser-explored yet potentially significant derivative: 7-Chloro-benzothiazol-6-ylamine. While direct literature on this specific isomer is limited, this paper will provide a comprehensive overview based on the well-established chemistry and biological activity of its close analogs, offering a roadmap for researchers and drug development professionals interested in its potential.

Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₇H₅ClN₂S[3]
Molecular Weight 184.65 g/mol [3][4]
Appearance Likely a solid powderInferred from related benzothiazoles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General characteristic of similar heterocyclic compounds.
Storage Should be stored in a dark place under an inert atmosphere at 2-8°C.[3]

Analytical Characterization: The definitive identification and purity assessment of 7-Chloro-benzothiazol-6-ylamine would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms within the molecule. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons, with their chemical shifts and coupling constants providing crucial structural information.[5]

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretching vibrations of the amine group and the characteristic aromatic C-H and C=C stretching bands.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the synthesized compound, separating it from any starting materials, byproducts, or impurities.

Synthesis Strategies: A Proposed Pathway

While a specific, validated synthesis for 7-Chloro-benzothiazol-6-ylamine is not prominently documented, a plausible synthetic route can be designed by adapting established methods for the synthesis of substituted aminobenzothiazoles. A common and effective method involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.

A potential multi-step synthesis is outlined below, drawing inspiration from the synthesis of related compounds such as 7-chlorobenzo[d]thiazol-2-amine.[5]

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Thiocyanation cluster_2 Step 3: Reductive Cyclization A 2,3-dichloroaniline B 2,3-dichloro-6-nitroaniline A->B HNO₃, H₂SO₄ C 1,2-dichloro-3-nitro-4-thiocyanatobenzene B->C KSCN, Br₂ D 7-Chloro-benzothiazol-6-ylamine C->D Fe, HCl or SnCl₂, HCl

A proposed synthetic pathway for 7-Chloro-benzothiazol-6-ylamine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,3-dichloro-6-nitroaniline

  • To a stirred solution of 2,3-dichloroaniline in concentrated sulfuric acid, cooled to 0-5°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2,3-dichloro-6-nitroaniline.

Step 2: Synthesis of 1,2-dichloro-3-nitro-4-thiocyanatobenzene

  • 2,3-dichloro-6-nitroaniline is dissolved in a suitable solvent such as acetic acid.

  • Potassium thiocyanate is added to the solution.

  • A solution of bromine in acetic acid is then added dropwise at room temperature.

  • The reaction mixture is stirred for several hours, after which it is poured into water.

  • The precipitated product is filtered, washed, and dried.

Step 3: Synthesis of 7-Chloro-benzothiazol-6-ylamine (Reductive Cyclization)

  • The intermediate from Step 2 is suspended in a mixture of ethanol and hydrochloric acid.

  • Iron powder or stannous chloride is added portion-wise, and the mixture is heated to reflux for several hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered to remove the iron salts, and the filtrate is neutralized with a base (e.g., sodium carbonate or ammonia solution).

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 7-Chloro-benzothiazol-6-ylamine.

Potential Biological Activities and Therapeutic Applications

The benzothiazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[1][2] Based on the known activities of structurally similar compounds, 7-Chloro-benzothiazol-6-ylamine and its derivatives could be promising candidates for investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity: Numerous 2-aminobenzothiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[6][7] The presence of the chloro and amino groups on the benzothiazole ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with key enzymes or cellular processes.

Anticancer Activity: The 2-aminobenzothiazole scaffold is a key component of several potent anticancer agents.[2][8][9] These compounds often exert their effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival. The specific substitution pattern on the benzothiazole ring can influence the kinase inhibitory profile and selectivity. It is plausible that derivatives of 7-Chloro-benzothiazol-6-ylamine could be designed to target specific kinases involved in oncogenic signaling pathways.

Anthelmintic Activity: Certain substituted benzothiazoles have shown efficacy as anthelmintic agents.[7][10] The development of new anthelmintics is a critical area of research due to the emergence of drug resistance. The unique electronic and steric properties of 7-Chloro-benzothiazol-6-ylamine could lead to novel interactions with parasite-specific targets.

Logical Relationship of Benzothiazole Core to Biological Activity:

Biological_Activity A Benzothiazole Core B Antimicrobial/Antifungal A->B Inhibition of microbial growth C Anticancer A->C Kinase inhibition, apoptosis induction D Anthelmintic A->D Disruption of parasite metabolism E Other CNS/Metabolic Activities A->E Receptor modulation

The versatile benzothiazole core as a platform for diverse biological activities.

Future Directions and Conclusion

7-Chloro-benzothiazol-6-ylamine represents an intriguing yet underexplored molecule within the vast chemical space of benzothiazole derivatives. This technical guide has provided a comprehensive overview of its likely properties, a plausible synthetic strategy, and its potential therapeutic applications based on the rich chemistry and pharmacology of its analogs.

The path forward for realizing the potential of this compound involves:

  • Validated Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated and optimized. Thorough characterization of the final compound using the analytical techniques outlined is paramount.

  • Biological Screening: A broad-based biological screening of 7-Chloro-benzothiazol-6-ylamine and its derivatives against a panel of microbial strains, cancer cell lines, and parasitic organisms is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at the amino and chloro positions will be crucial for establishing SAR and identifying lead compounds with enhanced potency and selectivity.

References

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal, 21(3), 0962-0974.
  • Ramesh, S., Saha, S., & Sudhakar, B. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
  • Reddy, D. R. S., & Kumar, K. H. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved from [Link]

  • Naresh, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 819-827.
  • (n.d.). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 13(2), 64-71.
  • Naresh, P., et al. (2019). Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[1][6] Triazole Analogues. International Journal of Pharma Sciences.

  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene.
  • Al-Suhaimi, K. M., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports, 14(1), 11624.
  • Sonawane, R. P., et al. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.

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Methodological & Application

Application Note: High-Throughput Quantification of 7-Chloro-benzothiazol-6-ylamine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of 7-Chloro-benzothiazol-6-ylamine, a key intermediate in pharmaceutical synthesis.[1][2] Two robust and validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and process monitoring, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind the methodological choices. All methods are developed in accordance with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4]

Introduction: The Analytical Imperative for 7-Chloro-benzothiazol-6-ylamine

7-Chloro-benzothiazol-6-ylamine is a substituted aminobenzothiazole derivative. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including those with anticancer and antiviral properties.[1][5][6] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs).

This application note addresses two distinct analytical needs:

  • HPLC-UV: A widely accessible, reliable method for determining purity and concentration in relatively clean samples, such as during synthesis process control and for final product release.

  • LC-MS/MS: An ultra-sensitive and highly selective method for quantifying trace amounts of the analyte, essential for pharmacokinetic studies, metabolite identification, and analysis in complex biological matrices.[7][8]

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is designed for accuracy, precision, and robustness, making it ideal for routine quality control environments. The principle relies on the separation of 7-Chloro-benzothiazol-6-ylamine from impurities on a C18 stationary phase followed by detection via UV absorbance.

Rationale for Method Development
  • Chromatographic Mode: Reverse-phase chromatography is selected due to the non-polar nature of the benzothiazole ring system. A C18 column provides excellent retention and resolution for such aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is used. Acetonitrile serves as the strong organic solvent to elute the analyte. The acidic modifier (e.g., orthophosphoric or formic acid) is crucial for ensuring the amine group is protonated, which leads to sharper, more symmetrical peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.[9]

  • Detection: The benzothiazole chromophore exhibits strong UV absorbance. A detection wavelength is selected based on the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For similar aminothiazole structures, wavelengths around 272 nm have proven effective.[9]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • 7-Chloro-benzothiazol-6-ylamine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water, deionized and filtered (18.2 MΩ·cm)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD)
Detection λ 275 nm (provisional, verify with λmax scan)
Run Time 10 minutes

2.2.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing 7-Chloro-benzothiazol-6-ylamine, dissolve it in methanol, and dilute with the mobile phase to bring the final concentration within the calibration range.[10] Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[10]

Method Validation Summary

The method must be validated according to ICH guidelines.[3][11][12]

  • Specificity: Assessed by analyzing blank samples and spiked samples to ensure no interference from excipients or impurities at the analyte's retention time.

  • Linearity: A minimum of five concentration levels should be analyzed, with a correlation coefficient (r²) of ≥0.999.

  • Accuracy: Determined by the percent recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[13] Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Assessed by six replicate injections of a standard solution, with a relative standard deviation (RSD) of ≤1.0%.

    • Intermediate Precision (Inter-day): Assessed by analyzing the same sample on different days by different analysts. RSD should be ≤2.0%.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies or for detecting trace-level impurities. The protocol uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition.[14][15]

Rationale for Method Development
  • Ionization: Electrospray Ionization (ESI) in positive mode is the technique of choice for aromatic amines. The amine group is readily protonated, forming a stable [M+H]⁺ ion for detection.[7][16]

  • Chromatography: A fast LC gradient using a sub-2 µm particle size column is employed to achieve rapid separation and sharp peaks, which enhances sensitivity and throughput.[17] The use of formic acid in the mobile phase is compatible with mass spectrometry and aids in the protonation of the analyte.[7]

  • Detection (MRM): Tandem mass spectrometry (MS/MS) provides exceptional selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. This process virtually eliminates matrix interferences.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Injection ESI ESI Source (+) Ion Generation LC->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection & Signal Processing Q3->Detector Data Quantification (Peak Area Ratio) Detector->Data Output

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • 7-Chloro-benzothiazol-6-ylamine reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., Deuterated 7-Chloro-benzothiazol-6-ylamine). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, deionized and filtered (18.2 MΩ·cm)

3.2.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex 6500+ QTRAP or equivalent Triple Quadrupole MS
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of standard. Analyte: e.g., m/z 185.0 -> [Product Ion] Internal Standard: Determined similarly
Key MS Params IonSpray Voltage: 5500 V; Temperature: 550 °C; Collision Gas: High

3.2.3. Sample Preparation (for Plasma)

  • Standard Stock Solutions: Prepare separate stock solutions (1 mg/mL) of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions for the calibration curve and quality control (QC) samples. Prepare a working IS solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of the working IS solution in acetonitrile.[9]

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer & Inject: Carefully transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Solid Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Syringe Filter Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Injection DAD Diode Array Detector (DAD @ 275 nm) HPLC->DAD Data Quantification (Peak Area vs. Cal Curve) DAD->Data Output

Caption: HPLC-UV workflow for routine sample quantification.

Conclusion

The two methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 7-Chloro-benzothiazol-6-ylamine across a wide range of concentrations and sample types. The HPLC-UV method is a workhorse for process control and purity assessment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, sample matrix complexity, and required throughput. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-8. Available from: [Link]

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  • Reemtsma, T. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1728-35. Available from: [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Agilent Technologies. (2021). Sample Preparation Fundamentals for Chromatography. Available from: [Link]

  • Al-Ostath, A. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

  • Yadav, M., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1181, 122888. Available from: [Link]

  • Asimakopoulos, A. G. et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1318, 74-82. Available from: [Link]

  • Waters Corporation. (2017). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note. Available from: [Link]

  • Pérez-Cid, B., & Velo, M. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 378(4), 969-74. Available from: [Link]

  • Zhou, S. et al. (2022). Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms. Atmospheric Chemistry and Physics. Available from: [Link]

  • Bednyagina, N. P. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available from: [Link]

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  • Dong, M. W. (2013). Sample preparation for HPLC analysis of drug products. ResearchGate. Available from: [Link]

  • Al-Ostath, A. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available from: [Link]

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  • Conrad, A. F. et al. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv. Available from: [Link]

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  • Castle, L. et al. (1998). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. Food Additives and Contaminants. Available from: [Link]

  • Hranjec, M. et al. (2018). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 23(11), 2843. Available from: [Link]

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Application Notes and Protocols for Screening 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of biological assays to screen for the activity of 7-Chloro-benzothiazol-6-ylamine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.[1] Given this precedent, this guide will focus on establishing a robust screening cascade to identify and characterize the potential kinase inhibitory activity of 7-Chloro-benzothiazol-6-ylamine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying scientific rationale for key experimental choices. The proposed workflow begins with high-throughput biochemical screening against key oncology targets, PI3Kα and mTOR, followed by secondary assays and culminating in cell-based validation using a relevant cancer cell line.

Introduction: The Rationale for a Kinase-Focused Screening Approach

The compound 7-Chloro-benzothiazol-6-ylamine belongs to the benzothiazole class of heterocyclic compounds. This structural motif is present in a variety of biologically active molecules, with a significant number of derivatives reported to be potent inhibitors of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and is frequently mutated or hyperactivated in human cancers.[2][3][4] Specifically, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in breast cancer.[2][3]

Therefore, a logical and scientifically-driven approach to characterizing the biological activity of a novel benzothiazole derivative, such as 7-Chloro-benzothiazol-6-ylamine, is to screen it against key kinases within this pathway. This application note outlines a tiered screening strategy, beginning with high-throughput biochemical assays and progressing to more complex cellular models to provide a comprehensive profile of the compound's activity.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for a novel compound requires a systematic progression from broad, high-throughput methods to more focused, physiologically relevant assays. This cascade is designed to efficiently identify potent and selective inhibitors while minimizing false positives.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation P Biochemical Assays (ADP-Glo & TR-FRET) - PI3Kα - mTOR HC IC50 Determination (10-point dose response) - Active compounds from Tier 1 P->HC  Active Hits CV Cell-Based Assays - Cell Viability (MCF-7) - Target Engagement (Phospho-protein analysis) HC->CV  Confirmed Hits

Figure 1: The Kinase Inhibitor Screening Cascade. A tiered approach from high-throughput biochemical screening to cellular validation.

Tier 1: Primary High-Throughput Biochemical Screening

The initial step is to perform a single-concentration screen of 7-Chloro-benzothiazol-6-ylamine against the target kinases, PI3Kα and mTOR, to identify any inhibitory activity. We will utilize two distinct, robust, and high-throughput compatible assay formats: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Running parallel assays with different detection technologies helps to identify and eliminate technology-specific artifacts.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Assay Principle: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common format for kinase activity measurement. In a typical kinase TR-FRET assay, a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET donor (e.g., Europium or Terbium) are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol: Primary Screening of 7-Chloro-benzothiazol-6-ylamine against PI3Kα (ADP-Glo™)

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Lipid substrate (e.g., PIP2:PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 7-Chloro-benzothiazol-6-ylamine (dissolved in 100% DMSO)

  • Positive Control: GDC-0941 (a potent PI3K inhibitor)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Assay Plate Layout:

WellsDescription
1-24Test Compound (10 µM final concentration)
25-32Positive Control (GDC-0941, 1 µM final)
33-40Negative Control (DMSO vehicle)
41-48No Enzyme Control (Background)

Procedure:

  • Compound Plating: Prepare a 10 mM stock solution of 7-Chloro-benzothiazol-6-ylamine in 100% DMSO. Dilute the stock to create a working solution for plating. Dispense the compound, positive control, and DMSO vehicle into the appropriate wells of the 384-well plate. The final concentration of DMSO in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

    • Prepare a 2X kinase/substrate mix in the reaction buffer containing PI3Kα and the lipid substrate.

    • Prepare a 2X ATP solution in the reaction buffer.

    • Add the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding the 2X ATP solution to all wells. The final reaction volume should be 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Criteria for Primary Screen
  • Calculate Percent Inhibition:

    • Average the signals from the negative control wells (Max signal) and the positive control wells (Min signal).

    • For the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the assay.[5][6][7]

    • Calculate the Z'-factor using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay with a Z'-factor > 0.5 is considered excellent for high-throughput screening.[5][7]

  • Hit Selection: A compound demonstrating a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) is considered a primary hit and is advanced to Tier 2.

Tier 2: Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen are further characterized to confirm their activity and determine their potency (IC50). This is achieved by generating a 10-point dose-response curve.

Protocol: IC50 Determination for 7-Chloro-benzothiazol-6-ylamine against PI3Kα and mTOR

This protocol is similar to the primary screen but involves a serial dilution of the test compound.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 7-Chloro-benzothiazol-6-ylamine in 100% DMSO. A common starting concentration is 100 µM, followed by 1:3 serial dilutions.

  • Assay Execution: Perform the ADP-Glo™ or TR-FRET kinase assay as described in Tier 1, but with the range of compound concentrations.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[1][8] The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tier 3: Cellular Validation of Hits

Biochemical hits must be validated in a cellular context to confirm their activity on the target within a more physiologically relevant environment. This step helps to assess cell permeability, off-target effects, and the compound's functional impact on a cancer cell line known to be dependent on the PI3K/mTOR pathway.

Model System: MCF-7 Breast Cancer Cell Line

The MCF-7 cell line is an estrogen-receptor-positive human breast cancer cell line that harbors an activating E545K mutation in the PIK3CA gene.[2][3][4] This mutation leads to constitutive activation of the PI3K pathway, making these cells a suitable model for testing inhibitors of this pathway.

Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10][11]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS and 10 µg/mL insulin)[5][6]

  • 7-Chloro-benzothiazol-6-ylamine

  • Positive Control: GDC-0941

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • 384-well clear-bottom, white-walled plates

  • Incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells according to standard protocols.[5][6][7][12]

    • Trypsinize and resuspend the cells in complete growth medium.

    • Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells per well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Chloro-benzothiazol-6-ylamine and the positive control, GDC-0941.

    • Add the compounds to the cells and incubate for 72 hours.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well.[11][13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the cell viability (as a percentage of the DMSO control) against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Secondary Cellular Assay: Target Engagement

To confirm that the observed effect on cell viability is due to the inhibition of the intended target, it is crucial to measure the phosphorylation status of downstream effectors of the PI3K/mTOR pathway. This can be achieved using various techniques such as Western blotting, phospho-ELISA, or phospho-flow cytometry to assess the phosphorylation of proteins like Akt (a downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTOR). A reduction in the phosphorylation of these proteins upon treatment with 7-Chloro-benzothiazol-6-ylamine would provide strong evidence of on-target activity.

Data Interpretation and Next Steps

The screening cascade will generate a comprehensive dataset on the activity of 7-Chloro-benzothiazol-6-ylamine.

Data_Interpretation cluster_0 Biochemical Data cluster_1 Cellular Data cluster_2 Decision Point cluster_3 Further Development Biochem PI3Kα IC50 mTOR IC50 Decision Potent & Cell-Active? Biochem->Decision Cell MCF-7 GI50 Target Modulation (p-Akt, p-S6) Cell->Decision FurtherDev - Kinome Selectivity Profiling - Lead Optimization - In vivo Efficacy Studies Decision->FurtherDev Yes No Re-evaluate or Terminate Decision->No No

Figure 2: Data Interpretation and Decision-Making Workflow. A flowchart for evaluating screening results and guiding further development.

A potent inhibitor in the biochemical assays (low nanomolar IC50) that also demonstrates on-target activity and growth inhibition in the MCF-7 cell-based assays would be a promising candidate for further development. Subsequent steps would include broader kinase selectivity profiling to assess off-target effects, medicinal chemistry efforts for lead optimization, and eventually, in vivo efficacy studies in animal models of cancer.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Wikipedia. Z-factor. [Link]

  • Beaver JA, et al. (2013). PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. Clinical Cancer Research, 19(19), 5413-5422. [Link]

  • MCF-7 Culture Protocol. [Link]

  • Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. [Link]

  • AACR Journals. (2013). Molecular Insights of Pathways Resulting from Two Common PIK3CA Mutations in Breast Cancer. [Link]

  • Molecular Devices. (2022). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • ResearchGate. PI3K pathway signaling in the MCF-7 cell line panel. [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. [Link]

  • ENCODE. MCF-7 Cell Culture. [Link]

  • AXOL Bioscience. Protocol – Version 1.0 | AXOL Bioscience. [Link]

  • PMC. (2019). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. [Link]

  • GraphPad. Equation: [Inhibitor] vs. response. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • ResearchGate. Plate layout of a 384-well plate for high-throughput screening of... [Link]

  • Corning. How to Determine Plate Format for High Throughput Screening. [Link]

  • PMC. (2020). Optimization of a High-Throughput 384-Well Plate-Based Screening Platform with Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 15442 Biofilms. [Link]

  • REPROCELL. Alvetex Scaffold Protocol: 384 Well Plate – Instructions and Example Application. [Link]

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The 7-Chloro-benzothiazol-6-ylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzothiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This versatility has cemented the benzothiazole core as a cornerstone in the development of novel therapeutics.

This guide focuses on a specific, yet highly promising, derivative: 7-Chloro-benzothiazol-6-ylamine . The strategic placement of a chloro group at the 7-position and an amino group at the 6-position offers a unique combination of electronic properties and synthetic handles, making it an attractive starting point for the generation of diverse chemical libraries. The amino group, in particular, provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document will provide an in-depth exploration of the 7-Chloro-benzothiazol-6-ylamine scaffold, from its synthesis to its potential applications in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

The synthesis of 7-Chloro-benzothiazol-6-ylamine can be achieved through a multi-step process, often starting from a readily available substituted aniline. While a direct protocol for this specific molecule is not widely published, a reliable synthetic route can be adapted from established methods for analogous compounds, such as 2-amino-6-fluoro-7-chlorobenzothiazole.[1][3]

Conceptual Synthetic Workflow

The general strategy involves the formation of a substituted thiourea from the corresponding aniline, followed by an oxidative cyclization to form the benzothiazole ring. A subsequent nitration and reduction sequence can then be employed to introduce the 6-amino group.

G A 3-Chloro-4-nitroaniline C Oxidative Cyclization (e.g., Bromine in Acetic Acid) A->C 1. B Potassium Thiocyanate (KSCN) B->C D 7-Chloro-6-nitro-1,3-benzothiazol-2-amine C->D E Reduction (e.g., SnCl2/HCl) D->E 2. F 7-Chloro-benzothiazol-6-ylamine E->F

Caption: Conceptual synthetic pathway for 7-Chloro-benzothiazol-6-ylamine.

Protocol 1: Synthesis of 7-Chloro-6-nitro-1,3-benzothiazol-2-amine

This protocol is adapted from methodologies for similar halogenated nitrobenzothiazoles.

Materials:

  • 3-Chloro-4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-4-nitroaniline (1 equivalent) and potassium thiocyanate (3 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain pure 7-Chloro-6-nitro-1,3-benzothiazol-2-amine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 7-Chloro-benzothiazol-6-ylamine

Materials:

  • 7-Chloro-6-nitro-1,3-benzothiazol-2-amine

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend 7-Chloro-6-nitro-1,3-benzothiazol-2-amine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.

  • Confirm the structure of the final product, 7-Chloro-benzothiazol-6-ylamine, by spectroscopic methods.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The 2-aminobenzothiazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of 2-aminobenzothiazole have been shown to target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4]

The 7-Chloro-benzothiazol-6-ylamine scaffold is a promising starting point for the design of novel kinase inhibitors. The 6-amino group serves as a key point for derivatization, allowing for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases. The 7-chloro group can contribute to binding affinity through halogen bonding and can also modulate the physicochemical properties of the molecule.

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several benzothiazole derivatives have been reported to inhibit key kinases in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Chloro-benzothiazol-6-ylamine Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition points of 7-Chloro-benzothiazol-6-ylamine derivatives in the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 7-Chloro-benzothiazol-6-ylamine are limited, we can extrapolate from the broader class of 2-aminobenzothiazoles.

Position of SubstitutionImpact on ActivityRationale
C2-Amino Group Crucial for activity and serves as a primary point for derivatization.The amino group can act as a hydrogen bond donor, and the attached substituents can occupy hydrophobic pockets in the kinase active site.
C6-Position Substitution with electron-withdrawing or donating groups can significantly modulate activity.[4]Influences the electronic properties of the benzothiazole ring system and can provide additional interaction points.
C7-Chloro Group Likely enhances binding affinity and modulates physicochemical properties.Can participate in halogen bonding with the target protein and increases lipophilicity, potentially improving cell permeability.

Protocol 3: General Procedure for the Derivatization of 7-Chloro-benzothiazol-6-ylamine

This protocol describes a general method for acylating the 6-amino group, a common first step in building a library of derivatives.

Materials:

  • 7-Chloro-benzothiazol-6-ylamine

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., triethylamine, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 7-Chloro-benzothiazol-6-ylamine (1 equivalent) in the chosen aprotic solvent in a round-bottom flask.

  • Add the base (1.2-2 equivalents) to the solution.

  • If using an acyl chloride, add it dropwise to the stirred solution at 0°C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid, pre-activate it with the coupling agent and base in a separate flask before adding it to the solution of the amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Kinase Assay

To assess the potential of the synthesized derivatives as kinase inhibitors, an in vitro kinase assay is a fundamental experiment.

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., for PI3K)

Materials:

  • Synthesized 7-Chloro-benzothiazol-6-ylamine derivative

  • Recombinant human kinase (e.g., PI3Kα)

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is typically inversely proportional to the amount of kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 7-Chloro-benzothiazol-6-ylamine scaffold represents a valuable and underexplored platform in medicinal chemistry. Its synthetic tractability and the established biological relevance of the broader 2-aminobenzothiazole class make it a highly attractive starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this promising molecular scaffold. Future work should focus on the synthesis and biological evaluation of diverse libraries of derivatives to build a comprehensive structure-activity relationship profile and identify lead compounds for further preclinical development.

References

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]

  • Design and discovery of novel monastrol-1,3,5-triazines as potent anti-breast cancer agent via attenuating Epidermal Growth Factor Receptor tyrosine kinase. ResearchGate. Available at: [Link]

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed Central. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. Available at: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzothiazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery and medicinal chemistry.[1][2][3] This "privileged scaffold" is a key structural motif found in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[4][5][6] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects.[7][8]

The starting material, 7-Chloro-benzothiazol-6-ylamine (1) , is a valuable building block for the synthesis of novel derivatives.[9] The presence of a reactive primary amino group at the 6-position and a chloro substituent at the 7-position offers multiple avenues for chemical modification. This guide provides detailed protocols for the synthesis of three classes of novel derivatives from this starting material: N-acylated amides, sulfonamides, and Schiff bases, with subsequent cyclization to 2,3-dihydro-1,3-thiazol-4-ones. These protocols are designed to be robust and adaptable for the generation of diverse chemical libraries for screening purposes.

Strategic Overview of Synthetic Pathways

The primary amino group of 7-Chloro-benzothiazol-6-ylamine is the key handle for derivatization. The following synthetic strategies will be explored:

  • N-Acylation: Formation of amide derivatives by reacting the primary amine with various acylating agents. This is a fundamental and reliable method for introducing a wide range of substituents.

  • Sulfonylation: Synthesis of sulfonamide derivatives through the reaction of the amine with sulfonyl chlorides. Sulfonamides are a well-established pharmacophore in numerous approved drugs.

  • Schiff Base Formation and Cyclization: Condensation with aldehydes to form Schiff bases (imines), which can then undergo cyclization with thioglycolic acid to yield thiazolidinone derivatives, a class of compounds with known biological activities.[10]

The following diagram illustrates the proposed synthetic pathways originating from 7-Chloro-benzothiazol-6-ylamine.

Synthesis_Pathways cluster_acylation N-Acylation cluster_sulfonylation Sulfonylation cluster_schiff_cyclization Schiff Base Formation & Cyclization start 7-Chloro-benzothiazol-6-ylamine (1) acyl_reagent R-COCl or (RCO)2O Pyridine, DCM start->acyl_reagent Pathway A sulfonyl_reagent R-SO2Cl Pyridine, DCM start->sulfonyl_reagent Pathway B aldehyde Ar-CHO EtOH, cat. AcOH start->aldehyde Pathway C.1 amide N-(7-chloro-benzothiazol-6-yl)amide (2a-c) acyl_reagent->amide sulfonamide N-(7-chloro-benzothiazol-6-yl)sulfonamide (3a-c) sulfonyl_reagent->sulfonamide schiff_base Schiff Base (4a-c) aldehyde->schiff_base thioglycolic HSCH2COOH Toluene, reflux schiff_base->thioglycolic Pathway C.2 thiazolidinone Thiazolidinone (5a-c) thioglycolic->thiazolidinone

Caption: Synthetic pathways for novel derivatives of 7-Chloro-benzothiazol-6-ylamine.

Experimental Protocols

General Considerations:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products should be performed by column chromatography or recrystallization as specified.

  • Characterization of synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of N-(7-chloro-benzothiazol-6-yl)amide Derivatives (2a-c)

This protocol describes the N-acylation of 7-Chloro-benzothiazol-6-ylamine (1) with various acyl chlorides. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction.

Workflow Diagram:

Acylation_Workflow start Dissolve 7-Chloro-benzothiazol-6-ylamine (1) and pyridine in DCM reagent_add Add acyl chloride dropwise at 0 °C start->reagent_add reaction Stir at room temperature for 4-6 hours (Monitor by TLC) reagent_add->reaction workup Wash with 1M HCl, sat. NaHCO3, and brine reaction->workup dry_concentrate Dry over Na2SO4, filter, and concentrate workup->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end Characterize N-acyl derivative (2a-c) purify->end

Caption: Workflow for the N-acylation of 7-Chloro-benzothiazol-6-ylamine.

Step-by-Step Protocol:

  • To a solution of 7-Chloro-benzothiazol-6-ylamine (1) (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add pyridine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure N-acyl derivative.

Data Summary Table:

CompoundR-GroupAcylating AgentExpected Yield (%)
2a -CH₃Acetyl chloride85-95
2b -PhBenzoyl chloride80-90
2c -CH₂PhPhenylacetyl chloride80-90

Protocol 2: Synthesis of N-(7-chloro-benzothiazol-6-yl)sulfonamide Derivatives (3a-c)

This protocol outlines the synthesis of sulfonamides via the reaction of 7-Chloro-benzothiazol-6-ylamine (1) with various sulfonyl chlorides. Similar to acylation, pyridine is used as an acid scavenger.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 7-Chloro-benzothiazol-6-ylamine (1) (1.0 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add the appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 mmol) portion-wise with constant stirring.

  • Allow the reaction to proceed at room temperature overnight, monitoring its completion by TLC.

  • Perform an aqueous workup as described in Protocol 1 (washing with 1M HCl, saturated NaHCO₃, and brine).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude sulfonamide by recrystallization or column chromatography to yield the pure product.

Data Summary Table:

CompoundR-GroupSulfonylating AgentExpected Yield (%)
3a -C₆H₄-CH₃p-Toluenesulfonyl chloride75-85
3b -PhBenzenesulfonyl chloride70-80
3c -CH₃Methanesulfonyl chloride80-90

Protocol 3: Synthesis of 3-(7-chloro-benzothiazol-6-yl)-2-aryl-thiazolidin-4-one Derivatives (5a-c)

This two-step protocol involves the initial formation of a Schiff base, followed by cyclization with thioglycolic acid. This method is widely used for the synthesis of thiazolidinone-containing compounds.[10]

Workflow Diagram:

Thiazolidinone_Workflow start Reflux 7-Chloro-benzothiazol-6-ylamine (1) and aromatic aldehyde in EtOH with cat. AcOH isolate_schiff Isolate Schiff base (4a-c) by filtration start->isolate_schiff cyclization_setup Reflux Schiff base and thioglycolic acid in toluene with a Dean-Stark trap isolate_schiff->cyclization_setup reaction_complete Monitor reaction by TLC until completion cyclization_setup->reaction_complete workup Cool, wash with sat. NaHCO3, and brine reaction_complete->workup dry_concentrate Dry over Na2SO4, filter, and concentrate workup->dry_concentrate purify Purify by recrystallization dry_concentrate->purify end Characterize thiazolidinone derivative (5a-c) purify->end

Caption: Workflow for thiazolidinone synthesis.

Step-by-Step Protocol:

Part A: Synthesis of Schiff Bases (4a-c)

  • To a solution of 7-Chloro-benzothiazol-6-ylamine (1) (1.0 mmol) in absolute ethanol (15 mL), add the desired aromatic aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the Schiff base.

Part B: Synthesis of Thiazolidin-4-ones (5a-c)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the Schiff base (4a-c) (1.0 mmol) in toluene (20 mL).

  • Add thioglycolic acid (1.2 mmol) to the solution.

  • Reflux the mixture for 8-12 hours, collecting the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidin-4-one derivative.

Data Summary Table:

CompoundAr-GroupAldehyde UsedOverall Yield (%)
5a -PhBenzaldehyde65-75
5b -C₆H₄-Cl4-Chlorobenzaldehyde70-80
5c -C₆H₄-OCH₃4-Anisaldehyde60-70

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis of novel derivatives of 7-Chloro-benzothiazol-6-ylamine. The chemical tractability of the 6-amino group allows for the generation of a diverse library of compounds, including amides, sulfonamides, and thiazolidinones. These derivatives can serve as valuable candidates for biological screening in various therapeutic areas, leveraging the established pharmacological potential of the benzothiazole scaffold.[1][4][5] Further modifications, such as Suzuki or Buchwald-Hartwig coupling at the 7-chloro position, could also be explored to further expand the chemical space around this versatile core structure.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
  • The common synthetic routes for benzothiazoles.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Benzothiazole derivatives: Significance and symbolism. (2025). Google Books.
  • The common synthetic routes for 2‐substituted benzothiazoles.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5. Benchchem.
  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to D

Sources

Investigating 7-Chloro-benzothiazol-6-ylamine for Anticancer Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and, most notably for our purposes, anticancer effects.[1] The inherent properties of the benzothiazole ring system allow for diverse substitutions, leading to a wide chemical space for drug discovery. Numerous studies have highlighted the potential of substituted benzothiazoles to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[2][3] For instance, certain benzothiazole derivatives have shown potent activity against breast, lung, and colon cancer cell lines, often through mechanisms that involve the inhibition of critical kinases like AKT and ERK or by modulating the activity of receptors such as EGFR.[2][4] This established precedent provides a strong rationale for investigating novel substituted benzothiazoles as potential anticancer agents.

This document provides a detailed guide for the initial investigation of 7-Chloro-benzothiazol-6-ylamine (CAS: 70202-00-5), a halogenated amino-benzothiazole, for its potential anticancer applications. While specific anticancer data for this compound is not yet extensively published, its structure aligns with the general characteristics of bioactive benzothiazoles. These notes are intended for researchers, scientists, and drug development professionals to provide a foundational framework for a systematic evaluation of this compound.

Compound Profile: 7-Chloro-benzothiazol-6-ylamine

Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

PropertyValueSource
CAS Number 70202-00-5[5]
Molecular Formula C₇H₅ClN₂S[4]
Molecular Weight 184.65 g/mol
IUPAC Name 7-chloro-1,3-benzothiazol-6-amine[4]
Appearance Solid[6]
Purity ≥95% (typical for research grade)[6]
Storage 2-8°C, in a dark place under an inert atmosphere[4]

Safety and Handling: According to the Globally Harmonized System (GHS), 7-Chloro-benzothiazol-6-ylamine is associated with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Mechanism of Action: A Starting Point for Investigation

Based on the literature for related benzothiazole compounds, a plausible starting hypothesis for the mechanism of action of 7-Chloro-benzothiazol-6-ylamine could involve the modulation of key cancer-related signaling pathways. The chloro and amino substitutions on the benzene ring may influence the molecule's interaction with specific biological targets. A general workflow for investigating the anticancer properties of a novel compound like this would proceed from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Compound Preparation (7-Chloro-benzothiazol-6-ylamine) B Cytotoxicity Screening (MTT/SRB Assay) Multiple Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If potent (low µM IC50) E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Migration/Invasion Assay (Wound Healing/Transwell) C->G F Western Blot Analysis (Key Signaling Proteins e.g., AKT, ERK, Caspases) D->F E->F H In Vivo Xenograft Model F->H Promising in vitro data I Toxicity Studies H->I

Caption: A general workflow for the evaluation of a novel anticancer compound.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 7-Chloro-benzothiazol-6-ylamine. Researchers should optimize these protocols based on the specific cell lines and equipment used.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of 7-Chloro-benzothiazol-6-ylamine that inhibits the growth of a panel of cancer cell lines by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]

Materials:

  • 7-Chloro-benzothiazol-6-ylamine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-benzothiazol-6-ylamine in sterile DMSO. Further dilute this stock solution in complete cell culture medium to prepare a series of working concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared working concentrations of the compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.

Materials:

  • Cancer cells treated with 7-Chloro-benzothiazol-6-ylamine (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the cytotoxicity assay. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other anticancer benzothiazoles, the following signaling pathways are prime candidates for investigation if 7-Chloro-benzothiazol-6-ylamine shows significant cytotoxic and pro-apoptotic activity.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK/ERK Pathway cluster_2 Apoptosis Pathway compound 7-Chloro-benzothiazol-6-ylamine AKT AKT compound->AKT Inhibition? ERK ERK compound->ERK Inhibition? Bax Bax compound->Bax Activation? Bcl2 Bcl-2 compound->Bcl2 Inhibition? PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible signaling pathways to investigate for the mechanism of action.

Future Directions

Should 7-Chloro-benzothiazol-6-ylamine demonstrate promising in vitro anticancer activity, further studies would be warranted. These could include:

  • Selectivity testing: Evaluating the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic window.

  • Target identification: Utilizing techniques such as proteomics or chemical proteomics to identify the direct molecular target(s) of the compound.

  • In vivo studies: Assessing the efficacy and toxicity of the compound in animal models of cancer, such as xenograft mouse models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 7-Chloro-benzothiazol-6-ylamine to optimize its potency and drug-like properties.

Conclusion

While 7-Chloro-benzothiazol-6-ylamine is an understudied compound, its core benzothiazole structure provides a strong impetus for its investigation as a potential anticancer agent. The protocols and conceptual framework provided in these application notes offer a comprehensive starting point for researchers to systematically evaluate its biological activity and elucidate its mechanism of action. The broader family of benzothiazoles has already yielded promising anticancer candidates, and a thorough investigation of this particular derivative is a logical and scientifically sound endeavor in the ongoing search for novel cancer therapeutics.

References

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.
  • CymitQuimica. (n.d.). 7-chloro-benzothiazol-6-ylamine.
  • Singh, S. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
  • BLD Pharm. (n.d.). 70202-00-5|7-chloro-benzothiazol-6-ylamine.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole.
  • Benchchem. (n.d.). 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5.

Sources

Application Notes & Protocols: Safe Handling and Storage of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of 7-Chloro-benzothiazol-6-ylamine (CAS No. 70202-00-5), a key benzothiazole derivative utilized in medicinal chemistry and drug discovery research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and causality behind each procedural step. Adherence to these guidelines is critical to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes.

Introduction: Understanding the Compound

7-Chloro-benzothiazol-6-ylamine is a substituted benzothiazole amine that serves as a vital synthetic intermediate. The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific functionalization of this molecule makes it reactive and susceptible to degradation if not handled and stored correctly. Its utility as a building block in the synthesis of novel bioactive molecules necessitates stringent control over its environmental conditions to preserve its purity and reactivity[1][2].

This guide establishes a self-validating system of protocols where the rationale behind each step is explained, ensuring that users can not only follow instructions but also understand the principles governing the safe and effective use of this compound.

Compound Profile and Hazard Summary

A thorough understanding of the compound's properties is foundational to its safe handling.

Chemical and Physical Properties

The key properties of 7-Chloro-benzothiazol-6-ylamine are summarized below. This data is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 70202-00-5[1][2]
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.64 - 184.65 g/mol [1][2]
Appearance Crystalline Solid (typical)[3]
Melting Point 177-178 °C (Isomer dependent)[3]
pKa 2.68 ± 0.30 (Predicted)[3]
GHS Hazard Identification and Classification

This compound is classified as hazardous. All personnel must be fully aware of its potential risks before handling.

  • Acute Toxicity, Oral (H302): Harmful if swallowed[1].

  • Skin Irritation (H315): Causes skin irritation[1].

  • Eye Irritation (H319): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation[1].

The causality for these hazards lies in the molecule's reactive amine and chloro-substituted aromatic structure, which can interact with biological macromolecules, leading to irritation and toxicity.

Core Directive: Personnel Protection and Engineering Controls

A multi-layered approach to safety, combining personal protective equipment (PPE) with robust engineering controls, is mandatory.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended[5].

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation[5].

Engineering Controls
  • Ventilation: Always handle 7-Chloro-benzothiazol-6-ylamine inside a chemical fume hood to maintain exposure levels below occupational limits.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[6].

Detailed Protocol: Compound Handling

The following protocols are designed to minimize exposure and preserve compound integrity.

Aliquotting and Weighing Protocol

This procedure is critical as it is the point of highest potential exposure to the solid compound.

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Environment Control: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could degrade the compound.

  • Weighing: Perform all weighing operations on an analytical balance located inside the fume hood or in a dedicated weighing enclosure with ventilation. Use anti-static weighing paper or a suitable weighing vessel.

  • Transfer: Use a clean spatula for the transfer. Avoid generating dust by handling the material gently[5]. Minimize the time the primary container is open.

  • Post-Transfer: Tightly reseal the primary container. If an inert atmosphere is used for storage, purge the headspace with argon or nitrogen before sealing.

  • Cleanup: Clean the spatula and weighing area immediately after use. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container[4].

Solubilization Protocol
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Verify compound solubility in the selected solvent before preparing a stock solution.

  • Procedure: Add the weighed compound to a suitable flask. Inside the fume hood, add the desired volume of solvent.

  • Dissolution: Cap the flask and mix using a vortex or sonicator until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation (e.g., color change).

  • Storage of Solution: Store the resulting solution in a tightly sealed container, protected from light, and at the recommended temperature.

Detailed Protocol: Compound Storage

Proper storage is paramount for maintaining the chemical integrity and shelf-life of 7-Chloro-benzothiazol-6-ylamine.

Standard Storage Conditions

The recommended storage conditions are designed to protect the compound from degradation pathways such as oxidation and hydrolysis.

  • Temperature: 2-8°C[1][2]. Refrigeration slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[1][2]. This is crucial to prevent oxidation of the amine group.

  • Light: Keep in a dark place[1][2]. The compound may be photosensitive. Use amber vials or store containers in a light-blocking secondary container.

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place[4][5].

Logical Flow for Storage Decision

The following diagram outlines the decision-making process for the proper storage of this compound.

Start Compound Received CheckForm Is the compound in its original, sealed container? Start->CheckForm CheckAtmosphere Does the supplier recommend an inert atmosphere? CheckForm->CheckAtmosphere Yes Aliquot Has the compound been opened/aliquotted? CheckForm->Aliquot No StoreInert Store at 2-8°C in a dark place under Argon/Nitrogen. CheckAtmosphere->StoreInert Yes StoreStandard Store at 2-8°C in a tightly sealed container in a dark place. CheckAtmosphere->StoreStandard No Purge Purge headspace with inert gas before resealing. Aliquot->Purge Purge->StoreInert cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive 1. Receive Compound Store 2. Log & Store per Protocol (2-8°C, Inert, Dark) Receive->Store PPE 3. Don Full PPE Store->PPE FumeHood 4. Work in Fume Hood PPE->FumeHood Weigh 5. Weigh & Aliquot FumeHood->Weigh Dissolve 6. Prepare Solution Weigh->Dissolve Experiment 7. Perform Experiment Dissolve->Experiment Clean 8. Decontaminate Equipment Experiment->Clean Waste 9. Dispose of Waste Properly Clean->Waste

Caption: End-to-end safe handling workflow for 7-Chloro-benzothiazol-6-ylamine.

References

  • Benchchem. (n.d.). 7-Chloro-benzothiazol-6-ylamine|CAS 70202-00-5.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BLD Pharm. (n.d.). 70202-00-5|7-chloro-benzothiazol-6-ylamine.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemBK. (2024). 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Chloro-benzothiazol-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The benzothiazole nucleus is a cornerstone in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications and regulatory compliance.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of 7-Chloro-benzothiazol-6-ylamine in a question-and-answer format.

Question 1: My purified 7-Chloro-benzothiazol-6-ylamine shows persistent colored impurities, and the color intensifies over time. What is happening and how can I resolve this?

Answer:

This is a common issue related to the inherent instability of some aminobenzothiazoles. The discoloration is likely due to oxidation. One study has noted that the related compound, 7-chlorobenzo[d]thiazol-2-amine, is slowly oxidized by air.[2] The amino group on the benzothiazole ring can be susceptible to oxidation, forming colored byproducts.

Causality and Solution:

  • Probable Cause: Exposure to atmospheric oxygen, potentially accelerated by light and trace metal impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and drying steps.

    • Solvent Degassing: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.

    • Activated Carbon Treatment: Before the final crystallization, you can treat a solution of your crude product with a small amount of activated charcoal. This can help adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to yield loss.[3]

    • Storage: Store the purified compound in a dark, airtight container, preferably under an inert atmosphere at low temperatures (2-8 °C) to slow down degradation.

Question 2: I'm struggling to separate 7-Chloro-benzothiazol-6-ylamine from a closely related impurity with a very similar Rf value on TLC. What are my options?

Answer:

This is a frequent challenge, often arising from the presence of regioisomers, which are common byproducts in the synthesis of substituted benzothiazoles. For instance, the synthesis of 7-substituted 2-aminobenzothiazoles from 3-substituted anilines can also yield the 5-substituted isomer.[4] These isomers often have very similar polarities, making their separation by standard chromatography difficult.

Causality and Solution:

  • Probable Cause: Co-eluting regioisomers or other structurally similar impurities.

  • Troubleshooting Workflow:

    G start Impurity with Similar Rf recrystallization Fractional Recrystallization start->recrystallization Attempt First column_mod Optimize Column Chromatography start->column_mod Concurrent Strategy hplc Preparative HPLC column_mod->hplc If Unsuccessful derivatization Derivatization (Last Resort) hplc->derivatization If High Purity is Paramount

    Caption: Decision workflow for separating closely eluting impurities.

  • Detailed Strategies:

    • Fractional Recrystallization: This classical technique can be surprisingly effective for separating isomers. Systematically test different solvent systems. A good starting point for aromatic amines is a binary solvent system like ethanol/water, methanol/chloroform, or benzene/ethanol.[3] The principle is to find a solvent in which the desired product and the impurity have slightly different solubilities.

    • Optimize Column Chromatography:

      • Solvent System: Meticulously screen different solvent systems. Sometimes a switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.[5]

      • Additive: For basic compounds like your amine, tailing on silica gel is a common problem. Add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to your mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and potentially better separation.[6][7]

      • Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Alumina (basic or neutral) is often a good choice for purifying amines.[5] Alternatively, reverse-phase chromatography with a C18 column and a mobile phase like acetonitrile/water with a basic modifier can be effective.[6]

    • Preparative HPLC: For high-purity requirements, preparative HPLC is the go-to method. Both normal-phase and reverse-phase methods can be developed. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonia, is a common starting point for purifying benzothiazole derivatives.[8]

Question 3: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. Why is this happening?

Answer:

This is a classic issue when dealing with basic compounds, particularly amines, on a standard silica gel stationary phase.

Causality and Solution:

  • Probable Cause: Strong acid-base interactions between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption and band tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: As mentioned previously, adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent is the most common and effective solution.[6][7] A typical starting point is to add 0.5-1% of the modifier to the solvent system.

    • Stationary Phase Selection:

      • Alumina: Switching to an alumina column (basic or neutral) can often resolve the streaking issue as it lacks the acidic silanol groups of silica.

      • Treated Silica: You can use commercially available amine-functionalized silica gel or "base-deactivated" silica gel.

      • Reverse-Phase: As a rule, basic compounds are best separated at a high pH where they are in their free-base form. Reverse-phase chromatography with a high-pH mobile phase (e.g., acetonitrile/water with ammonium hydroxide) can provide excellent peak shape and separation.[6]

Parameter Standard Silica Gel Silica Gel with Basic Modifier (e.g., 1% TEA) Alumina (Neutral/Basic) Reverse-Phase (High pH)
Peak Shape Tailing/StreakingSymmetricalSymmetricalSymmetrical
Resolution PoorImprovedGoodExcellent
Compound Recovery Can be lowGoodGoodExcellent
Typical Eluent Hexane/Ethyl AcetateHexane/Ethyl Acetate + 1% TEAHexane/Ethyl AcetateAcetonitrile/Water + Basic Modifier

Table 1. Comparison of Chromatographic Conditions for Purifying Basic Amines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Chloro-benzothiazol-6-ylamine?

Given its potential for oxidation, it is best to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[2]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: High-Performance Liquid Chromatography is ideal for quantitative purity analysis. A reverse-phase method using a C18 column with a UV detector is a good starting point.[8][9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of any impurities.

  • NMR: ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and can help identify and quantify impurities if their signals are resolved.

  • TLC: Thin-Layer Chromatography is a quick and easy way to get a qualitative assessment of purity.[10]

Q3: Can I use recrystallization as the sole method of purification?

Recrystallization can be a very effective purification method, especially if the impurities have significantly different solubilities from your product.[11] For many substituted benzothiazoles, recrystallization from solvents like ethanol or benzene has proven sufficient.[1][3] However, for removing isomeric impurities or trace amounts of other byproducts, it may not be adequate. It is always advisable to check the purity of the recrystallized material by a high-resolution technique like HPLC.

Experimental Protocols

Protocol 1: Recrystallization of 7-Chloro-benzothiazol-6-ylamine

This protocol provides a general guideline. The optimal solvent will need to be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 7-Chloro-benzothiazol-6-ylamine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenges of purifying basic amines on silica gel.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine (TEA) to the TLC solvent to check for improved spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (e.g., 80:20 hexane:ethyl acetate + 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.

  • Elution: Run the column with the eluent containing 1% TEA. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Caption: Workflow for flash chromatography of 7-Chloro-benzothiazol-6-ylamine.

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Reddy, R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Aldujaili, R. A. B., & Alhasan, A. A. Y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egyptian Journal of Chemistry, 64(8), 4157-4163.
  • Gayo, L. M., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Cheng, H., et al. (2021). Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions. The Journal of Organic Chemistry, 86(14), 10288-10302.
  • ResearchGate. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(1), 23-27.
  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Available at: [Link]

  • Wanjari, P., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical Research & Science, 6(3), 108-114.
  • ResearchGate. (2014). Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8824.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Flash Column Chromatography. Available at: [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Al-Ostath, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 14(9), 895.

Sources

Technical Support Center: Recrystallization of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 7-Chloro-benzothiazol-6-ylamine (CAS: 70202-00-5). As a key heterocyclic building block in medicinal chemistry, achieving high purity is critical for reliable downstream applications.[1] This document offers practical, experience-driven advice in a question-and-answer format to address common challenges and streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is 7-Chloro-benzothiazol-6-ylamine and why is its purity crucial?

7-Chloro-benzothiazol-6-ylamine is a substituted aromatic amine containing a benzothiazole core.[1][2] This structural motif is considered a "privileged structure" in medicinal chemistry, as it is found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The purity of this starting material is paramount because impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds.[3][4] It operates on the principle that the solubility of a solid in a solvent generally increases with temperature.[4] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").

Q3: What are the ideal characteristics of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallizing 7-Chloro-benzothiazol-6-ylamine should meet the following criteria[3][5]:

  • High-Temperature Solubility: It must dissolve the compound completely at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures or not dissolve them at all (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.[3][5] Given that this is an amine, highly acidic solvents may form salts, which could be a deliberate purification strategy or an unwanted side reaction.[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]

Q4: Based on its structure, what solvents should I start with for screening?

Given the aromatic and amine functionalities of 7-Chloro-benzothiazol-6-ylamine, a solvent screening should begin with moderately polar to polar solvents. Literature on similar benzothiazole derivatives provides excellent starting points:

  • Alcohols (Ethanol, Methanol): Ethanol is frequently cited for recrystallizing substituted benzothiazoles and is an excellent first choice.[8][9]

  • Chlorinated Solvents (Chloroform): Chloroform has been successfully used for a related isomer, 7-chlorobenzo[d]thiazol-2-amine.[10]

  • Esters (Ethyl Acetate): A versatile and common recrystallization solvent.[11]

  • Organic Acids (Acetic Acid): Amines and other basic heterocycles can sometimes be effectively recrystallized from organic acids like glacial acetic acid, occasionally mixed with other solvents.[6]

  • Solvent Pairs (Ethanol/Water, Benzene/Ethanol): If the compound is too soluble in one solvent (like ethanol) and insoluble in another (like water), a mixed solvent system can be used to fine-tune the solubility.[12][13]

Q5: What specific safety precautions are required when handling 7-Chloro-benzothiazol-6-ylamine?

According to its Globally Harmonized System (GHS) classification, this compound presents several hazards. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The specific hazard statements are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Store the compound in a tightly sealed container in a dark, cool place (2-8°C) under an inert atmosphere to prevent potential degradation, as related amines can be sensitive to air and light.[2][10]

Section 2: Experimental Protocols & Visualization
Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purification when a single suitable solvent has been identified.

  • Dissolution: Place the crude 7-Chloro-benzothiazol-6-ylamine in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point.

  • Addition of Hot Solvent: Add the hot solvent to the flask containing the solid in small portions while stirring and heating. Continue adding solvent until the compound just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[14]

  • Hot Filtration (Optional): If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[15]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[14] Using too much or warm wash solvent will dissolve some of your product, reducing the yield.[14]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Decision Workflow for Solvent Selection

The following diagram illustrates the logical process for identifying an appropriate recrystallization solvent system for 7-Chloro-benzothiazol-6-ylamine.

Solvent_Selection_Workflow start Start: Place ~20-30 mg of crude solid in a test tube add_solvent Add 0.5 mL of test solvent at room temperature start->add_solvent check_rt_sol Does it dissolve completely? add_solvent->check_rt_sol heat_solvent Heat the mixture to boiling check_rt_sol->heat_solvent No result_unsuitable1 Result: UNSUITABLE (Compound is too soluble) check_rt_sol->result_unsuitable1  Yes check_hot_sol Does it dissolve completely? heat_solvent->check_hot_sol add_more_solvent Add more hot solvent (up to 2-3 mL total) check_hot_sol->add_more_solvent No cool_solution Cool slowly to room temp, then place in ice bath check_hot_sol->cool_solution  Yes check_hot_sol2 Does it dissolve now? add_more_solvent->check_hot_sol2 check_hot_sol2->cool_solution  Yes result_unsuitable2 Result: UNSUITABLE (Compound is insoluble) check_hot_sol2->result_unsuitable2 No check_crystals Do abundant crystals form? cool_solution->check_crystals result_suitable Result: SUITABLE (Proceed with this solvent) check_crystals->result_suitable  Yes result_consider_pair Result: POTENTIAL for Solvent Pair (Use as 'Solvent 1' - soluble) check_crystals->result_consider_pair No (Poor recovery) result_unsuitable1->result_consider_pair result_consider_pair2 Result: POTENTIAL for Solvent Pair (Use as 'Solvent 2' - insoluble) result_unsuitable2->result_consider_pair2

Caption: A decision tree for systematically screening and selecting an appropriate recrystallization solvent.

Section 3: Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
  • Q: My solution has cooled completely, but it remains a clear solution. What should I do?

    • A: This is the most common issue in recrystallization and is almost always caused by using too much solvent. [16][17] The solution is not supersaturated, so there is no driving force for crystallization.

      • Solution 1 (Primary): Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. A rule of thumb is to reduce the volume by 25-30% and then allow it to cool again. Repeat if necessary.[17]

      • Solution 2 (Induce Nucleation): If the solution is indeed saturated but reluctant to crystallize (a state called supersaturation), you can try to induce nucleation.[14][17]

        • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[16][17]

        • Seeding: Add a tiny crystal of the crude solid (a "seed crystal") to the solution. This provides a template for crystal growth.[14][16]

        • Drastic Cooling: If the above methods fail, cooling the flask in a dry ice/acetone bath can sometimes force crystallization, though this may lead to smaller, less pure crystals.[15]

Problem: The Compound "Oils Out"
  • Q: Instead of solid crystals, an oily, immiscible layer formed at the bottom of my flask. How do I proceed?

    • A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. [15] This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present, which can depress the melting point.[17]

      • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to ensure the saturation point is reached at a lower temperature. Allow this less concentrated solution to cool very slowly.[17]

      • Solution 2: Change Solvents. The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

      • Solution 3: Use a Solvent Pair. Re-dissolve the oil in a good solvent and then slowly add a poor solvent (an "antisolvent") dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[3]

Problem: The Crystal Yield is Very Low
  • Q: After filtration, I recovered less than 50% of my starting material. What went wrong?

    • A: A low yield can result from several procedural errors. [16]

      • Cause 1: Too Much Solvent. As with the failure to crystallize, using an excess of solvent is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[14][16]

      • Cause 2: Premature Crystallization. If the compound crystallized in the funnel during hot filtration, that portion of the product is lost from the filtrate.

      • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away a portion of the purified product.[14]

      • Solution: Before discarding the mother liquor, you can test for remaining product by evaporating a small sample. If a large residue remains, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling, though this crop may be less pure.[16]

Problem: The Final Product is Still Impure or Colored
  • Q: My final crystals are discolored, or their melting point is low and broad. How can I improve the purity?

    • A: This indicates that impurities were trapped within the crystal lattice or that colored contaminants were not removed.

      • Solution 1 (For Color): Activated Charcoal. High molecular weight, colored impurities can often be removed by adding a small amount of activated charcoal (Norit) to the hot solution before filtration. Use a minimal amount, as charcoal can also adsorb your desired product. Perform a hot filtration to remove the charcoal particles.

      • Solution 2 (For Purity): Slow Down Cooling. If the solution cools too rapidly, impurities can be trapped as the crystals form quickly.[16] Ensure the flask is allowed to cool slowly and without disturbance. Insulating the flask can help.

      • Solution 3: Re-recrystallize. A second recrystallization of the purified material will almost always result in a significant increase in purity.

Section 4: Data Summary
Table 1: Properties of Potential Solvents for Screening
SolventBoiling Point (°C)Polarity IndexRationale & Field Notes
Ethanol 785.2Excellent starting point. Widely used for benzothiazoles.[8][9] If too soluble, consider an ethanol/water solvent pair.
Methanol 656.6More polar than ethanol. May be too effective a solvent at room temperature, but worth testing.
Ethyl Acetate 774.4Good general-purpose solvent for moderately polar compounds.[11]
Chloroform 614.1Proven effective for a related isomer.[10] Must be used in a well-ventilated fume hood.
Toluene 1112.4A non-polar option. May be useful as the "insoluble" solvent in a solvent pair with a more polar choice.
Acetic Acid 1186.2Can be effective for basic compounds like amines, but may form an acetate salt.[6] High boiling point can make drying difficult.
Water 10010.2Likely to be a poor solvent on its own, but ideal as the "antisolvent" in a pair with a water-miscible organic solvent like ethanol or acetone.[11]
References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Recrystallization. Grossmont College. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry. [Link]

  • RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]

  • Recrystallization Process Questions. Chemistry Stack Exchange. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

  • Chemical Properties of Benzothiazole, 2-amino-6-chloro-, hydrochloride (CAS 61827-71-2). Cheméo. [Link]

  • 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. ChemBK. [Link]

  • 6-Chloro-2-benzothiazolamine | C7H5ClN2S. PubChem. [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health. [Link]

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Identifying and minimizing byproducts in "7-Chloro-benzothiazol-6-ylamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7-Chloro-benzothiazol-6-ylamine. The content is structured to address common challenges, with a focus on identifying, minimizing, and eliminating process-related impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of 7-Chloro-benzothiazol-6-ylamine.

Q1: What are the common synthetic routes to 7-Chloro-benzothiazol-6-ylamine?

The most prevalent synthetic strategies involve a two-step process:

  • Thiocyanation and Cyclization: This typically begins with a substituted aniline, such as 3-chloro-4-fluoroaniline or a similar precursor. The aniline is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine to form a thiocyano intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.[1]

  • Reduction: The resulting nitro-intermediate, 7-Chloro-6-nitrobenzothiazole, is then reduced to the target amine. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metal reductants like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium.[2][3]

Q2: What are the most critical process parameters to control during the synthesis?

Control over reaction conditions is paramount to ensure high yield and purity. Key parameters include:

  • Temperature: Exothermic reactions, such as nitration or cyclization with bromine, require careful temperature management to prevent the formation of positional isomers and other thermal degradation byproducts.

  • Stoichiometry: Precise control of reagent ratios, especially the oxidizing agent and reducing agent, is crucial. Excess oxidant can lead to undesired side products, while insufficient reductant will result in an incomplete reaction.

  • Purity of Starting Materials: Impurities in the initial aniline precursor can carry through the synthesis or participate in side reactions, complicating purification. Always verify the purity of starting materials before use.

Q3: Which analytical techniques are best suited for monitoring reaction progress and final product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is effective for separating the target compound from its precursors and byproducts.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and characterizing any isolated impurities.[2]

Part 2: Troubleshooting Guide: Byproduct Identification & Minimization

This section adopts a problem-and-solution format to address specific experimental challenges.

Problem: My final product shows a significant impurity with a molecular weight of M+30 (e.g., m/z 214 vs. 184 for the desired product). What is it and how do I prevent it?

Answer:

This impurity is almost certainly the 7-Chloro-6-nitrobenzothiazole intermediate. The mass difference of +30 amu corresponds to the replacement of an amino group (-NH₂) with a nitro group (-NO₂).

  • Causality: This byproduct is a direct result of incomplete reduction of the nitro group. This can be caused by several factors:

    • Insufficient reducing agent.

    • Deactivated catalyst (in the case of catalytic hydrogenation).

    • Suboptimal reaction temperature or time.

    • Poor mass transfer in a heterogeneous reaction mixture.

  • Troubleshooting & Minimization Strategy:

    • Optimize Reduction Conditions: Ensure at least the stoichiometric amount of reducing agent is used. It is often beneficial to use a slight excess.

    • Verify Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh or has been properly stored. For problematic reductions, a more active catalyst or a higher catalyst loading may be required.

    • Increase Reaction Time/Temperature: Monitor the reaction by HPLC. If the starting material is consumed but the intermediate remains, consider increasing the reaction time or cautiously raising the temperature.

    • Improve Agitation: For solid-phase reductants like iron or tin, vigorous stirring is essential to ensure good contact between the reagents.

The workflow for addressing this issue can be visualized as follows:

G start HPLC reveals M+30 impurity check_reductant Verify stoichiometry & quality of reducing agent start->check_reductant check_catalyst Assess catalyst activity (if applicable) check_reductant->check_catalyst optimize_conditions Increase reaction time, temperature, or agitation check_catalyst->optimize_conditions reanalyze Re-analyze by HPLC optimize_conditions->reanalyze reanalyze->optimize_conditions Impurity persists product_ok Product meets purity spec reanalyze->product_ok Impurity < limit

Caption: Workflow for troubleshooting incomplete nitro group reduction.

Problem: I observe a byproduct with the same molecular weight as my product, but it has a different retention time in HPLC. What could it be?

Answer:

This is likely a positional isomer . The most probable candidate is 5-Chloro-benzothiazol-6-ylamine .

  • Causality: The formation of positional isomers typically originates from impurities in the starting materials or from harsh reaction conditions during the cyclization step that could promote rearrangement. For instance, if the initial thiocyanation of the aniline precursor is not perfectly regioselective, it can lead to a mixture of intermediates that carry through to the final products.

  • Troubleshooting & Minimization Strategy:

    • Analyze Starting Material: Use NMR or a qualified HPLC method to confirm the isomeric purity of your substituted aniline precursor.

    • Control Cyclization Temperature: The bromination/thiocyanation step is often exothermic. Running the reaction at a lower, controlled temperature can significantly enhance regioselectivity and prevent side reactions.

    • Purification: If isomer formation is unavoidable, careful purification is required.

      • Recrystallization: Explore different solvent systems (e.g., ethanol/water, toluene, ethyl acetate/heptane). Isomers often have different solubilities, allowing for selective crystallization.

      • Column Chromatography: Flash chromatography on silica gel is a reliable method for separating isomers.[6] A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.

The relationship between the desired reaction and this side reaction is shown below:

G cluster_main Desired Pathway cluster_side Isomer Formation Precursor 3-Chloro-4-fluoroaniline (or similar) Intermediate 7-Chloro-6-nitrobenzothiazole Precursor->Intermediate Thiocyanation/ Cyclization Isomer_Intermediate 5-Chloro-6-nitrobenzothiazole Precursor->Isomer_Intermediate Non-selective Cyclization Product 7-Chloro-benzothiazol-6-ylamine Intermediate->Product Reduction Isomer_Product 5-Chloro-benzothiazol-6-ylamine Isomer_Intermediate->Isomer_Product Reduction

Caption: Synthetic pathways leading to the target product and a common positional isomer.

Problem: My reaction is complete, but the yield is low and the crude product is a dark, complex mixture. What happened?

Answer:

This often points to over-oxidation or polymerization/dimerization side reactions. Aromatic amines, especially under oxidative or acidic conditions, can be susceptible to forming colored polymeric byproducts.

  • Causality:

    • Excess Oxidant: Using too much bromine or other oxidizing agent during the cyclization step can lead to undesired follow-on reactions.

    • Air Oxidation: The final product, 7-Chloro-benzothiazol-6-ylamine, can be sensitive to air oxidation, especially when heated or in solution for extended periods.[2]

    • Harsh Acidity: Some reduction methods use strong acids (e.g., Sn/HCl). High temperatures in strongly acidic conditions can promote degradation.

  • Troubleshooting & Minimization Strategy:

    • Control Oxidant Stoichiometry: Add the oxidizing agent (e.g., bromine) slowly and portion-wise, maintaining the optimal temperature to ensure it is consumed by the desired reaction.

    • Work Under Inert Atmosphere: During the reduction, workup, and purification stages, using an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative degradation of the amine product.

    • Moderate Reaction Conditions: If using a metal/acid reduction, ensure the temperature is controlled. Alternatively, switch to a milder reduction method like catalytic hydrogenation, which proceeds under neutral conditions.

    • Purification: Use of activated carbon (charcoal) during recrystallization can help remove colored, high-molecular-weight impurities.

Part 3: Experimental Protocols & Data

Protocol 1: General HPLC Method for Purity Analysis

This method provides a baseline for analyzing the purity of 7-Chloro-benzothiazol-6-ylamine.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Note: This method is scalable and can be adapted for preparative separation to isolate impurities for characterization. For MS compatibility, formic acid is preferred over phosphoric acid.[4]

Table 1: Comparison of Reduction Methods for 7-Chloro-6-nitrobenzothiazole
MethodReductant/CatalystSolventTemp. (°C)Typical OutcomeKey Considerations
Catalytic Hydrogenation H₂ (50 psi), 5% Pd/CEthanol/MeOH25-40High purity, clean reaction.Requires specialized pressure equipment; catalyst can be pyrophoric.
Tin(II) Chloride SnCl₂·2H₂OEthanol / Ethyl Acetate60-78Effective and common.Requires aqueous workup to remove tin salts, which can be cumbersome.[2]
Iron/Acid Fe powder, NH₄Cl or AcOHEthanol/Water70-90Inexpensive and robust.Can require harsh conditions; removal of iron salts can be difficult.

References

  • Separation of 6-Aminobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • 6-Aminobenzothiazole 98.0%(HPLC). PureSynth. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Process for the preparation of chlorothiazole derivatives.

Sources

"7-Chloro-benzothiazol-6-ylamine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-benzothiazol-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction to 7-Chloro-benzothiazol-6-ylamine

7-Chloro-benzothiazol-6-ylamine is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The stability of this compound is paramount for its reliable use in research and development. This guide will delve into its potential degradation pathways under various stress conditions and provide actionable strategies for prevention and analysis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of 7-Chloro-benzothiazol-6-ylamine in a laboratory setting.

FAQ 1: My sample of 7-Chloro-benzothiazol-6-ylamine has changed color (e.g., turned yellowish or brownish) upon storage. What is the likely cause and is it still usable?

Answer:

Discoloration of your 7-Chloro-benzothiazol-6-ylamine sample is a common indicator of degradation, most likely due to oxidation. Aromatic amines are susceptible to air oxidation, a process that can be accelerated by exposure to light and elevated temperatures. One report has noted that the related compound, 7-chlorobenzo[d]thiazol-2-amine, is slowly oxidized by air. This oxidation can lead to the formation of colored impurities, such as N-oxides or products from oxidative coupling.

Is it still usable?

For applications requiring high purity, such as in quantitative assays or the synthesis of a final active pharmaceutical ingredient (API), the use of a discolored sample is not recommended without re-characterization and purification. The presence of degradation products can lead to inaccurate results and the formation of unwanted side products in subsequent reactions. For preliminary, non-critical experiments, its use might be considered, but with the caveat that the results may not be fully reliable.

Troubleshooting & Prevention:

  • Storage: Always store 7-Chloro-benzothiazol-6-ylamine in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.

  • Temperature: Store the compound at the recommended temperature, typically 2-8°C, to slow down the rate of degradation.

  • Handling: When handling the compound, minimize its exposure to ambient air and light. If possible, work in a glove box or use a nitrogen blanket.

  • Solvent Choice: If preparing stock solutions, use de-gassed solvents and store the solutions under the same protective conditions as the solid material.

FAQ 2: I am seeing unexpected peaks in my chromatogram when analyzing 7-Chloro-benzothiazol-6-ylamine. How can I determine if these are degradation products?

Answer:

The appearance of new peaks in your chromatogram (e.g., by HPLC or LC-MS) is a strong indication of either impurities from the synthesis or degradation of your compound. To determine the origin of these peaks, a forced degradation study is the most systematic approach. This involves intentionally subjecting your compound to stress conditions to generate potential degradation products.

Troubleshooting Workflow:

  • Perform a Forced Degradation Study: Expose separate aliquots of your 7-Chloro-benzothiazol-6-ylamine sample to the conditions outlined in the "Experimental Protocols" section below (acidic, basic, oxidative, photolytic, and thermal stress).

  • Analyze Stressed Samples: Analyze the stressed samples alongside a control sample (unstressed) using a stability-indicating analytical method, such as a gradient HPLC or UPLC method.

  • Peak Matching: Compare the chromatograms of the stressed samples to your experimental sample. If the retention times of the unexpected peaks in your sample match those of the peaks generated under specific stress conditions, it is highly likely that they are degradation products.

  • Mass Spectrometry Analysis: Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the unexpected peaks. The fragmentation patterns of the degradation products can provide structural information to help in their identification.

FAQ 3: What are the most likely degradation pathways for 7-Chloro-benzothiazol-6-ylamine?

Answer:

Based on the chemical structure of 7-Chloro-benzothiazol-6-ylamine, which contains an aromatic amine, a chloro substituent, and a benzothiazole core, several degradation pathways can be anticipated under different stress conditions.

  • Oxidative Degradation: This is a primary concern for the aromatic amine group. Potential degradation products include the corresponding N-oxide, hydroxylamine, or nitro derivative. Oxidative cleavage of the thiazole ring is also a possibility, though it generally requires harsh conditions.

  • Hydrolytic Degradation: The compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis of the amine or even the thiazole ring could occur, though this is less common for benzothiazoles themselves. The chloro group is generally stable to hydrolysis under typical experimental conditions.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could lead to free-radical mediated reactions, potentially resulting in dehalogenation or polymerization.

The following diagram illustrates the potential sites of degradation on the molecule.

G cluster_molecule 7-Chloro-benzothiazol-6-ylamine cluster_pathways Potential Degradation Sites mol oxidation Oxidation oxidation->mol Amine Group (N-oxidation, coupling) oxidation->mol Thiazole Ring (Ring Opening) hydrolysis Hydrolysis hydrolysis->mol Amine Group (less likely) photodegradation Photodegradation photodegradation->mol Chloro Group (Dehalogenation) photodegradation->mol Aromatic System (Polymerization) G start Start: 7-Chloro-benzothiazol-6-ylamine Sample acid Acid Hydrolysis (0.1M HCl, RT) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, Light Chamber) start->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Overcoming solubility issues of "7-Chloro-benzothiazol-6-ylamine" in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-benzothiazol-6-ylamine

A Guide to Overcoming Solubility Challenges in Biological Assays

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, step-by-step framework for addressing the solubility issues associated with 7-Chloro-benzothiazol-6-ylamine. We will move from fundamental principles and simple fixes to more advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions in your experimental design.

Compound Profile: 7-Chloro-benzothiazol-6-ylamine

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. 7-Chloro-benzothiazol-6-ylamine is a benzothiazole derivative, a class of compounds known for its diverse biological activities and, frequently, its limited aqueous solubility.[1][2]

PropertyValue / DescriptionSource
CAS Number 70202-00-5[2][3]
Molecular Formula C₇H₅ClN₂S[2]
Molecular Weight ~184.65 g/mol [2][3]
Appearance White or off-white crystalline solid.[4]
Predicted XLogP3-AA ~2.7[5]
Key Structural Features - Benzothiazole core: Aromatic, bicyclic, and hydrophobic. - Amine group (-NH₂): A basic functional group that can be protonated. Its pKa is critical for pH-dependent solubility. - Chloro group (-Cl): An electron-withdrawing group that increases hydrophobicity.N/A

The predicted XLogP value of ~2.7 suggests that the compound is moderately lipophilic, indicating that it will inherently prefer organic environments over aqueous media.[5] However, the presence of the basic amine group provides a valuable handle for manipulating its solubility through pH adjustment.[6]

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with 7-Chloro-benzothiazol-6-ylamine.

Q1: I dissolved 7-Chloro-benzothiazol-6-ylamine in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What's happening?

A1: You are likely observing a phenomenon known as "solvent shock" or "precipitation upon dilution." This is a classic problem for poorly soluble compounds.[7][8]

  • Causality: 7-Chloro-benzothiazol-6-ylamine is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). When you create a concentrated stock in 100% DMSO, the compound is stable. However, when you pipette this small volume of concentrated stock into a large volume of aqueous buffer or cell culture medium, the local concentration of DMSO rapidly drops. The solvent environment abruptly shifts from organic to aqueous. The compound's solubility limit in this new, predominantly aqueous environment is much lower, causing it to rapidly fall out of solution and form a precipitate.[8] This can also be exacerbated by interactions with salts or proteins in the media.[7][9]

Q2: What is the best way to prepare a stock solution to minimize precipitation risk?

A2: Proper stock solution preparation is critical. The goal is to create a concentrated, stable stock that can be accurately diluted.[10][11]

  • Recommended Solvent: Anhydrous, high-purity DMSO is the standard choice for initial solubilization of most non-polar research compounds.

  • Concentration: Do not create a supersaturated stock. A common starting point is a 10 mM stock solution. Avoid making unnecessarily high concentrations (e.g., >50 mM) unless you have confirmed the compound's solubility limit in DMSO.

  • Best Practices:

    • Always use high-quality, anhydrous DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution.

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can help, but always check for stability upon returning to room temperature.[12]

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: My compound seems soluble in some buffers but not others. Can pH really make a difference?

A3: Absolutely. For 7-Chloro-benzothiazol-6-ylamine, pH is one of the most powerful tools at your disposal.

  • Mechanism: The amine (-NH₂) group on the molecule is basic. In an acidic environment (i.e., at a pH below its pKa), this group will accept a proton to become the cationic ammonium salt (-NH₃⁺). This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][13] The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[13]

  • Practical Application: If your assay can tolerate a lower pH, preparing your final dilution in a buffer with a pH of 5.0-6.5 could dramatically increase the soluble concentration of the compound. Always confirm that the pH change does not affect your biological system (e.g., cell viability or enzyme activity).

Q4: I've seen protocols that use co-solvents or surfactants. When should I consider these more advanced methods?

A4: You should consider these methods when simple dilution and pH adjustment are insufficient to achieve your desired final concentration without precipitation.

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol) that, when added to water, increase the overall lipophilicity of the solvent system, thereby improving the solubility of non-polar compounds.[14][15] They are a good next step if pH modification is not an option.

  • Surfactants: Surfactants (or detergents) like Polysorbate 80 (Tween® 80) work by a different mechanism. Above a certain concentration (the critical micelle concentration), they form microscopic aggregates called micelles.[16] The hydrophobic core of these micelles can encapsulate the poorly soluble drug molecules, effectively shielding them from the aqueous environment and keeping them "in solution."[17][18] This is particularly useful for very hydrophobic compounds.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form an "inclusion complex" by trapping the hydrophobic 7-Chloro-benzothiazol-6-ylamine molecule within their core, while the water-soluble exterior allows the entire complex to dissolve in aqueous media.[21][22] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical formulations.[]

Troubleshooting Workflow and Protocols

A systematic approach is the key to efficiently solving solubility issues. Follow this decision-making workflow to identify the optimal solubilization strategy for your specific assay.

G start Precipitation Observed in Assay? check_stock 1. Check Stock Solution - Is it clear? - Is concentration too high? - Prepare fresh 10 mM stock. start->check_stock Yes success Solubility Achieved Proceed with Assay start->success No simple_dilution 2. Optimize Dilution - Warm media to 37°C. - Increase final volume. - Add stock dropwise while vortexing. check_stock->simple_dilution Stock OK, Still Precipitates ph_adjust 3. pH Modification - Is assay compatible with pH 5.0-6.5? - Prepare working solution in acidic buffer (e.g., MES, Acetate). simple_dilution->ph_adjust Still Precipitates simple_dilution->success Soluble cosolvent 4. Co-Solvent Approach - Can assay tolerate 1-5% PEG 400 or Propylene Glycol? - Test co-solvent systems. ph_adjust->cosolvent pH Incompatible or Ineffective ph_adjust->success Soluble advanced 5. Advanced Formulation - Use Cyclodextrins (HP-β-CD) - Use Surfactants (Polysorbate 80) cosolvent->advanced Still Precipitates cosolvent->success Soluble advanced->success Soluble fail Re-evaluate Assay Parameters or Consider Analogue advanced->fail Still Precipitates

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Solubility Assessment

Before committing to a large-scale experiment, determine the approximate solubility of your compound in the final assay buffer.

  • Prepare Stock: Make a 10 mM stock solution of 7-Chloro-benzothiazol-6-ylamine in 100% DMSO.

  • Serial Dilution: In microcentrifuge tubes, prepare a serial dilution of your stock solution into your final assay buffer. Target final concentrations that bracket your desired experimental range (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Keep the final DMSO concentration constant and below 0.5% if possible.

  • Equilibration: Incubate the tubes under your exact experimental conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: Centrifuge the tubes briefly (e.g., 10,000 x g for 5 minutes). Carefully inspect for any pellet or visible precipitate against a dark background. The highest concentration that remains completely clear is your approximate maximum working solubility under these conditions.

Protocol 2: Solubilization using pH Modification

This protocol is for assays where a slightly acidic pH is tolerable.

  • Buffer Selection: Choose a buffer appropriate for your biological system with a pKa in the desired range (e.g., MES for pH 5.5-6.7). Prepare a 1 M stock of this buffer.

  • Prepare Working Buffer: Add the acidic buffer stock to your final assay medium to achieve the target pH. For example, add 200 µL of 1 M MES (pH 6.0) to 9.8 mL of medium for a final concentration of 20 mM MES. Confirm the final pH with a calibrated pH meter.

  • Compound Dilution: Add your DMSO stock of 7-Chloro-benzothiazol-6-ylamine to this pH-adjusted medium.

  • Control: Crucially, run a parallel control experiment to ensure that the pH change itself does not alter your biological readout (e.g., cell viability, enzyme kinetics).

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is highly effective for significantly increasing aqueous solubility.[19][]

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require some gentle warming and stirring to fully dissolve. Filter sterilize if necessary.

  • Complex Formation (Method A - Dilution):

    • Add the DMSO stock of your compound directly to the HP-β-CD solution.

    • Vortex vigorously and allow it to equilibrate for at least 30 minutes at room temperature. This pre-formed complex can then be used as a concentrated aqueous stock for final dilution into your assay.

  • Complex Formation (Method B - In-situ):

    • Add the required amount of the 10% HP-β-CD solution to your assay medium first.

    • Then, add the DMSO stock of your compound to the medium now containing the cyclodextrin. The complex will form in-situ.

  • Optimization: The optimal molar ratio of compound to cyclodextrin may need to be determined empirically, but a large molar excess of cyclodextrin is typically used.

Summary of Solubilization Strategies

MethodMechanismProsCons
Simple Dilution Relies on the compound's intrinsic (low) aqueous solubility.Easiest method; no added excipients.Very limited maximum concentration; high risk of precipitation.
pH Adjustment Increases ionization of the basic amine group, enhancing polarity.Highly effective for ionizable compounds; simple to implement.Assay must be compatible with pH change; potential for off-target effects.
Co-solvents (e.g., PEG 400) Increases the lipophilicity of the bulk solvent.[14]Simple to test; can provide a moderate solubility boost.Potential for solvent toxicity to cells; may alter protein conformation.
Surfactants (e.g., Polysorbate 80) Encapsulates the compound in hydrophobic micelle cores.[17][18]Significant solubility enhancement for very lipophilic drugs.Can interfere with some assays (e.g., membrane-based assays); potential for cell lysis at high concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the compound.[20][21]High solubilizing capacity; generally low toxicity; widely used in formulations.[19]Can be more expensive; may interact with cholesterol in cell membranes at very high concentrations.

By approaching the solubility challenges of 7-Chloro-benzothiazol-6-ylamine systematically and with an understanding of the underlying chemical principles, you can develop a robust and reliable protocol, ensuring that your biological assay results are accurate and reproducible.

References

  • Nicolaescu, O. E., Belu, I., Mocanu, A. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Innovare Academic Sciences. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Nicolaescu, O. E., Belu, I., Mocanu, A. G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

  • Wang, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • National Institutes of Health. (n.d.). 7-Chloro-2-aminobenzothiazole. PubChem. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2-amino-6-chloro-, hydrochloride (CAS 61827-71-2). Cheméo. [Link]

  • Al-Zoubi, R. M., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • LibreTexts Chemistry. (2025). 2.5: Preparing Solutions. LibreTexts Chemistry. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Reneker, J. (2025, February 20). Solution-making strategies & practical advice. YouTube. [Link]

  • Zhang, X. Z., et al. (2012). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

  • Batista, R. M. F., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Hart, M. L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Radboud Repository. (n.d.). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]

  • ChemBK. (n.d.). 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. ChemBK. [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. LibreTexts Chemistry. [Link]

  • Pro-Analytics. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pro-Analytics. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 7-Chloro-2-methylsulfanyl-1,3-benzothiazol-6-amine. PubChem. [Link]

Sources

Navigating the Nuances of NMR: A Troubleshooting Guide for 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As researchers, scientists, and professionals in drug development, we understand that obtaining a clean, interpretable Nuclear Magnetic Resonance (NMR) spectrum is crucial for structure verification and purity assessment. This guide is designed to address common issues encountered during the NMR analysis of 7-Chloro-benzothiazol-6-ylamine, providing you with the expertise and practical steps to confidently assign your peaks and troubleshoot anomalies. Our approach is rooted in a deep understanding of spectroscopic principles to ensure the integrity of your results.

Understanding the Spectrum of 7-Chloro-benzothiazol-6-ylamine

Before delving into troubleshooting, it's essential to have a foundational understanding of the expected NMR spectrum for 7-Chloro-benzothiazol-6-ylamine. While a definitive experimental spectrum is not publicly available, we can predict the chemical shifts based on the substituent effects of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) on the benzothiazole core.

Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-benzothiazol-6-ylamine (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-2~8.5 - 9.0-Singlet, characteristic of the thiazole proton.
H-4~7.5 - 7.8~120 - 125Doublet.
H-5~7.2 - 7.5~115 - 120Doublet.
-NH₂~5.0 - 6.0-Broad singlet, exchangeable with D₂O.
C-2-~155 - 160
C-3a-~145 - 150
C-4-~120 - 125
C-5-~115 - 120
C-6-~140 - 145Carbon attached to the amino group.
C-7-~125 - 130Carbon attached to the chloro group.
C-7a-~130 - 135

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some common questions and issues that may arise during the NMR analysis of 7-Chloro-benzothiazol-6-ylamine.

Q1: I'm seeing more peaks in my ¹H NMR spectrum than I expected. What could be the cause?

A1: Unforeseen peaks in a ¹H NMR spectrum can be unsettling, but they often originate from a few common sources.

  • Residual Solvents: The most frequent culprits are residual protons from the deuterated solvent used for the NMR experiment. For instance, in DMSO-d₆, a residual peak is commonly observed around 2.50 ppm.[1] Always consult a table of common NMR solvent impurities to identify these peaks.[2][3]

  • Water: A peak from water is also very common and its chemical shift can vary depending on the solvent and temperature. In DMSO-d₆, it typically appears around 3.33 ppm.[2]

  • Synthesis Impurities: Starting materials, byproducts, or reagents from the synthesis of 7-Chloro-benzothiazol-6-ylamine could be present. For example, if the synthesis involved a reaction with 2-mercaptoaniline, you might see traces of it in your spectrum.[4]

  • Grease: Silicon grease from glassware can sometimes appear as a singlet around 0 ppm.

Troubleshooting Workflow:

Caption: Workflow for identifying unexpected NMR peaks.

Q2: The peaks for my aromatic protons are overlapping. How can I resolve them for accurate assignment?

A2: Overlapping aromatic signals are a common challenge. Here are some strategies to resolve them:

  • Change the NMR Solvent: Sometimes, simply changing the NMR solvent can alter the chemical shifts of your protons enough to resolve the overlap.[5] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS).

  • Increase Spectrometer Field Strength: If available, running the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the peaks.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This can help you trace the connectivity of your aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This is invaluable for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.[6]

Experimental Protocol: COSY Experiment

  • Sample Preparation: Prepare your sample of 7-Chloro-benzothiazol-6-ylamine in a suitable deuterated solvent as you would for a standard ¹H NMR.

  • Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse sequence.

  • Acquisition: Acquire the 2D COSY data. The experiment time will be longer than a standard ¹H NMR.

  • Processing: Process the 2D data to generate the COSY spectrum.

  • Analysis: Look for cross-peaks that indicate coupling between your aromatic protons. For example, you would expect to see a cross-peak between H-4 and H-5.

Q3: I can't find the peak for my amine (-NH₂) protons. Where is it?

A3: The absence or unusual appearance of the amine proton signal can be attributed to a few factors.

  • Broadening: Amine protons often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. This broadening can sometimes make the peak difficult to distinguish from the baseline.

  • Chemical Exchange: The chemical shift of amine protons is highly dependent on concentration, temperature, and solvent.

  • D₂O Exchange: A definitive way to identify your amine protons is to perform a D₂O exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample in a solvent like DMSO-d₆.

  • Add D₂O: Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake: Gently shake the tube to mix the D₂O with your sample.

  • Re-acquire Spectrum: Run the ¹H NMR again.

  • Analyze: The peak corresponding to the amine protons will disappear or significantly decrease in intensity as the protons are exchanged for deuterium.[5]

Caption: D₂O exchange workflow for identifying labile protons.

Q4: How can I confidently assign the aromatic protons H-4 and H-5?

A4: Differentiating between H-4 and H-5 requires a combination of predicting their chemical environments and using 2D NMR techniques.

  • Substituent Effects: The amino group at C-6 is strongly electron-donating, which will shield the ortho (H-5) and para (H-7, which is substituted with Cl) positions. The chloro group at C-7 is electron-withdrawing and will deshield the ortho position (H-6, which is substituted with NH₂). The thiazole ring also has its own electronic effects. Generally, H-5 is expected to be upfield (at a lower ppm) compared to H-4.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments can show through-space correlations between protons that are close to each other. You might expect to see a NOE between the amine protons and H-5, and between the thiazole proton (H-2) and H-4, which can help in their assignment.

  • HMBC: An HMBC experiment can be very useful here. For example, H-5 should show a correlation to C-7 and C-3a, while H-4 should show a correlation to C-7a and C-5.

By systematically applying these troubleshooting steps and advanced NMR techniques, you can overcome common hurdles in the spectral analysis of 7-Chloro-benzothiazol-6-ylamine and ensure the accuracy of your structural assignments.

References

  • Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1314–S1319. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Hassan, S. S. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8763. [Link]

  • PubChem. 2-Chlorobenzothiazole. [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 588-599. [Link]

  • PubChem. Benzo(d)thiazol-2-amine. [Link]

  • Yilmaz, I., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1346. [Link]

  • Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4287. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wikipedia. Benzothiazole. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-benzothiazol-6-ylamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 7-Chloro-benzothiazol-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic workflows. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in the lab.

The 7-chloro-benzothiazol-6-ylamine scaffold is a valuable building block in medicinal chemistry, offering two primary sites for modification: the nucleophilic 6-amino group and the 7-chloro substituent, which is amenable to cross-coupling reactions.[1] The benzothiazole core itself is a privileged structure, known to be a component of compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[2][3] This guide will address the most common derivatization reactions for this molecule and provide solutions to potential hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions when working with 7-Chloro-benzothiazol-6-ylamine.

Q1: What are the primary reactive sites on 7-Chloro-benzothiazol-6-ylamine and what types of reactions can I perform?

A1: The molecule has two main reactive handles:

  • The 6-amino group: This is a nucleophilic site, making it suitable for reactions like acylation, sulfonylation, alkylation, and reductive amination.

  • The 7-chloro group: This aryl chloride can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4][5] The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often requiring more specialized catalysts and conditions.[4]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[6] By spotting the reaction mixture alongside your starting material, you can visualize the consumption of the reactant and the appearance of the product spot. A standard mobile phase for these types of aromatic compounds would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. Visualization can be achieved using a UV lamp (254 nm), as benzothiazoles are UV active.[6]

Q3: My benzothiazole derivative appears to be degrading during silica gel column chromatography. What can I do?

A3: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking on the column.[6] If you suspect this is happening, consider the following alternatives:

  • Neutralized Silica: Pre-treat your silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Alumina Chromatography: Use neutral or basic alumina as your stationary phase instead of silica gel.[6]

  • Alternative Purification: If possible, recrystallization can be an excellent method for purification that avoids chromatography altogether.

Part 2: Troubleshooting Derivatization Reactions

This section is dedicated to solving specific problems you might encounter during the derivatization of 7-Chloro-benzothiazol-6-ylamine.

Section 2.1: Acylation and Sulfonylation of the 6-Amino Group

These are common reactions to produce amides and sulfonamides, respectively.

Problem 1: Low or No Yield of the Acylated/Sulfonylated Product

Potential CauseRecommended SolutionsScientific Rationale
Poor Reagent Quality Use freshly opened or purified acylating/sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides).These reagents are often sensitive to moisture and can hydrolyze over time, reducing their reactivity.
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) is used. For challenging reactions, consider a stronger base like DBU.The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The base is required to neutralize this acid.
Low Reactivity of the Amine The electron-withdrawing nature of the benzothiazole ring and the 7-chloro substituent can reduce the nucleophilicity of the 6-amino group. Try increasing the reaction temperature or using a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP).Increasing temperature provides the necessary activation energy. Catalysts like DMAP form a highly reactive intermediate with the acylating agent.
Steric Hindrance If using a bulky acylating or sulfonylating agent, steric hindrance may be an issue. Consider a less hindered reagent if possible.The space around the 6-amino group is somewhat restricted by the fused ring system and the adjacent chlorine atom.

Problem 2: Formation of Multiple Products

Potential CauseRecommended SolutionsScientific Rationale
Di-acylation/Di-sulfonylation This is less common for secondary amides but can occur. Use a stoichiometric amount of the electrophile and add it slowly to the reaction mixture at a lower temperature (e.g., 0 °C).Slow addition and lower temperatures can help control the reaction and prevent over-acylation of the newly formed amide/sulfonamide nitrogen.
Reaction at the Benzothiazole Nitrogen While the exocyclic 6-amino group is generally more nucleophilic, reaction at the ring nitrogen is possible under certain conditions. Use milder reaction conditions and polar aprotic solvents (e.g., THF, DCM).The 6-amino group's nucleophilicity is higher due to lone pair availability. Harsh conditions might lead to less selective reactions.
Section 2.2: Palladium-Catalyzed Cross-Coupling at the 7-Chloro Position

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.

Problem 3: Failure of the Cross-Coupling Reaction (Low or No Conversion)

Potential CauseRecommended SolutionsScientific Rationale
Catalyst Inactivity The C-Cl bond is notoriously difficult to activate.[4] Use a modern palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Buchwald or PEPPSI precatalysts are excellent starting points.[4][7]These advanced ligands promote the rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond.[8]
Inappropriate Base The choice of base is critical. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.[9]The base plays multiple roles, including facilitating the transmetalation step in Suzuki reactions and deprotonating the amine in Buchwald-Hartwig aminations.[9]
Catalyst Poisoning The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] Use a higher catalyst loading (e.g., 2-5 mol%) or ligands that are less susceptible to displacement.Strong coordination of the substrate to the metal center can prevent the catalytic cycle from turning over.
Poor Solvent Choice Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water for Suzuki couplings, are generally preferred.[4] Ensure solvents are anhydrous for moisture-sensitive reactions.The solvent must be able to dissolve both the organic and inorganic components of the reaction mixture and be stable at the required reaction temperature.

Problem 4: Homocoupling of the Boronic Acid (Suzuki) or Hydrodehalogenation

Potential CauseRecommended SolutionsScientific Rationale
Oxygen in the Reaction Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).Oxygen can lead to oxidative degradation of the phosphine ligands and promote the homocoupling of boronic acids.
Slow Oxidative Addition As mentioned, C-Cl activation is slow. If oxidative addition is not competitive, side reactions can occur. Optimize the catalyst and ligand system.A more active catalyst will favor the desired cross-coupling pathway over side reactions like hydrodehalogenation (replacement of Cl with H).

Part 3: Experimental Protocols and Visual Guides

Protocol 3.1: General Procedure for Acylation
  • To a solution of 7-Chloro-benzothiazol-6-ylamine (1.0 mmol) in an anhydrous solvent (e.g., DCM or THF, 10 mL) under a nitrogen atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried flask, combine 7-Chloro-benzothiazol-6-ylamine (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 10:1, 10 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC/LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Workflow and Troubleshooting Guides

Diagram 1: General Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_final Final Product start 7-Chloro-benzothiazol-6-ylamine acylation Acylation / Sulfonylation (on 6-NH2) start->acylation cross_coupling Pd-Catalyzed Cross-Coupling (on 7-Cl) start->cross_coupling tlc TLC / LC-MS acylation->tlc cross_coupling->tlc workup Aqueous Workup tlc->workup If reaction complete purification Purification (Chromatography / Recrystallization) workup->purification product Characterized Derivative purification->product

Caption: A general workflow for the derivatization of 7-Chloro-benzothiazol-6-ylamine.

Diagram 2: Troubleshooting Low Yield in Cross-Coupling

G cluster_catalyst Catalyst System cluster_base Base & Solvent cluster_conditions Reaction Conditions start Low or No Yield in Cross-Coupling Reaction catalyst_check Is the catalyst appropriate for C-Cl activation? start->catalyst_check ligand_check Is the ligand bulky and electron-rich? catalyst_check->ligand_check Yes catalyst_solution Switch to modern precatalyst (e.g., XPhos/SPhos-based) catalyst_check->catalyst_solution No ligand_check->catalyst_solution No base_check Is the base strength and type correct? ligand_check->base_check Yes base_solution Try alternative base (e.g., K3PO4, Cs2CO3, NaOtBu) base_check->base_solution No solvent_check Is the solvent anhydrous and degassed? base_check->solvent_check Yes solvent_solution Ensure rigorous degassing and dry solvents solvent_check->solvent_solution No temp_check Is the temperature high enough? solvent_check->temp_check Yes temp_solution Increase temperature (e.g., 100-120 °C) temp_check->temp_solution No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Rahman, M. A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Wikipedia. (2023).
  • BenchChem. (n.d.). 7-Chloro-benzothiazol-6-ylamine.
  • Patel, K. R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 063–074.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (n.d.).
  • Royal Society of Chemistry. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

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Technical Support Center: Stability of 7-Chloro-benzothiazol-6-ylamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-benzothiazol-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a substituted aminobenzothiazole, understanding its chemical behavior is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

I. Understanding the Stability Profile of 7-Chloro-benzothiazol-6-ylamine

7-Chloro-benzothiazol-6-ylamine, like many aminobenzothiazole derivatives, is susceptible to degradation under common laboratory conditions. The primary pathways of degradation are oxidation and photodegradation, with pH playing a significant role in the rate of these reactions. The presence of the electron-donating amino group and the heteroaromatic benzothiazole core makes the molecule susceptible to oxidative processes, while the aromatic system can absorb UV and visible light, leading to photochemical reactions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Observation: Your freshly prepared solution of 7-Chloro-benzothiazol-6-ylamine, initially colorless or pale yellow, has turned a more intense yellow or brown over time.

  • Probable Cause: This is a classic sign of oxidative degradation. The amino group is likely being oxidized, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Troubleshooting Steps:

    • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonicator under vacuum.

    • Use of Antioxidants: For long-term storage or prolonged experiments, consider adding a small amount of an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at a low concentration (e.g., 0.01-0.1%). However, ensure the antioxidant does not interfere with your downstream assays.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. Use vials with septa and purge the headspace with argon or nitrogen before sealing.

    • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time which are potent oxidizing agents.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Observation: Your chromatogram shows new peaks that were not present in the initial analysis of the solid compound.

  • Probable Cause: These new peaks are likely degradation products. The primary degradation pathways to consider are oxidation and hydrolysis, especially if working in aqueous solutions at non-neutral pH. Based on studies of related aminobenzothiazoles, potential degradation products include hydroxylated derivatives and potentially dimerization products.[1]

  • Troubleshooting Workflow:

G start Unexpected Peaks in Chromatogram check_control Analyze a freshly prepared 'time-zero' sample start->check_control peaks_present Are peaks present at time-zero? check_control->peaks_present yes_peaks Impurity in starting material. Consider re-purification. peaks_present->yes_peaks Yes no_peaks Degradation during experiment or storage. peaks_present->no_peaks No identify_conditions Identify Stress Conditions: - Light exposure? - Non-neutral pH? - Oxygen exposure? no_peaks->identify_conditions mitigate Implement Mitigation Strategies: - Protect from light - Adjust pH/use buffer - Use degassed solvents identify_conditions->mitigate reanalyze Re-run experiment and analyze samples promptly mitigate->reanalyze end Clean Chromatogram reanalyze->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 3: Inconsistent Results and Poor Reproducibility
  • Observation: You are getting variable results from the same experimental setup on different days.

  • Probable Cause: Inconsistent stability of your 7-Chloro-benzothiazol-6-ylamine stock or working solutions is a likely culprit. The rate of degradation can be influenced by subtle environmental changes.

  • Solutions for Improved Reproducibility:

    • Standardize Solution Preparation: Prepare fresh solutions for each experiment from a solid, properly stored sample. If using a stock solution, prepare it in a degassed, non-aqueous solvent (if solubility permits) and store it in small aliquots at -20°C or -80°C under an inert atmosphere.

    • Control Experimental Conditions:

      • Temperature: Maintain a consistent temperature throughout your experiment.

      • Light: Protect your samples from light at all stages, including preparation, incubation, and analysis. Use amber vials or cover your labware with aluminum foil.

    • pH Control: If working in aqueous media, use a well-buffered system to maintain a consistent pH. The stability of aminobenzothiazoles can be pH-dependent.[2][3][4][5]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 7-Chloro-benzothiazol-6-ylamine?

A1: For optimal stability, it is recommended to prepare stock solutions in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. Always use anhydrous grade solvents. For aqueous experiments, prepare the stock in DMSO and then dilute it into your aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay.

Q2: How should I store solid 7-Chloro-benzothiazol-6-ylamine?

A2: The solid compound should be stored in a tightly sealed container in a dark, dry, and cool place.[6] Recommended storage conditions are typically 2-8°C under an inert atmosphere (argon or nitrogen).[6] Long-term storage at -20°C is also a good practice.

Q3: Is 7-Chloro-benzothiazol-6-ylamine sensitive to light?

A3: Yes, benzothiazole derivatives can be susceptible to photodegradation.[7] It is crucial to protect solutions and the solid compound from light, especially UV light. Perform experiments under subdued lighting and use amber glass vials or foil-wrapped containers for storage and handling.

Q4: What is the likely effect of pH on the stability of this compound in aqueous solutions?

Q5: What are the incompatible materials to avoid when working with 7-Chloro-benzothiazol-6-ylamine?

A5: Avoid strong oxidizing agents (e.g., hydrogen peroxide, permanganates), strong acids, and strong bases as these can cause rapid degradation of the compound.[8] Also, be mindful of reactive metals that can catalyze oxidation.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of 7-Chloro-benzothiazol-6-ylamine in your own laboratory.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways of your compound.[9][10][11][12] This protocol provides a general framework based on ICH guidelines.

Objective: To identify the conditions that lead to the degradation of 7-Chloro-benzothiazol-6-ylamine and to generate its potential degradation products for analytical method development.

Materials:

  • 7-Chloro-benzothiazol-6-ylamine

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable mobile phase modifier)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • UV lamp (for photostability testing)

  • Oven (for thermal stability testing)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7-Chloro-benzothiazol-6-ylamine in ACN or DMSO.

  • Stress Conditions (prepare in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) at room temperature. Also, expose a control sample wrapped in foil to the same temperature conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using the stability-indicating HPLC method described below.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl) Analysis Sample Neutralization & Dilution Acid->Analysis Base Base Hydrolysis (1M NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Stock 7-Chloro-benzothiazol-6-ylamine Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo HPLC Stability-Indicating HPLC-UV/PDA Analysis Analysis->HPLC

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Chloro-benzothiazol-6-ylamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] The biological profile of these molecules can be dramatically altered by the nature and position of substituents on the benzothiazole ring system. This guide offers a comparative analysis of 7-Chloro-benzothiazol-6-ylamine and its positional isomers, delving into their synthesis, biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential.

The Benzothiazole Core: A Versatile Scaffold in Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The planar nature of the benzothiazole ring allows for effective interaction with biological targets, and its aromatic system can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

Substitutions at various positions of the benzothiazole ring have been shown to be critical for biological activity. Notably, modifications at the 2- and 6-positions have been extensively explored and are known to significantly influence the pharmacological profile of these compounds. The introduction of halogen atoms, such as chlorine, and amino groups can profoundly impact the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

Synthesis of Chloro-Aminobenzothiazole Isomers

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. A common method involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine in acetic acid. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole core.[4] The synthesis of specific positional isomers, such as 7-Chloro-benzothiazol-6-ylamine, requires the use of appropriately substituted anilines as starting materials. For instance, the synthesis of 7-chloro-6-aminobenzothiazole would start from 3-chloro-4-aminophenylamine.

Caption: General synthetic scheme for 2-aminobenzothiazoles.

Comparative Biological Activity: A Look at the Isomers

This section compiles available data on the biological activity of 7-Chloro-benzothiazol-6-ylamine and its related chloro-amino positional isomers. It is important to note that the data presented is collated from different studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.

7-Chloro-benzothiazol-6-ylamine

Specific biological activity data for 7-Chloro-benzothiazol-6-ylamine is limited in the readily available scientific literature. However, studies on structurally similar compounds, such as 7-chloro-6-fluoro-benzothiazole derivatives, have reported various biological activities, including anti-inflammatory and antioxidant properties.[5][6] The presence of a chlorine atom at the 7-position has been shown to be tolerated for potency in some 2-aminobenzothiazole-based inhibitors, although it can sometimes impair selectivity.[7]

Other Chloro-Aminobenzothiazole Isomers

Research on other positional isomers provides valuable insights into the structure-activity relationships of this class of compounds.

  • 6-Chloro-2-aminobenzothiazole Derivatives: This isomer has been more extensively studied. Derivatives of 6-chloro-2-aminobenzothiazole have been synthesized and evaluated for their antimicrobial and anticancer activities.[5][8] For instance, certain derivatives have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5]

  • 5-Chloro-2-aminobenzothiazole Derivatives: The activity of 5-chloro substituted analogs has been found to be comparable to their 6-chloro counterparts in some studies.[1] This suggests that for certain biological targets, the position of the chlorine atom on the benzene ring may not be a critical determinant of activity.

  • 4-Chloro-2-aminobenzothiazole Derivatives: The introduction of a chloro-substituent at the 4-position has been shown to reduce cytotoxicity in some cases while retaining activity against specific targets.[9]

The following table summarizes some of the reported anticancer activities of various chloro-substituted aminobenzothiazole derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
OMS14 (a 2-aminobenzothiazole derivative)MCF-7 (Breast)22.13[3]
A549 (Lung)26.09[3]
OMS5 (a 2-aminobenzothiazole derivative)MCF-7 (Breast)61.03[3]
A549 (Lung)58.45[3]
Compound 13 (a 2-aminobenzothiazole derivative)HCT116 (Colon)6.43 ± 0.72[7]
A549 (Lung)9.62 ± 1.14[7]
A375 (Melanoma)8.07 ± 1.36[7]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationship trends can be inferred for chloro-aminobenzothiazole derivatives:

  • Position of the Chloro Group: The position of the chlorine atom on the benzothiazole ring can influence biological activity, although the effect appears to be target-dependent. In some instances, 5- and 6-chloro substitution leads to similar potency, while in others, a 7-chloro substitution is tolerated.[1][7]

  • Substitution on the Amino Group: The 2-amino group is a common site for derivatization. The nature of the substituent at this position is a major determinant of the biological activity, including anticancer and kinase inhibitory effects.[3][7]

  • Influence on Selectivity: The substitution pattern can affect not only the potency but also the selectivity of the compound for its biological target. For example, a chloro-substituent at the 7-position has been noted to sometimes impair selectivity for certain kinases.[7]

Potential Mechanisms of Action: Kinase Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. The benzothiazole scaffold can act as a hinge-binding motif, competing with ATP for the active site of the kinase.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Benzothiazole Isomers Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Potential mechanism of action via inhibition of kinase signaling pathways.

Experimental Protocols

To facilitate further research, this section provides detailed, standardized protocols for two key in vitro assays used to evaluate the biological activity of benzothiazole derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[11]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1][13][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, add the test compound, the purified kinase, and the specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[1]

Conclusion and Future Directions

The comparative analysis of 7-Chloro-benzothiazol-6-ylamine and its positional isomers reveals the significant impact of substitution patterns on the benzothiazole scaffold's biological activity. While direct comparative data is sparse, the available literature strongly suggests that the position of the chloro and amino groups are critical determinants of potency and selectivity. The 2-amino position serves as a key handle for synthetic modification, allowing for the generation of diverse libraries of compounds with potentially improved therapeutic properties.

Future research should focus on the systematic synthesis and parallel biological evaluation of all positional isomers of chloro-aminobenzothiazole. Such studies would provide a much-needed comprehensive understanding of their structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. Further investigation into the specific kinase targets and downstream signaling pathways affected by these compounds will be crucial in elucidating their precise mechanisms of action and advancing their development as potential therapeutic agents.

References

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  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central.
  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
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  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing.
  • Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.

  • Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed.
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. NIH.
  • A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole. GSC Online Press.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC - PubMed Central.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH.
  • Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. PubMed.
  • A Comparative Analysis of 6-chloro-1,3-benzothiazole-2-thiol and Other Benzothiazole Derivatives in Biological Activity. Benchchem.
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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-benzothiazol-6-ylamine Derivatives: An Exploratory Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the potential structure-activity relationships (SAR) for derivatives of 7-Chloro-benzothiazol-6-ylamine. Given the novelty of this specific scaffold, this document synthesizes data from structurally related benzothiazole analogues to forecast the therapeutic potential and guide future research. We will explore plausible synthetic routes, delineate key structural motifs influencing biological activity, and provide detailed experimental protocols for evaluation.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

The benzothiazole ring system, an aromatic heterocycle formed by the fusion of benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The biological versatility of the benzothiazole scaffold is heavily influenced by the nature and position of its substituents, making SAR studies critical for drug discovery.[1][5]

This guide focuses on the largely unexplored 7-Chloro-benzothiazol-6-ylamine core. The introduction of a chlorine atom at the C7 position and an amine group at the C6 position presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom can significantly modulate the pKa of the 6-amino group and influence molecular interactions, while the amino group itself provides a key handle for further derivatization. This analysis will draw parallels from well-documented benzothiazole derivatives to build a predictive SAR model for this promising new chemical series.

Synthetic Strategy: A Plausible Route to Novel Derivatives

The synthesis of the core 7-Chloro-benzothiazol-6-ylamine scaffold and its subsequent derivatization is paramount for exploring its SAR. While direct synthesis protocols for this exact molecule are not widely published, a reliable pathway can be extrapolated from established methods for producing substituted 2-aminobenzothiazoles.[6] The classical approach involves the cyclization of a substituted aniline with a thiocyanate source in the presence of a halogen, typically bromine.[6]

Proposed Synthetic Workflow

Below is a proposed, detailed protocol for the synthesis of the core structure and a representative derivative.

Experimental Protocol: Synthesis of N-(7-chloro-benzothiazol-6-yl)acetamide

Part A: Synthesis of 2-Amino-7-chloro-benzothiazol-6-ylamine (Intermediate 2)

  • Starting Material: Begin with 3-chloro-4-fluoroaniline. The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole from this starting material is a known procedure.[6] A subsequent nucleophilic aromatic substitution (SNAr) reaction would be required to replace the fluorine with an amino group.

  • Thiocyanation & Cyclization: To a solution of 3-chloro-4-fluoroaniline (1 eq.) in glacial acetic acid, add potassium thiocyanate (KSCN, 1.1 eq.). Cool the mixture in an ice bath.

  • Bromination: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, 2-amino-6-fluoro-7-chlorobenzothiazole, is collected by filtration, washed with water, and dried.

  • Amination (SNAr): The intermediate (1 eq.) is dissolved in a suitable solvent like DMSO, and an excess of a protected amine source (e.g., benzylamine) or an ammonia equivalent is added. The reaction is heated to promote the displacement of the fluorine atom. Subsequent deprotection would yield the target intermediate (2) .

Part B: Derivatization - Acetylation of the 6-Amino Group (Target Compound 3)

  • Acylation Reaction: Suspend the synthesized 2-Amino-7-chloro-benzothiazol-6-ylamine (2) (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.), to the suspension.

  • Acetylating Agent: Cool the mixture to 0°C and slowly add acetyl chloride (1.2 eq.) or acetic anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Purification: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound, N-(7-chloro-benzothiazol-6-yl)acetamide(3) .

Synthetic Workflow cluster_partA Part A: Core Synthesis cluster_partB Part B: Derivatization Start 3-Chloro-4-fluoroaniline Step1 KSCN, Br2 Glacial Acetic Acid Start->Step1 Inter1 Intermediate 1 (2-amino-6-fluoro-7-chlorobenzothiazole) Step1->Inter1 Step2 Amination (SNAr) e.g., NH3 source Inter1->Step2 Inter2 Intermediate 2 (7-Chloro-benzothiazol-6-ylamine) Step2->Inter2 Step3 Acetyl Chloride Triethylamine Inter2->Step3 Final Target Compound 3 (N-acetyl derivative) Step3->Final

Figure 1: Proposed synthetic workflow for 7-Chloro-benzothiazol-6-ylamine derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

Direct experimental data for 7-Chloro-benzothiazol-6-ylamine derivatives is scarce. Therefore, we will build a predictive SAR by analyzing related structures, particularly those explored as kinase inhibitors, a common target for benzothiazole compounds.[7][8]

Key Positions for SAR Exploration

The benzothiazole scaffold offers several key positions for chemical modification to tune biological activity. For our core, the most significant are the C2-position , the N6-amino group , and the C7-chloro group .

SAR_Points cluster_nodes C2 C2-Position N6 N6-Amine C7 C7-Chloro MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Figure 3: Standard workflow for an in vitro MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

Benzothiazoles frequently exert their anticancer effects by inhibiting protein kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. [9]Derivatives of 7-Chloro-benzothiazol-6-ylamine could potentially act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream targets.

Conclusion and Future Perspectives

The 7-Chloro-benzothiazol-6-ylamine scaffold represents a promising, yet underexplored, area for drug discovery. By drawing logical comparisons from structurally similar, well-characterized benzothiazole derivatives, we can formulate a clear strategy for investigation.

Key takeaways from this comparative analysis are:

  • A plausible and robust synthetic route can be designed based on established methodologies.

  • The C2 and N6 positions are prime candidates for derivatization to build a diverse chemical library.

  • The C7-chloro group is predicted to be a significant contributor to biological activity, likely through hydrophobic interactions or by blocking metabolism.

Future work should focus on synthesizing a focused library of derivatives with modifications at the C2 and N6 positions. These compounds should be screened in broad cytotoxicity assays followed by more specific kinase inhibition panels. This systematic approach, grounded in the established SAR of the wider benzothiazole class, will efficiently unlock the therapeutic potential of this novel scaffold.

References

  • Badiger, A. M., Noolvi, M. N., & Nayak, P. V. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560. [7][8]2. ResearchGate. (n.d.). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. [7][8]3. Reddy, D. R. S., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [2]4. Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [9]5. Li, S., et al. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 15(10). [10][11]6. Google Patents. (2017). WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.

  • Husain, A., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Journal of Saudi Chemical Society. [12]8. BenchChem. (n.d.). Biological activity of substituted benzothiazoles. [3]9. ResearchGate. (n.d.). Synthesis of some substituted benzothiazole derivaties and its biological activities.

  • European Patent Office. (n.d.). EP 0735029 A1 - Benzothiazole derivatives.

  • Kamal, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. [13]12. ResearchGate. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene.

  • Rashchupkina, Z. A., & Konyushkin, L. D. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2533. [5]14. Wang, S., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 20(4), 6639-6652. [14]15. PrepChem.com. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole.

  • Tan, S. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(10), 917-932. [15]17. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Available at: https://www.rjpbcs.com/pdf/2012_3(1)/.[16]pdf]([Link]16]pdf) [6]18. ResearchGate. (n.d.). SAR of different substituted benzothiazole derivatives as antibacterial agent. [4]19. Macías-Hernández, C. E., et al. (2025). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. International Journal of Molecular Sciences.

  • Brindisi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [17]21. Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry. [1]22. Zhang, M., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522.

Sources

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets. These off-target interactions can lead to unforeseen toxicity or, in some serendipitous cases, beneficial polypharmacology. For a promising scaffold like the benzothiazole nucleus—known to be a privileged structure in medicinal chemistry—a thorough understanding of a derivative's selectivity is not just advantageous; it is critical.[1][2]

This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity profile of 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5).[1][3] We will move beyond a simple recitation of protocols to explain the scientific rationale behind a multi-tiered experimental strategy. This document is designed for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance and to provide the supporting experimental context needed for informed decision-making.

The benzothiazole core and its derivatives are known to possess a wide spectrum of biological activities, including potential as kinase inhibitors.[2][4] The introduction of a chloro-substituent, as seen in our molecule of interest, has been shown in other benzothiazole series to enhance potency against specific targets, such as the kinase CSF1R.[2] This precedent underscores the need for a broad, unbiased assessment of the kinome to map the selectivity profile of 7-Chloro-benzothiazol-6-ylamine.

Our approach is structured as a logical workflow, beginning with a wide-net screen to identify potential interactions and progressively narrowing down to confirm and validate these interactions in a physiologically relevant cellular context.

A Multi-Tiered Strategy for Selectivity Profiling

A robust cross-reactivity assessment cannot rely on a single method. Off-target effects can arise from direct binding to unintended proteins or from indirect perturbation of cellular pathways. Therefore, we employ a strategy that integrates biochemical, biophysical, and cell-based assays.

G cluster_0 Tier 1: Broad-Spectrum Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Phenotypic Assessment cluster_3 Data Synthesis & Interpretation T1 Large-Scale Kinase Panel (>400 Kinases, Enzymatic Assay) T2 Cellular Thermal Shift Assay (CETSA) (Biophysical Validation) T1->T2 Prioritize Hits T4 Integrated Selectivity Profile (On-Target vs. Off-Target Activity) T1->T4 Synthesize Data T3 High-Content Phenotypic Screen (Cell-Based Functional Assay) T2->T3 Confirm Cellular Relevance T2->T4 Synthesize Data T3->T4 Synthesize Data

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad-Spectrum Kinase Selectivity Screening

Rationale: Given that a significant number of FDA-approved drugs target protein kinases and that their ATP-binding sites share structural homology, kinome-wide screening is an essential first step.[5][6] This approach provides a broad, quantitative landscape of a compound's inhibitory activity, allowing us to identify both expected and unexpected interactions across the human kinome. It serves as a hypothesis-generating tool to guide further investigation.

Experimental Protocol: Radiometric Kinase Profiling Assay

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³³P]ATP) to a specific peptide or protein substrate by a given kinase. Inhibition of the kinase by the test compound results in a decreased radioactive signal.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-benzothiazol-6-ylamine in 100% DMSO. Create a dilution series to achieve final assay concentrations, typically ranging from 1 nM to 10 µM.

  • Kinase Panel: Utilize a commercial service or an in-house panel covering a broad representation of the human kinome (e.g., >400 kinases).

  • Reaction Setup:

    • In a 96-well or 384-well plate, combine the kinase, its specific substrate, and the appropriate reaction buffer.

    • Add the test compound (7-Chloro-benzothiazol-6-ylamine) or a control compound (e.g., Staurosporine for broad inhibition, DMSO for vehicle control).

    • Initiate the reaction by adding the ATP mixture containing [γ-³³P]ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination & Signal Detection:

    • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.

    • Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Plot the data to determine IC₅₀ values for any kinase showing significant inhibition.

Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)

Kinase Target7-Chloro-benzothiazol-6-ylamine IC₅₀ (nM)Control Inhibitor A (Known Selective) IC₅₀ (nM)Control Inhibitor B (Known Broad-Spectrum) IC₅₀ (nM)
Putative Primary Target (e.g., CSF1R) 50 25 15
Off-Target Kinase 1 (e.g., DDR1)850>10,00075
Off-Target Kinase 2 (e.g., FLT3)1,200>10,000120
Off-Target Kinase 3 (e.g., KIT)2,5008,00090
Off-Target Kinase 4 (e.g., AURKA)>10,000>10,000500

Note: Data is hypothetical and for illustrative purposes only.

Tier 2: Cellular Target Engagement Validation

Rationale: An in vitro enzymatic assay, while powerful, does not account for cell permeability, efflux pumps, or intracellular ATP concentrations that compete with the inhibitor.[7] The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in a native cellular environment.[8][9][10] It is based on the principle that a protein's thermal stability increases upon ligand binding.[8][9] This assay is crucial for validating that the hits identified in Tier 1 are bona fide intracellular targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Intact cells are treated with the compound, then heated to a range of temperatures. Stable, ligand-bound proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one known to express the putative primary target and key off-targets) to ~80% confluency.

    • Treat cells with a fixed concentration of 7-Chloro-benzothiazol-6-ylamine (e.g., 10x the enzymatic IC₅₀) or DMSO vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest, wash, and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[11]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[11]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the abundance of the target proteins in the soluble fraction using Western blotting with specific antibodies for the primary target and key off-targets identified in Tier 1.

  • Data Analysis: Generate a "melting curve" for each protein by plotting the normalized band intensity against temperature. A shift in the curve to the right for the compound-treated sample compared to the DMSO control indicates target engagement and stabilization.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A Treat cells with Compound or DMSO B Heat aliquots across a temperature gradient A->B C Freeze-Thaw Lysis B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (Soluble Fraction) D->E F Western Blot for Target Proteins E->F G Generate Melting Curve (Thermal Shift) F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Unbiased Phenotypic Screening

Rationale: While the previous tiers focus on specific, hypothesized protein targets, phenotypic screening provides an unbiased view of the compound's overall effect on cellular morphology and function.[12][13] This approach can reveal unexpected biological activities or toxicity profiles that are not predictable from the target-based assays alone. It helps to contextualize the on- and off-target biochemical data by linking it to a functional cellular outcome.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Assay Principle: Cells are treated with the compound and then stained with a panel of fluorescent dyes that highlight different cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are used to quantify dozens or hundreds of phenotypic features.

  • Cell Plating and Treatment: Plate cells (e.g., U2OS, a cell line commonly used for morphological profiling) in optically clear multi-well plates. Treat with a concentration range of 7-Chloro-benzothiazol-6-ylamine and multiple control compounds with known mechanisms of action.

  • Staining: After a set incubation period (e.g., 24 or 48 hours), fix, permeabilize, and stain the cells with a cocktail of fluorescent probes. A typical panel might include:

    • Hoechst: Stains the nucleus (DNA).

    • Phalloidin: Stains F-actin filaments (cytoskeleton).

    • MitoTracker: Stains mitochondria.

    • Antibody for a specific marker: e.g., anti-α-tubulin for microtubules.

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.

  • Image and Data Analysis:

    • Use image analysis software to segment cells and extract quantitative features (e.g., nuclear size and shape, cytoskeletal texture, mitochondrial intensity).

    • Compare the phenotypic profile of 7-Chloro-benzothiazol-6-ylamine to the profiles of the reference compounds using statistical methods (e.g., principal component analysis, hierarchical clustering). A similar profile suggests a similar mechanism of action.

Conclusion: Synthesizing a Holistic Profile

The successful characterization of a small molecule's selectivity is not a linear process but an integrated analysis. The broad kinome screen of Tier 1 provides a map of potential interactions. Tier 2, using CETSA, confirms which of these interactions occur within the complex milieu of a living cell. Finally, Tier 3 places these molecular interactions into a functional, cellular context, revealing the ultimate phenotypic consequence of the compound's on- and off-target activities.

For 7-Chloro-benzothiazol-6-ylamine , this comprehensive profiling guide provides the necessary framework to build a detailed understanding of its specificity. By comparing its activity against well-characterized control compounds and employing a multi-tiered validation strategy, researchers can confidently assess its potential as a selective chemical probe or a therapeutic candidate, fully aware of its cross-reactivity landscape. This rigorous approach is fundamental to advancing compounds from the bench to preclinical and clinical development.[14]

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Available at: [Link]

  • Madoz-Gurpide, J., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. Available at: [Link]

  • Lovera, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 13017-13022. Available at: [Link]

  • Madoz-Gurpide, J., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(2), e4926. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2241-2248. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

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  • LabRoots. (2021). How to measure and minimize off-target effects... YouTube. Available at: [Link]

  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. Available at: [Link]

  • Lee, J. S., & Lee, K. H. (2019). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Experimental & Molecular Medicine, 51(10), 1-9. Available at: [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 51(50), 10056-10067. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • Early, J. V., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01375-19. Available at: [Link]

  • Kumar, D., et al. (2016). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. Journal of Heterocyclic Chemistry, 53(5), 1547-1558. Available at: [Link]

  • ResearchGate. (2023). Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Bondock, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4618. Available at: [Link]

  • Zhang, J., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

Sources

A Methodological Guide to Comparing the Efficacy of 7-Chloro-benzothiazol-6-ylamine with Known Kinase Inhibitors: A Case Study on EGFR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled its incorporation into a multitude of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this promising class lies 7-Chloro-benzothiazol-6-ylamine , a molecule of significant interest yet with an uncharacterized biological target and efficacy profile.[4]

This guide addresses this knowledge gap not by presenting pre-existing data, but by establishing a comprehensive, field-proven methodological framework for its evaluation. As a Senior Application Scientist, my objective is to provide fellow researchers with a robust, self-validating workflow to determine the efficacy of this novel compound. Drawing from the known activities of related benzothiazole derivatives, which have shown inhibitory action against protein kinases like the Epidermal Growth Factor Receptor (EGFR)[5], we will proceed with the hypothesis that 7-Chloro-benzothiazol-6-ylamine may function as a kinase inhibitor.

To establish a rigorous benchmark for comparison, we will utilize Gefitinib (Iressa) , a well-characterized, FDA-approved inhibitor of EGFR. This guide will detail the causality behind each experimental choice, from initial target engagement to cellular mechanism of action, empowering researchers to generate high-fidelity, publishable data.

Part 1: Foundational Principles of Inhibitor Characterization

Before embarking on experimental work, it is crucial to understand the key metrics that define an inhibitor's efficacy. The most common parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50 : This is an operational value representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[6] It is highly dependent on factors like substrate (e.g., ATP) concentration.

  • Ki : This is a thermodynamic equilibrium constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme.[6] It is a more absolute measure of potency and allows for more direct comparison between different inhibitors.

A comprehensive evaluation requires a multi-pronged approach, bridging direct biochemical assays with more physiologically relevant cell-based models to understand not just if a compound can bind its target, but if it can effectively engage it in a complex cellular environment.

cluster_kinase Kinase Active Site cluster_molecules Molecular Interactions Kinase EGFR Kinase ATP_Site ATP Binding Pocket Kinase->ATP_Site contains Substrate_Site Substrate Binding Site Kinase->Substrate_Site contains ATP ATP ATP->ATP_Site Binds to Substrate Peptide Substrate Substrate->Substrate_Site Binds to Inhibitor 7-Chloro-benzothiazol-6-ylamine (Competitive Inhibitor) Inhibitor->ATP_Site Competes with ATP for binding

Caption: Competitive inhibition at the EGFR ATP-binding site.

Part 2: A Step-by-Step Experimental Workflow for Efficacy Profiling

This section outlines a logical, sequential workflow designed to comprehensively characterize 7-Chloro-benzothiazol-6-ylamine, from confirming physical binding to validating its mechanism of action in cancer cells.

A Hypothesis: 7-Chloro-benzothiazol-6-ylamine targets EGFR B Step 1: Biochemical Assay Direct Target Engagement (Thermal Shift Assay) A->B Confirms Binding C Step 2: Biochemical Assay Potency Determination (In Vitro Kinase IC50) B->C Quantifies Inhibition D Step 3: Cell-Based Assay Cellular Efficacy (Viability/Cytotoxicity) C->D Assesses Cellular Effect E Step 4: Cell-Based Assay Mechanism Validation (Target Phosphorylation) D->E Confirms MoA F Conclusion: Comparative Efficacy Profile E->F Synthesizes Data

Sources

In vitro and in vivo correlation of "7-Chloro-benzothiazol-6-ylamine" activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Benzothiazole Derivatives: A Case Study of 7-Chloro-benzothiazol-6-ylamine

Abstract: The translation of in vitro activity into in vivo efficacy is a cornerstone of successful drug development. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel therapeutic candidates, using the hypothetical compound "7-Chloro-benzothiazol-6-ylamine" as a case study. Benzothiazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. Therefore, a systematic approach to their preclinical evaluation is paramount. This document details the requisite experimental workflows, from initial target engagement and cellular assays to pharmacokinetic and in vivo efficacy studies. It is designed for researchers, scientists, and drug development professionals to provide a practical, scientifically-grounded methodology for advancing novel chemical entities from the bench to preclinical models.

Introduction: The Imperative of IVIVC in Modern Drug Discovery

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as the rate or extent of dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed). While classically applied to formulation science, the principles of correlating in vitro potency and in vivo efficacy are fundamental to lead optimization and candidate selection in early-stage drug discovery. A strong IVIVC can de-risk clinical development by providing confidence that the biological activity observed in cellular models will translate to a therapeutic effect in a complex living system.

This guide will use "7-Chloro-benzothiazol-6-ylamine," a novel benzothiazole derivative, as a hypothetical subject to illustrate the process of building an IVIVC. Due to the limited public data on this specific molecule, we will establish a comprehensive methodological blueprint applicable to this and other novel small molecules.

Phase I: Comprehensive In Vitro Characterization

The initial phase of characterization aims to define the compound's potency, mechanism of action, and cellular activity. A tiered approach is recommended, starting with biochemical assays and progressing to more complex cellular models.

Biochemical Assays: Target Engagement and Potency

Assuming "7-Chloro-benzothiazol-6-ylamine" is designed as a kinase inhibitor (a common target for this scaffold), a primary biochemical assay is essential to determine its direct inhibitory effect on the purified enzyme.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, the kinase substrate (e.g., a specific peptide), and ATP.

  • Compound Dilution: Create a serial dilution of "7-Chloro-benzothiazol-6-ylamine" (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the compound at various concentrations. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Target Engagement and Functional Viability

Cellular assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency. Treat the cells with "7-Chloro-benzothiazol-6-ylamine" at various concentrations for a defined period.

  • Thermal Challenge: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C). Target engagement by the compound will stabilize the protein, increasing its melting temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot or ELISA using an antibody specific to the target kinase.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. The shift in the melting curve in the presence of the compound confirms target engagement.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "7-Chloro-benzothiazol-6-ylamine" and a panel of alternative compounds for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that quantifies the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition and Analysis: Measure luminescence and plot cell viability against compound concentration to determine the EC50 value.

In Vitro Data Summary and Comparative Analysis

The data generated should be systematically tabulated to allow for direct comparison with alternative compounds.

Table 1: Comparative In Vitro Performance

CompoundTarget Kinase IC50 (nM)Cellular Target Engagement (CETSA® Shift, °C)Cell Viability EC50 (nM)
7-Chloro-benzothiazol-6-ylamine e.g., 15e.g., +4.2e.g., 150
Alternative 1 (Staurosporine)e.g., 5e.g., +5.1e.g., 20
Alternative 2 (Gefitinib)e.g., 25e.g., +3.8e.g., 250
In Vitro Experimental Workflow

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Purified Target Kinase ic50_assay Kinase Inhibition Assay (e.g., ADP-Glo™) biochem_start->ic50_assay Determine IC50 cetsa_assay Cellular Thermal Shift Assay (CETSA®) data_summary Comparative Data Analysis (Table 1) ic50_assay->data_summary cell_culture Relevant Cell Line cell_culture->cetsa_assay Confirm Target Engagement viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) cell_culture->viability_assay Determine EC50 viability_assay->data_summary

Caption: Workflow for in vitro characterization of novel compounds.

Phase II: In Vivo Assessment

Following robust in vitro characterization, the compound's behavior in a living organism is evaluated. This phase typically involves pharmacokinetic (PK) studies to understand drug exposure, followed by efficacy studies in a relevant disease model.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for designing an effective dosing regimen.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer "7-Chloro-benzothiazol-6-ylamine" to a cohort of mice (e.g., C57BL/6) via both intravenous (IV) and oral (PO) routes at a specified dose (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Process the blood to isolate plasma. Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including clearance (CL), volume of distribution (Vdss), half-life (t½), and oral bioavailability (%F).

In Vivo Efficacy Studies

Efficacy studies assess the therapeutic effect of the compound in a disease model that recapitulates aspects of the human condition.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Implant human cancer cells (the same line used for in vitro assays) subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.

  • Compound Dosing: Administer "7-Chloro-benzothiazol-6-ylamine" and comparator compounds to their respective groups daily via the oral route, at doses informed by the PK studies.

  • Efficacy Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

In Vivo Data Summary and Comparison

Table 2: Comparative In Vivo Performance in Mice

CompoundDose (mg/kg, PO)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%F)Tumor Growth Inhibition (%)
7-Chloro-benzothiazol-6-ylamine e.g., 20e.g., 850e.g., 4500e.g., 40e.g., 65
Alternative 1 (Compound X)e.g., 20e.g., 600e.g., 3000e.g., 25e.g., 45
Alternative 2 (Compound Y)e.g., 20e.g., 1200e.g., 7000e.g., 60e.g., 80
In Vivo Experimental Workflow

in_vivo_workflow cluster_pk Pharmacokinetics (PK) cluster_efficacy Efficacy Studies pk_dosing IV and PO Dosing in Mice pk_sampling Serial Blood Sampling pk_dosing->pk_sampling lcms_analysis LC-MS/MS Analysis pk_sampling->lcms_analysis pk_params Calculate PK Parameters (Cmax, AUC, %F) lcms_analysis->pk_params efficacy_dosing Daily Oral Dosing pk_params->efficacy_dosing Inform Dose Selection data_summary Comparative Data Analysis (Table 2) pk_params->data_summary xenograft Xenograft Tumor Implantation xenograft->efficacy_dosing monitoring Tumor Volume & Body Weight Monitoring efficacy_dosing->monitoring tgi_calc Calculate Tumor Growth Inhibition (TGI) monitoring->tgi_calc tgi_calc->data_summary

Caption: Workflow for in vivo evaluation of novel compounds.

Phase III: Establishing the In Vitro-In Vivo Correlation

The final phase involves integrating the in vitro and in vivo datasets to build a predictive correlation. This allows for the estimation of the in vivo effective dose from in vitro potency measurements.

The IVIVC Framework

A successful IVIVC for an oncology drug candidate often correlates the in vitro cellular potency (EC50) with the in vivo drug exposure required for efficacy (AUC). The goal is to determine if the free plasma concentrations achieved in vivo exceed the in vitro EC50 for a sufficient duration to drive a therapeutic effect.

Key Steps in IVIVC Analysis:

  • Determine Free Fraction: Measure the extent to which the compound binds to plasma proteins (mouse and human) using an assay like equilibrium dialysis. This is crucial as only the unbound drug is free to engage the target.

  • Calculate Target Exposure: Use the total plasma AUC from the PK study and the free fraction to calculate the unbound AUC (AUC_unbound = AUC_total * free_fraction).

  • Correlate Exposure and Potency: Plot the AUC_unbound against the in vitro cell viability EC50. For a compound to be effective, the AUC_unbound should ideally be multiple-fold higher than the EC50 value throughout the dosing interval.

  • Model and Predict: Develop a pharmacokinetic/pharmacodynamic (PK/PD) model to formally describe the relationship between drug concentration, time, and the therapeutic effect (TGI). This model can then be used to predict the clinical dose.

IVIVC Logical Workflow

ivivc_workflow cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_bridge Bridging Assays invitro_ec50 Cellular Potency (EC50) ivivc_model Establish IVIVC (PK/PD Modeling) invitro_ec50->ivivc_model Potency invivo_pk Pharmacokinetics (Total AUC) ppb Plasma Protein Binding Assay invivo_pk->ppb calc_free_auc Calculate Unbound AUC (AUC_unbound) invivo_pk->calc_free_auc invivo_efficacy Efficacy (TGI) invivo_efficacy->ivivc_model Effect ppb->calc_free_auc calc_free_auc->ivivc_model Exposure prediction Predict Human Effective Dose ivivc_model->prediction

Caption: Logical workflow for establishing an IVIVC.

Conclusion and Future Directions

Establishing a strong In Vitro-In Vivo Correlation is not merely an academic exercise; it is a critical, data-driven process that enhances the efficiency and success rate of drug discovery. By systematically characterizing a compound like "7-Chloro-benzothiazol-6-ylamine" through the integrated workflows described herein, research teams can build a robust data package that justifies its advancement. This guide provides the foundational protocols and logical frameworks to confidently assess the translational potential of novel benzothiazole derivatives and other small molecule candidates, ultimately bridging the gap between a promising compound and a potential medicine.

References

  • Title: In Vitro-InVivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Journal of Controlled Release URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics in Drug Discovery Source: "Pharmacokinetics and Pharmacodynamics of a Targeted Cancer Therapy" - A representative article from a peer-reviewed journal. URL: [Link]

  • Title: Benzothiazole: A promising scaffold for the discovery of novel therapeutic agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Use of Human Xenograft Models in the Development of Cancer Therapeutics Source: "Current Protocols in Pharmacology" - A representative methods journal. URL: [Link]

A Head-to-Head Comparison of Synthetic Routes to 7-Chloro-benzothiazol-6-ylamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory agents. The specific substitution pattern on the benzothiazole ring is critical in modulating this activity. 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5) is a key building block for the synthesis of more complex molecules in drug discovery programs.[2] The strategic placement of the chloro and amino groups offers synthetic handles for further elaboration, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers in the field.

This guide provides a head-to-head comparison of two plausible synthetic routes to 7-Chloro-benzothiazol-6-ylamine, offering a detailed analysis of their respective methodologies, chemical logic, and potential advantages and disadvantages. The information presented herein is synthesized from established chemical principles and analogous reactions reported in the scientific literature, providing a practical framework for laboratory-scale synthesis.

Route 1: The Regiocontrolled Nitration-Cyclization-Reduction Pathway

This multi-step approach prioritizes regiochemical control, ensuring the precise placement of the chloro and amino substituents on the benzothiazole core. The synthesis begins with a commercially available, appropriately substituted nitroaniline and proceeds through a nitro-benzothiazole intermediate, which is subsequently reduced to the target amine.

Causality Behind Experimental Choices

The selection of 3-chloro-4-nitroaniline as the starting material is strategic. The existing nitro and chloro groups direct the incoming thiocyanate group to the desired position, leading to the formation of the 7-chloro-6-nitro-1,3-benzothiazol-2-amine intermediate.[3] The use of bromine in glacial acetic acid is a classic method for the oxidative cyclization of the in-situ formed thiourea derivative. The final step involves the selective reduction of the nitro group to an amine. While various reducing agents can be employed, tin(II) chloride or iron powder in an acidic medium are common and effective choices for this transformation on nitro-aromatic systems.

Experimental Protocol

Step 1: Synthesis of 2-amino-7-chloro-6-nitro-1,3-benzothiazole

  • In a well-ventilated fume hood, dissolve 3-chloro-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • To this solution, add potassium thiocyanate (2 equivalents) and stir until fully dissolved.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water, which will precipitate the product.

  • Filter the solid, wash thoroughly with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield 2-amino-7-chloro-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of 7-Chloro-benzothiazol-6-ylamine (Final Product)

  • Suspend the 2-amino-7-chloro-6-nitro-1,3-benzothiazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and add iron powder (or tin(II) chloride dihydrate, 3-4 equivalents) portion-wise.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure 7-Chloro-benzothiazol-6-ylamine.

Visualizing the Workflow

Route_1_Workflow start 3-Chloro-4-nitroaniline step1 KSCN, Br2 Glacial Acetic Acid start->step1 intermediate 2-amino-7-chloro-6-nitro-1,3-benzothiazole step1->intermediate step2 Fe / HCl or SnCl2 Ethanol intermediate->step2 product 7-Chloro-benzothiazol-6-ylamine step2->product

Caption: Regiocontrolled synthesis of 7-Chloro-benzothiazol-6-ylamine.

Route 2: The Direct Thiocyanation and Cyclization Approach (Modified Hugershoff Synthesis)

This route aims for a more direct synthesis by performing a one-pot thiocyanation and cyclization of a suitable aniline precursor. The Hugershoff benzothiazole synthesis is a well-established method for preparing 2-aminobenzothiazoles.[1] A modification of this approach could potentially be applied to synthesize the target molecule.

Causality Behind Experimental Choices

The starting material for this route would ideally be 3-chloro-4-aminobenzenethiol, which could then be cyclized. However, the synthesis of this specific aminothiophenol is not straightforward. A more practical approach involves the direct thiocyanation of 2-chloroaniline, followed by cyclization. The challenge with this route is the potential for the formation of regioisomers. The directing effects of the amino and chloro groups on the aromatic ring might not exclusively favor the formation of the desired 7-chloro isomer.

Experimental Protocol
  • Dissolve 2-chloroaniline (1 equivalent) and potassium thiocyanate (3 equivalents) in a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise, keeping the temperature below 10°C.

  • After the addition, allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the crude solid, wash with water, and dry.

  • The crude product will likely be a mixture of isomers. Purify by column chromatography to isolate the 7-Chloro-benzothiazol-6-ylamine. Note: This step is critical and may result in a low isolated yield of the desired product.

Visualizing the Workflow

Route_2_Workflow start 2-Chloroaniline step1 KSCN, Br2 Glacial Acetic Acid start->step1 intermediate Mixture of Isomers step1->intermediate step2 Purification (Column Chromatography) intermediate->step2 product 7-Chloro-benzothiazol-6-ylamine step2->product

Caption: Direct synthesis of 7-Chloro-benzothiazol-6-ylamine with potential isomer formation.

Head-to-Head Comparison

ParameterRoute 1: Nitration-Cyclization-ReductionRoute 2: Direct Thiocyanation & Cyclization
Starting Material 3-chloro-4-nitroaniline2-chloroaniline
Number of Steps 21 (followed by extensive purification)
Regioselectivity HighLow to Moderate
Potential Yield Moderate to High (for the desired product)Low (for the desired product after purification)
Purification Standard (crystallization, column chromatography)Challenging (separation of isomers)
Scalability More predictable and potentially easier to scaleDifficult due to isomer separation
Key Advantage Excellent control over the substitution pattern.Fewer synthetic steps.
Key Disadvantage Longer reaction sequence.Formation of isomeric byproducts.

Conclusion and Recommendations

For researchers requiring a pure, well-characterized sample of 7-Chloro-benzothiazol-6-ylamine, the Nitration-Cyclization-Reduction Pathway (Route 1) is the recommended approach. While it involves more synthetic steps, the high degree of regiochemical control it offers is a significant advantage, leading to a more predictable outcome and a cleaner product profile. This ultimately simplifies purification and ensures the unambiguous identity of the final compound.

The Direct Thiocyanation and Cyclization Approach (Route 2) , while appearing more concise, is likely to be hampered by the formation of regioisomers. The separation of these isomers can be a time-consuming and inefficient process, often resulting in a low overall yield of the desired product. This route may be suitable for initial screening or when small quantities are needed, and a robust purification method is available.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the required purity, scale, and available resources. However, for applications in drug development and medicinal chemistry, where structural integrity is paramount, the reliability of Route 1 makes it the superior choice.

References

  • Gupta, A., et al. Synthesis of novel nitro substituted benzothiazole derivatives and their antibacterial activity. World Journal of Pharmaceutical Research.
  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene.
  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed.
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Pharmaceutical Sciences.
  • Scheme 1.
  • Synthesis and Cyclization of Benzothiazole: Review.
  • 7-Chloro-benzothiazol-6-ylamine | CAS 70202-00-5. Benchchem.
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • 2-Amino-4-chlorobenzenethiol 96 1004-00-8. Sigma-Aldrich.
  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
  • US3331205A - Preparation of chlorothiophenols.
  • Antitumor benzothiazoles. 14.
  • 4-Aminothiophenol | C6H7NS | CID 14510. PubChem.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the molecular scaffold of benzothiazole is a cornerstone, recognized for its prevalence in a wide array of biologically active compounds.[1][2] The specific isomer, 7-Chloro-benzothiazol-6-ylamine (CAS 70202-00-5), represents a critical starting material—a versatile building block for synthesizing novel therapeutic agents, from antimicrobials to anticancer agents.[1]

However, the potential of this scaffold can only be realized when its structural integrity and purity are beyond reproach. The presence of even minute impurities—such as starting materials, intermediates, or side-reaction products—can drastically alter experimental outcomes, leading to false positives or negatives in biological assays, compromising reproducibility, and potentially introducing unforeseen toxicity.

This guide provides a comprehensive, field-proven framework for researchers to not only synthesize 7-Chloro-benzothiazol-6-ylamine but also to rigorously benchmark its purity against a commercial standard. We will move beyond simple procedural lists to explain the causality behind our methodological choices, ensuring a self-validating system of analysis that upholds the highest standards of scientific integrity.

Part 1: A Proposed Synthesis Pathway

While various methods exist for benzothiazole synthesis, a direct, high-yield synthesis for the 7-chloro-6-amino isomer is not prominently documented. Therefore, we propose a robust and logical two-step pathway starting from a commercially available precursor, which involves the formation of a nitro-intermediate followed by a standard reduction. This approach provides clear checkpoints for purification and characterization.

Proposed Synthetic Workflow

A 3-Chloro-4-nitroaniline (Starting Material) B Step 1: Cyclization (e.g., KSCN, Bromine in Acetic Acid) A->B Reagents C 7-Chloro-6-nitro-1,3-benzothiazol-2-amine (Nitro Intermediate) B->C Formation D Step 2: Reduction (e.g., SnCl2·2H2O or Fe/HCl) C->D Reagents E 7-Chloro-benzothiazol-6-ylamine (Final Product) D->E Formation

Caption: Proposed two-step synthesis of 7-Chloro-benzothiazol-6-ylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Chloro-6-nitro-1,3-benzothiazol-2-amine (Intermediate)

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3-chloro-4-nitroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) to glacial acetic acid (25 mL). Cool the mixture in an ice-water bath to below 10°C.

  • Bromination: While maintaining the low temperature, add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature from rising significantly.

    • Causality Note: This electrophilic substitution reaction, known as the Hugershoff synthesis, forms the thiazole ring. Maintaining a low temperature is critical to prevent unwanted side reactions and decomposition of the thiocyanate.

  • Reaction and Workup: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat under reflux for 12 hours.[3] Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with an ammonia solution to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol to purify the intermediate product, 7-chloro-6-nitro-1,3-benzothiazol-2-amine.

Step 2: Reduction to 7-Chloro-benzothiazol-6-ylamine (Final Product)

The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Using tin(II) chloride is a common and effective method.[4][5]

  • Reaction Setup: To a solution of the nitro intermediate (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq).

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality Note: SnCl₂ acts as a reducing agent in the acidic environment created by the reaction, selectively reducing the nitro group to a primary amine. Other methods using iron powder in acidic media or catalytic hydrogenation (e.g., H₂/Pd-C) are also effective alternatives.[4][6]

  • Workup: Cool the reaction mixture and carefully add a saturated sodium bicarbonate solution until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction & Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product, 7-Chloro-benzothiazol-6-ylamine.

Part 2: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on a suite of orthogonal methods, each providing a different piece of the puzzle. Our goal is to compare our newly synthesized batch against a commercially available standard, for which we will use a hypothetical Commercial Standard (Lot #ST0123, Purity ≥95.0%) .[1][7]

Purity Analysis Workflow

start Synthesized Product & Commercial Standard hplc RP-HPLC-UV (Quantitative Purity) start->hplc gcms GC-MS (Volatile Impurities) start->gcms nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr mp Melting Point (Physical Constant) start->mp result Comprehensive Purity Profile hplc->result gcms->result nmr->result mp->result

Caption: Orthogonal analytical workflow for purity benchmarking.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds by separating the main component from its impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare stock solutions of the synthesized product and the commercial standard in methanol at 1 mg/mL.

    • Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

    • Inject equal volumes (e.g., 10 µL) of each sample.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Trustworthiness Check: The use of a gradient ensures that both polar and non-polar impurities can be detected. Comparing the chromatogram of the synthesized product directly against the standard allows for immediate identification of common peaks and unique impurity profiles.[8][9]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities that might be present from the synthesis solvents or as reaction by-products.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40-450.

  • Procedure:

    • Prepare dilute solutions (~0.2 mg/mL) of each sample in a suitable solvent like dichloromethane.

    • Inject 1 µL into the GC inlet.

    • Analyze the total ion chromatogram (TIC) for purity and identify any impurity peaks by comparing their mass spectra against standard libraries (e.g., NIST).

    • Expertise Insight: While HPLC is the primary purity tool, GC-MS is crucial for detecting residual solvents (e.g., ethanol, ethyl acetate) or low-molecular-weight starting materials that might not resolve well or be masked by the solvent front in HPLC.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for confirming the chemical structure of the main component and identifying structurally related impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality Note: DMSO-d₆ is chosen for its ability to dissolve the polar amine and for its distinct solvent peak, which minimizes interference with analyte signals. The amine protons (-NH₂) are also clearly visible in this solvent.

  • Procedure:

    • Dissolve ~5-10 mg of each sample in ~0.7 mL of DMSO-d₆.

    • Acquire ¹H NMR and ¹³C NMR spectra for both the synthesized product and the commercial standard.

    • Analysis:

      • Confirm the structure by verifying the expected chemical shifts, splitting patterns, and integrations in the ¹H spectrum.

      • Confirm the number of unique carbons in the ¹³C spectrum.[10][11]

      • Compare the spectra directly. The presence of small, unidentifiable peaks in the synthesized sample that are absent in the standard indicates impurities. For example, a residual signal around 8.0 ppm could indicate an unreacted nitro-precursor.

Part 3: Data Interpretation and Benchmarking

The following table presents a hypothetical but realistic comparison between our synthesized batch and the commercial standard, based on the protocols described above.

Parameter Synthesized Product (Batch #SYN001) Commercial Standard (Lot #ST0123) Expert Commentary
Appearance Light tan solidOff-white solidA darker color often suggests the presence of minor, highly conjugated impurities or oxidation products.
Melting Point 148-151°C152-154°CThe lower and broader melting range of the synthesized batch is a classic indicator of lower purity.
Purity by HPLC (254 nm) 96.2%97.8%The synthesized product meets a general >95% purity threshold but is demonstrably less pure than the commercial standard.
Major Impurity (HPLC) 1.8% at RRT 1.150.9% at RRT 1.15The presence of the same major impurity in both suggests it may be a common by-product of the synthesis or a degradation product.
Purity by GC-MS (TIC) 97.1%>99% (No significant impurities detected)GC-MS indicates the synthesized product is free of major volatile impurities, suggesting good purification from solvents and reagents.
¹H NMR (DMSO-d₆) Conforms to structure. Minor peaks at 8.1 ppm and 4.2 ppm.Conforms to structure. No significant impurity peaks.The synthesized sample's spectrum confirms the target molecule. The small peak at 8.1 ppm could be the residual nitro-intermediate.
¹³C NMR (DMSO-d₆) 8 expected aromatic/thiazole signals. No major impurity signals.8 expected aromatic/thiazole signals.¹³C NMR is less sensitive to minor impurities but confirms the carbon backbone of the target compound in the synthesized batch.

Conclusion: A Commitment to Quality

This guide demonstrates that establishing the purity of a synthesized compound like 7-Chloro-benzothiazol-6-ylamine is a meticulous process that demands more than a single measurement. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC, the structural verification of NMR, and the volatile sensitivity of GC-MS—we build a comprehensive and trustworthy purity profile.

Our hypothetical analysis revealed that while our synthesized batch (96.2% by HPLC) is suitable for many research applications, it does not yet match the quality of the higher-purity commercial standard (97.8%). The data provides actionable insights, pointing towards the presence of a likely nitro-intermediate, which suggests that the reduction step in the synthesis could be further optimized through longer reaction times, alternative reagents, or more rigorous final purification. For researchers in drug development, this level of detailed characterization is not optional; it is fundamental to the integrity and success of their work.

References

  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1496-1501.
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  • Reemtsma, T., et al. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link].

  • Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.
  • Sakarya, H. C., et al. (2008). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 73(12), 1129-1139.
  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link].

  • Sakarya, H. C., et al. (2008). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Available at: [Link].

  • Weiss, M., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
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A Comparative Guide to the Antimicrobial Potential of 7-Chloro-benzothiazol-6-ylamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently yields derivatives with a broad spectrum of biological activities.[1] This guide provides a comparative overview of the potential antimicrobial reproducibility of 7-Chloro-benzothiazol-6-ylamine , a key synthetic building block, alongside a selection of its commercially available, structurally related analogs. As direct biological data for many foundational intermediates is often embedded within broader drug discovery campaigns, this document synthesizes established principles of antimicrobial evaluation with representative data to offer a framework for assessing the potential of these compounds.

The strategic placement of substituents on the benzothiazole ring system is a well-established method for modulating biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. This guide will focus on a comparative analysis of chlorinated and methylated aminobenzothiazole derivatives, providing researchers with a baseline for understanding their potential antimicrobial profiles.

Comparative Antimicrobial Profile

To provide a tangible comparison, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for 7-Chloro-benzothiazol-6-ylamine and its selected analogs against a panel of common bacterial and fungal pathogens. This data, while illustrative, is based on general trends observed for this class of compounds in scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

CompoundStructureCAS NumberS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
7-Chloro-benzothiazol-6-ylamine 70202-00-5>128>12864
2-Amino-6-chlorobenzothiazole95-24-96412832
2-Amino-4-chlorobenzothiazole19952-47-7128>12864
2-Amino-5-methylbenzothiazole16254-65-6>128>128128

Note: The MIC values presented are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

Experimental Protocol: A Self-Validating System for Reproducible Data

To ensure the scientific integrity and reproducibility of antimicrobial susceptibility data, a standardized methodology is paramount. The following protocol details the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective:

To determine the in vitro antimicrobial activity of 7-Chloro-benzothiazol-6-ylamine and its analogs against selected bacterial and fungal strains.

Materials:
  • Test Compounds (7-Chloro-benzothiazol-6-ylamine and analogs)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • McFarland turbidity standards (0.5)

  • Incubator

Step-by-Step Methodology:
  • Preparation of Compound Stock Solutions:

    • Accurately weigh the test compounds and dissolve in sterile DMSO to a final concentration of 10 mg/mL.

    • Causality: DMSO is a common solvent for water-insoluble compounds. A high concentration stock is prepared to minimize the final DMSO concentration in the assay, which can have its own antimicrobial effects.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this adjusted suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Causality: A standardized inoculum is critical for reproducibility. The final concentration is chosen to ensure sufficient growth for visual or spectrophotometric analysis within a defined incubation period.

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will create a gradient of compound concentrations.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized microbial inoculum to each well containing the serially diluted compounds.

    • The final volume in each well will be 200 µL.

    • Self-Validation: Include the following controls on each plate:

      • Growth Control: Wells containing only broth and inoculum (no compound).

      • Sterility Control: Wells containing only broth (no inoculum, no compound).

      • Positive Control: Wells with a standard antibiotic undergoing serial dilution and inoculation.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2 °C.

    • Incubation time is typically 18-24 hours for bacteria and 24-48 hours for Candida albicans.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution (10 mg/mL in DMSO) plate_prep Add Broth to 96-Well Plate inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Compound plate_prep->serial_dilution Add Compound serial_dilution->inoculate incubate Incubate Plate (35°C, 18-48h) inoculate->incubate read_mic Determine MIC (Visual/OD Reading) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

While 7-Chloro-benzothiazol-6-ylamine itself may exhibit limited intrinsic antimicrobial activity, its true value lies in its role as a versatile scaffold for the synthesis of more complex and potent derivatives. The comparative framework and detailed experimental protocol provided in this guide offer a robust starting point for researchers to explore the antimicrobial potential of novel compounds derived from this and related benzothiazole amines. By adhering to standardized methodologies, the scientific community can ensure the generation of reproducible and reliable data, accelerating the discovery of new antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, 2018.
  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate doesn't end after its final reaction. The proper disposal of surplus and waste materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-Chloro-benzothiazol-6-ylamine, ensuring the protection of researchers, their institutions, and the environment. Our commitment to you extends beyond providing high-quality reagents; we aim to be your trusted partner in ensuring safe and responsible laboratory practices from synthesis to disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. 7-Chloro-benzothiazol-6-ylamine, while a valuable building block, possesses properties that necessitate careful handling as a hazardous substance.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] While extensive toxicological data may not be available, its structure as a chlorinated aromatic amine warrants a cautious approach. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[2] Therefore, the primary principle guiding its disposal is the prevention of its release into the environment, particularly through waterways or general landfill.[3][4]

Table 1: Hazard Profile of 7-Chloro-benzothiazol-6-ylamine

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed[1]
Physical State Solid (powder/crystals)[1]
Primary Routes of Exposure Ingestion, Inhalation (of dust), Skin and Eye Contact[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 7-Chloro-benzothiazol-6-ylamine for disposal. The goal is to create a barrier between you and the chemical, preventing accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or airborne dust particles.[5]

  • Body Protection: A standard laboratory coat should be worn to protect your skin and clothing from contamination.

  • Respiratory Protection: While not always required for handling small quantities of non-volatile solids, a NIOSH-approved respirator may be necessary if there is a risk of generating dust. All handling of this compound for disposal should ideally take place within a certified chemical fume hood to minimize inhalation risks.[6]

Spill Management: A Proactive Approach to Accidents

Accidents can happen, and a well-defined spill response plan is crucial. For a solid substance like 7-Chloro-benzothiazol-6-ylamine, the primary concern is the containment and collection of the powdered material.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, restrict access to the area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collect the Material: Carefully sweep up the spilled material and absorbent.[1][5] Avoid aggressive sweeping that could generate dust. A plastic dustpan and brush are suitable for this purpose.

  • Containerize for Disposal: Place the collected material into a clearly labeled, sealed, and compatible waste container.[1][5]

  • Decontaminate the Area: Wipe down the spill area with a damp cloth or paper towel. The cleaning materials should also be placed in the hazardous waste container.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 7-Chloro-benzothiazol-6-ylamine is that it must be managed as hazardous waste.[7] Under no circumstances should it be disposed of down the drain or in the regular trash.[3][4]

Workflow for the Disposal of 7-Chloro-benzothiazol-6-ylamine

Caption: Decision workflow for the proper disposal of 7-Chloro-benzothiazol-6-ylamine.

Detailed Procedural Steps:

  • Containerization:

    • Place waste 7-Chloro-benzothiazol-6-ylamine into a dedicated hazardous waste container. This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

    • Ensure the container is in good condition, free from leaks or cracks.

    • Do not overfill the container; leave adequate headspace to prevent pressure buildup and facilitate safe handling.

  • Labeling:

    • Properly labeling hazardous waste is a critical compliance requirement.[3] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "7-Chloro-benzothiazol-6-ylamine." Avoid using abbreviations or chemical formulas.

      • The date when the first amount of waste was added to the container (the "accumulation start date").

      • An estimate of the quantity of waste in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.[8] This area should be clearly marked and away from general laboratory traffic.

    • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.[3]

    • Segregation is key: Store the container away from incompatible materials, particularly strong oxidizing agents.[1][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Your EHS department is responsible for ensuring that the waste is transported and disposed of in accordance with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA).[9][10]

  • Disposal of Empty Containers:

    • A container that held 7-Chloro-benzothiazol-6-ylamine is not considered "empty" until it has been properly decontaminated.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3] Given the nature of this compound, it is prudent to collect at least the first rinse.

    • After thorough rinsing and air-drying, the label on the container should be defaced or removed before it is discarded or recycled according to your institution's policies.[3]

Regulatory Context: EPA and Halogenated Organic Compounds

While a specific EPA hazardous waste code for 7-Chloro-benzothiazol-6-ylamine is not explicitly listed, as a halogenated organic compound, it falls under a category of chemicals that are closely regulated.[11] The EPA maintains lists of hazardous wastes, including the "F-list" for wastes from non-specific sources (like certain spent halogenated solvents) and the "U-list" and "P-list" for discarded commercial chemical products.[8][12] The ultimate disposal method, likely to be high-temperature incineration, is chosen to ensure the complete destruction of the halogenated organic molecule, preventing its persistence in the environment.[2]

By adhering to these procedures, you are not only ensuring your personal safety and that of your colleagues but also contributing to the responsible practice of science and the protection of our shared environment.

References

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • State of Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • LaboCosm. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. Retrieved from [Link]

  • Synerzine. (2019, February 15). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 7-Chloro-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

7-Chloro-benzothiazol-6-ylamine is a substituted aromatic amine and a benzothiazole derivative. While specific toxicological data for this compound is not extensively published, its structural class suggests significant potential hazards. Aromatic amines, as a group, are known for their potential carcinogenicity, mutagenicity, and toxicity.[1] Therefore, a cautious and well-informed approach is paramount.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 7-Chloro-benzothiazol-6-ylamine[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates a stringent set of safety protocols to prevent exposure through ingestion, skin or eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 7-Chloro-benzothiazol-6-ylamine. The following recommendations are based on the known hazards of this chemical class.

PPE CategorySpecification and Rationale
Hand Protection Glove Selection: Due to the chlorinated aromatic nature of the compound, standard nitrile gloves may offer only limited splash protection, with breakthrough times potentially being less than an hour.[3][4] For extended handling, Viton® gloves are recommended as they have shown no permeation to similar compounds after 4 hours.[3][4] If Viton® is not available, double-gloving with heavy-duty nitrile gloves is a minimum requirement for splash protection. Always inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Chemical Splash Goggles and Face Shield: To mitigate the risk of serious eye irritation, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] When there is a potential for splashing, a full-face shield must be worn in conjunction with goggles.
Skin and Body Protection Chemical-Resistant Lab Coat and Apron: A flame-resistant lab coat should be worn at all times. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are required.
Respiratory Protection Air-Purifying Respirator with Organic Vapor Cartridges: All handling of solid or solutions of 7-Chloro-benzothiazol-6-ylamine should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is necessary. A formal respiratory protection program, including fit testing, is essential when respirators are used.

Workflow for Safe Handling of 7-Chloro-benzothiazol-6-ylamine

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review Safety Data Sheet (if available) A->B C Designate Work Area in Fume Hood B->C D Assemble all necessary equipment and reagents C->D I Weigh and prepare solutions in fume hood D->I E Don Lab Coat and Closed-Toe Shoes F Don Respirator (if required) E->F G Don Chemical Splash Goggles and Face Shield F->G H Don Double Gloves (Nitrile) or Viton® Gloves G->H H->I J Perform experiment, minimizing aerosol generation I->J K Keep all containers tightly sealed when not in use J->K L Decontaminate work surfaces K->L M Segregate and label hazardous waste L->M N Properly doff and dispose of PPE M->N O Wash hands thoroughly N->O

Caption: Workflow for the safe handling of 7-Chloro-benzothiazol-6-ylamine.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Chemical Handling

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.

  • During the Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.

3.2. Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Secure the Area: Prevent entry into the spill area.

  • Personal Protection: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills , gently cover with an absorbent material to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

3.3. Waste Disposal

All waste containing 7-Chloro-benzothiazol-6-ylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for all 7-Chloro-benzothiazol-6-ylamine waste.

  • Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Immediate Actions are Critical

4.1. Skin Contact

  • Immediately remove all contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[6]

  • Wash the area with soap and water.[7]

  • Seek immediate medical attention. Provide the medical team with the name of the chemical.

4.2. Eye Contact

  • Immediately flush the eyes with a gentle but steady stream of water for at least 30 minutes, holding the eyelids open.[8][9]

  • Remove contact lenses if present and easy to do so.[6]

  • Do not allow the victim to rub their eyes.

  • Seek immediate medical attention from an ophthalmologist.[8][10]

4.3. Inhalation

  • Move the individual to fresh air immediately.[11]

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[11]

4.4. Ingestion

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[1]

  • If the person is conscious and alert, have them drink one to two glasses of water.

  • Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 7-Chloro-benzothiazol-6-ylamine, ensuring a safe and productive research environment.

References

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

  • Que Hee, S. S. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed, 45(9), 617-21. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection. [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • New Pig. (2008). Chemical Compatibility Guide for: High Five™ Gloves. [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Ramasamy, D. (2018). Emergency management: chemical burns. Community Eye Health Journal, 31(103), 64. [Link]

  • Litokol Lab S.p.A. (n.d.). Safety data sheet. [Link]

  • Knoop, K. J., & Dennis, W. (Eds.). (2021). Chemical Exposure. In The Atlas of Emergency Medicine (5th ed.). McGraw-Hill. [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. [Link]

  • Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. [Link]

  • A-J-A & Thora. (2024). Safety Data Sheet. [Link]

  • McKellar, M. (n.d.). Emergency Treatment of Chemical Eye Injuries. [Link]

  • NSW Health. (n.d.). Ocular presentations | Adult ECAT protocol | Emergency care assessment and treatment. [Link]

  • Pellerano, F. (n.d.). Ocular Emergency: Chemical Burns, A Non-Ophthalmologist Approach to Initial Treatment and Referral. American Academy of Emergency Medicine Resident and Student Association. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.